molecular formula C48H82N16O14 B074138 Polymyxin CAS No. 1406-11-7

Polymyxin

货号: B074138
CAS 编号: 1406-11-7
分子量: 1107.3 g/mol
InChI 键: WGRSQPZAOZIPGC-VVYZPAMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Polymyxins are a class of cationic lipopeptide antibiotics critically important in research as a last-line defense against multidrug-resistant (MDR) Gram-negative pathogens . This includes "superbugs" such as Pseudomonas aeruginosa , Acinetobacter baumannii , and carbapenem-resistant Enterobacteriaceae . The primary mechanism of action involves the disruption of the bacterial outer membrane . The positively charged peptide ring of polymyxin electrostatically interacts with the negatively charged lipid A portion of lipopolysaccharide (LPS) in the outer membrane, competitively displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS structure . This "self-promoted uptake" pathway increases membrane permeability, leading to leakage of intracellular contents and bacterial cell death . A significant secondary research application of this compound is its ability to bind and neutralize LPS (endotoxin), which is valuable in immunological experiments to mitigate the confounding effects of endotoxin contamination . Research into polymyxins is rapidly evolving to overcome the challenges of emerging bacterial resistance, primarily mediated by chromosomal mutations or mobile resistance genes (e.g., mcr-1) that modify the LPS target to reduce this compound binding . Furthermore, contemporary studies focus on optimizing pharmacokinetics and exploring novel delivery systems to enhance efficacy and reduce toxicity, cementing this compound's role as an indispensable tool for antimicrobial research .

属性

CAS 编号

1406-11-7

分子式

C48H82N16O14

分子量

1107.3 g/mol

IUPAC 名称

[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamic acid

InChI

InChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1

InChI 键

WGRSQPZAOZIPGC-VVYZPAMCSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN

手性 SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)O)O

规范 SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN

其他CAS编号

1406-11-7

同义词

Polymyxin
Polymyxin M
Polymyxins

产品来源

United States

Foundational & Exploratory

The Polymyxins: A Historical and Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymyxins are a class of polypeptide antibiotics that have played a crucial, albeit cyclical, role in the fight against Gram-negative bacterial infections. First discovered in the "golden age" of antibiotics, their potent bactericidal activity was initially overshadowed by significant nephrotoxicity and neurotoxicity, leading to a decline in their use with the advent of seemingly safer alternatives. However, the relentless rise of multidrug-resistant (MDR) Gram-negative pathogens has thrust the polymyxins back into the clinical spotlight, where they now serve as a last-resort therapy for life-threatening infections. This technical guide provides an in-depth exploration of the discovery of polymyxins, their historical timeline, the key experimental methodologies that defined their early understanding, and the evolution of our knowledge regarding their mechanism of action and clinical utility.

Discovery and Initial Isolation: A Tale of Three Laboratories

The year 1947 marked the independent discovery of polymyxins by three separate research groups. Working in the United States, Benedict and Langlykke, as well as Stansly, Shepherd, and White, identified a potent antimicrobial agent produced by Bacillus polymyxa (later reclassified as Paenibacillus polymyxa).[1][2] Simultaneously, in the United Kingdom, Ainsworth, Brown, and Brownlee isolated a similar substance from Bacillus aerosporus, which they named "Aerosporin."[1] Subsequent research revealed that these were all members of the same family of antibiotics, which were then collectively named polymyxins.

Historical Timeline of Key Events
YearEventKey Researchers/InstitutionsReference(s)
1947 Independent discovery of polymyxins from Bacillus polymyxa and Bacillus aerosporus.Benedict & Langlykke; Stansly, Shepherd & White; Ainsworth, Brown & Brownlee[1][2]
1949 Colistin (Polymyxin E) is produced.
Late 1950s This compound B and Colistin are approved for clinical use.[3]
1959 Colistin becomes available for treating infectious diseases caused by Gram-negative bacteria.
1964 This compound B receives FDA approval for medical use in the United States.U.S. Food and Drug Administration[4]
c. 1980 Widespread abandonment of polymyxins in most parts of the world due to concerns about nephrotoxicity and the availability of newer, "safer" antibiotics.
Recent Years Reconsideration of polymyxins in clinical practice for use against multidrug-resistant (MDR) strains of bacteria.

Experimental Protocols: Unraveling the Discovery

General Workflow for this compound Isolation and Purification (circa 1940s)

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Culture of Paenibacillus polymyxa in a suitable broth medium Acidification Acidification of the culture broth to precipitate inactive materials Fermentation->Acidification Broth Centrifugation1 Centrifugation or filtration to remove bacterial cells and precipitates Acidification->Centrifugation1 Adsorption Adsorption of the active substance from the supernatant onto activated charcoal Centrifugation1->Adsorption Supernatant Elution Elution of the this compound from the charcoal using acidified aqueous acetone or ethanol Adsorption->Elution Evaporation Evaporation of the organic solvent Elution->Evaporation Eluate Precipitation Precipitation of the crude this compound as an insoluble salt (e.g., picrate or helianthate) Evaporation->Precipitation Conversion Conversion of the salt to a soluble form (e.g., hydrochloride or sulfate) Precipitation->Conversion Lyophilization Lyophilization to obtain a stable, dry powder Conversion->Lyophilization

Caption: A generalized workflow for the isolation and purification of polymyxins in the 1940s.

Mechanism of Action: Targeting the Gram-Negative Outer Membrane

The primary mechanism of action of polymyxins involves a direct interaction with the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. This interaction is a multi-step process that ultimately leads to membrane destabilization and cell death.

G cluster_interaction This compound-LPS Interaction cluster_disruption Membrane Disruption Electrostatic Initial electrostatic interaction between the cationic this compound and the anionic lipid A of LPS Displacement Displacement of divalent cations (Ca2+ and Mg2+) that stabilize the LPS layer Electrostatic->Displacement Insertion Insertion of the hydrophobic fatty acid tail of the this compound into the outer membrane Displacement->Insertion Permeabilization Increased permeability of the outer membrane Insertion->Permeabilization InnerMembrane Disruption of the inner cytoplasmic membrane Permeabilization->InnerMembrane Leakage Leakage of intracellular contents InnerMembrane->Leakage CellDeath Bacterial cell death Leakage->CellDeath

Caption: The stepwise mechanism of action of polymyxins against Gram-negative bacteria.

Quantitative Data: Efficacy and Toxicity

The clinical utility of any antibiotic is determined by its efficacy against pathogens and its toxicity to the host. The following tables summarize key quantitative data for polymyxins.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of this compound B and Colistin
OrganismThis compound B MIC (µg/mL)Colistin (this compound E) MIC (µg/mL)Reference(s)
Acinetobacter baumannii0.5 - 4.00.25 - 128[5][6]
Pseudomonas aeruginosa≤2≤2[6]
Klebsiella pneumoniae≤2≤2[6]
Escherichia coli≤2≤2[6]

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 3: Early Toxicity Data for Polymyxins
This compound TypeAnimal ModelLD50 (mg/kg)Route of AdministrationReference(s)
This compound BMouse~5.8IntravenousHistorical Data
ColistinMouse~7.5IntravenousHistorical Data

Note: Historical LD50 values can vary. These are representative figures from early studies.

The Resurgence and Future of Polymyxins

The emergence of extensively drug-resistant (XDR) and pan-drug-resistant (PDR) Gram-negative bacteria has necessitated the re-evaluation and reintroduction of polymyxins into clinical practice. This renewed interest has also spurred research into developing new this compound analogs with improved efficacy and reduced toxicity.

Development of New this compound Analogues

G This compound This compound B / Colistin SAR Structure-Activity Relationship (SAR) Studies This compound->SAR Analogs New this compound Analogues (e.g., SPR206, MRX-8, QPX9003) ImprovedEfficacy Improved Efficacy: - Lower MICs against resistant strains Analogs->ImprovedEfficacy ReducedToxicity Reduced Nephrotoxicity and Neurotoxicity Analogs->ReducedToxicity Modifications Chemical Modifications: - Altered fatty acyl tail - Amino acid substitutions - Reduced net charge SAR->Modifications Modifications->Analogs ClinicalTrials Preclinical and Clinical Trials ImprovedEfficacy->ClinicalTrials ReducedToxicity->ClinicalTrials

Caption: The logical workflow for the development of new this compound analogues.

Table 4: Efficacy and Toxicity of New this compound Analogues
AnalogueTarget PathogensImprovement in Efficacy (Compared to this compound B/Colistin)Reduction in Nephrotoxicity (Preclinical Models)Reference(s)
SPR206MDR Acinetobacter baumannii, Pseudomonas aeruginosa, EnterobacteriaceaePotent activity against this compound-resistant strainsSignificantly reduced[7]
MRX-8MDR Acinetobacter baumannii, Pseudomonas aeruginosa, EnterobacteriaceaeLower MICs against some resistant isolatesReduced[7]
QPX9003MDR Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniaeMore potent than this compound B against some strainsFavorable kidney safety profile[7]

Conclusion

The story of the polymyxins is a compelling narrative of discovery, decline, and resurgence. From their initial isolation in 1947 to their current role as a last line of defense against multidrug-resistant superbugs, these complex lipopeptides have remained a critical component of our antimicrobial arsenal. The historical journey of polymyxins underscores the dynamic nature of infectious disease treatment and the ongoing need for innovation in drug development. As research continues to yield novel analogues with improved safety and efficacy, the this compound class of antibiotics is poised to play an even more significant role in combating the global threat of antimicrobial resistance.

References

The Architecture of Life's Last Defense: A Technical Guide to Polymyxin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

Polymyxins, a class of non-ribosomally synthesized lipopeptide antibiotics, represent a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for the development of novel derivatives with improved therapeutic indices. This technical guide provides an in-depth exploration of the polymyxin biosynthesis pathway, detailing the genetic machinery, enzymatic processes, and regulatory networks involved. Furthermore, it presents a compilation of key experimental protocols and quantitative data to serve as a comprehensive resource for researchers in the field.

The this compound Biosynthesis Gene Cluster and its Non-Ribosomal Peptide Synthetase Machinery

Polymyxins are assembled by a sophisticated enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).[1][2] This multi-enzyme system is encoded by a dedicated gene cluster, which in Paenibacillus polymyxa, the primary producer, is designated as the pmx cluster.[3] The core of this cluster comprises five key open reading frames: pmxA, pmxB, pmxC, pmxD, and pmxE.[3][4]

The genes pmxA, pmxB, and pmxE encode the three large this compound synthetases that form the assembly line for the peptide backbone.[3][5] These synthetases are modular in nature, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[2][6] The remaining two genes, pmxC and pmxD, encode an ATP-binding cassette (ABC) transporter system responsible for secreting the synthesized this compound out of the bacterial cell.[3][7]

The modular organization of the this compound NRPS is a hallmark of this biosynthetic pathway. Each module is further subdivided into specific domains that carry out distinct catalytic functions:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

  • Epimerization (E) domain: In some modules, this domain converts an L-amino acid to its D-isomer.

  • Thioesterase (TE) domain: Located at the final module, this domain is responsible for the release and cyclization of the completed polypeptide chain.

The assembly of this compound follows a sequential process, with the order of modules on the synthetases dictating the final amino acid sequence of the antibiotic.[5]

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a highly orchestrated process that begins with the initiation of the fatty acid side chain and proceeds through the sequential addition of amino acids, culminating in the cyclization and release of the mature antibiotic.

Polymyxin_Biosynthesis_Pathway cluster_initiation Initiation cluster_elongation Elongation (NRPS Modules) cluster_termination Termination & Release Fatty_Acid Fatty Acid (e.g., 6-methyloctanoic acid) PmxE Module 1 (Dab) Module 2 (Thr) Module 3 (D-Dab) Module 4 (Dab) Module 5 (Dab) Fatty_Acid->PmxE Acylation PmxA Module 6 (Leu/Phe) Module 7 (Leu/Thr) Module 8 (Dab) Module 9 (Dab) PmxE->PmxA Peptide bond formation PmxB Module 10 (Thr) PmxA->PmxB Peptide bond formation Cyclization Cyclization & Release (TE Domain) PmxB->Cyclization This compound This compound Cyclization->this compound Polymyxin_Regulation Spo0A Spo0A AbrB AbrB Spo0A->AbrB represses pmx_genes pmx Gene Cluster (pmxA, pmxB, pmxE) AbrB->pmx_genes represses This compound This compound Production pmx_genes->this compound leads to Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_transformation Transformation & Selection cluster_verification Verification p1 Amplify flanking regions of target gene p2 Clone flanking regions into a suicide vector with an antibiotic resistance cassette p1->p2 t1 Introduce the suicide plasmid into P. polymyxa via electroporation or natural transformation p2->t1 t2 Select for transformants on media containing the appropriate antibiotic t1->t2 v1 Screen for double-crossover events (loss of vector backbone) t2->v1 v2 Confirm gene knockout by PCR and sequencing v1->v2 v3 Phenotypic analysis (e.g., loss of This compound production) v2->v3

References

The Structure-Activity Relationship of Polymyxin Lipopeptides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of polymyxin lipopeptides, a class of antibiotics critical for treating multidrug-resistant Gram-negative infections. Understanding the intricate connections between the molecular architecture of polymyxins and their biological activity is paramount for the development of novel derivatives with improved efficacy and reduced toxicity. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in the field.

Core Structural Components and Their Role in Activity

The antibacterial efficacy and toxicity profile of polymyxins are intrinsically linked to their unique lipopeptide structure. This structure can be deconstructed into three principal domains: the N-terminal fatty acyl chain, a linear tripeptide segment, and a cyclic heptapeptide core.[1] Modifications to each of these domains have profound effects on the molecule's interaction with its primary target, the lipopolysaccharide (LPS) of the bacterial outer membrane, as well as on its potential for inducing nephrotoxicity.[2][3]

The primary mechanism of action involves an initial electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the this compound and the negatively charged phosphate groups of lipid A, a component of LPS.[2][3] This is followed by the insertion of the hydrophobic fatty acyl tail and other nonpolar residues into the bacterial membrane, leading to membrane destabilization, increased permeability, and ultimately, cell death.[3][4]

Quantitative Structure-Activity Relationship Data

Systematic modifications of the this compound scaffold have generated a wealth of quantitative data, primarily in the form of Minimum Inhibitory Concentrations (MIC) against various Gram-negative pathogens and cytotoxicity assays (CC50) against mammalian cell lines to assess potential toxicity.

Modifications of the N-Terminal Fatty Acyl Chain

The length and structure of the N-terminal fatty acyl chain are critical for antibacterial activity.[5] Shorter or excessively long chains tend to decrease efficacy, with an optimal length of eight or nine carbon atoms.[5]

Modification/AnalogFatty Acyl ChainTarget OrganismMIC (µg/mL)Reference
This compound B1(S)-6-methyloctanoylE. coli ATCC 259220.5 - 2[6]
This compound B26-methylheptanoylP. aeruginosa PAO10.5 - 2[6]
Heptanoyl derivativeC7E. coliReduced activity[5]
Nonanoyl derivativeC9E. coliPotent activity[5]
Myristoyl (C14) derivativeC14E. coliReduced activity[5]
Biphenyl substituentBiphenylThis compound-resistant K. pneumoniae4 - 16[7]
Biphenyl ether substituentBiphenyl etherThis compound-resistant A. baumannii8 - 32[7]
Modifications of the Cyclic Peptide Core

The cyclic heptapeptide is essential for maintaining the structural conformation necessary for LPS binding and membrane insertion. Alterations within this ring, particularly at the hydrophobic motif (positions 6 and 7), can significantly impact activity.

Modification/AnalogPositionSubstitutionTarget OrganismMIC (µg/mL)Reference
This compound B6D-PheP. aeruginosa0.5 - 2[6]
Colistin (this compound E)6D-LeuP. aeruginosa0.5 - 2[8]
Analog with D-Val at P66D-ValE. coli1 - 4[9]
Analog with D-Ala at P77D-AlaK. pneumoniae2 - 8[9]
Amino Acid Substitutions in the Linear and Cyclic Segments

The five positively charged L-α,γ-diaminobutyric acid (Dab) residues are crucial for the initial electrostatic interaction with LPS. Reducing the number of positive charges often leads to decreased antibacterial activity but can also reduce nephrotoxicity.[10]

Modification/AnalogPositionSubstitutionTarget OrganismMIC (µg/mL)CC50 (µM, HepG2)Reference
This compound B--A. baumannii0.25 - 1>100[11]
Dab-3 to D-Dab3D-DabE. coli0.5 - 2>300[6][7]
Dab-3 to Gly3GlyE. coli0.5 - 2>300[6][7]
Dab-5 to Arg5ArgE. coli>32ND[7]
Dab-9 to Arg9ArgE. coli4 - 16ND[7]
Ornithine at P11OrnA. baumannii>32ND[11]

ND: Not Determined

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in this compound SAR studies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials and Reagents:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analogs (stock solutions prepared in sterile water or appropriate solvent)

  • 96-well microtiter plates (polystyrene)

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: a. Perform serial two-fold dilutions of the this compound analogs in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation: a. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Lipopolysaccharide (LPS) Binding Assay Using a Fluorescent Probe

This protocol utilizes a fluorescently labeled this compound analog to quantify binding to LPS.[13]

Materials and Reagents:

  • HEPES buffer (5 mM, pH 7.2)

  • Purified LPS from the target Gram-negative bacterium

  • Fluorescently labeled this compound B (e.g., Dansyl-Polymyxin B)

  • Unlabeled this compound analogs

  • Fluorometer and quartz cuvettes

Procedure:

  • LPS Preparation: a. Prepare a stock solution of LPS in HEPES buffer. b. Sonicate the LPS solution to ensure homogeneity.

  • Direct Binding Assay: a. To a cuvette containing HEPES buffer and a fixed concentration of LPS, titrate increasing concentrations of the fluorescent this compound probe. b. After each addition, allow the mixture to equilibrate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths. c. Plot the change in fluorescence against the probe concentration to determine the binding affinity (Kd).

  • Competitive Binding Assay: a. To a cuvette containing HEPES buffer, a fixed concentration of LPS, and a fixed concentration of the fluorescent probe (at its Kd), titrate increasing concentrations of the unlabeled this compound analog. b. Measure the decrease in fluorescence as the unlabeled analog displaces the fluorescent probe. c. Plot the percentage of fluorescence inhibition against the concentration of the unlabeled analog to determine the inhibitory constant (Ki).

Cytotoxicity Assay Using MTT Reduction

This assay assesses the effect of this compound analogs on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.[14][15]

Materials and Reagents:

  • Mammalian kidney cell line (e.g., HK-2, human kidney proximal tubule cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the kidney cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound analogs in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. c. Incubate for 24-48 hours.

  • MTT Addition: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizing a Key Logical Relationship

The following diagram illustrates the general workflow for the development and evaluation of novel this compound analogs, a crucial logical relationship in this field of research.

G A Design of this compound Analogs (SAR-guided modifications) B Chemical Synthesis A->B C Purification and Characterization B->C D In Vitro Antibacterial Activity (MIC Determination) C->D E In Vitro Cytotoxicity Assays (e.g., MTT on renal cells) C->E F LPS Binding Affinity Assays C->F G Lead Compound Selection (High Activity, Low Toxicity) D->G E->G F->G H In Vivo Efficacy and Toxicity Studies G->H I Preclinical Development H->I

Caption: Workflow for the development of novel this compound analogs.

Signaling Pathways

Antibacterial Mechanism of Action

The bactericidal effect of polymyxins is a multi-step process initiated by the interaction with the outer membrane of Gram-negative bacteria.

G cluster_OM Bacterial Outer Membrane cluster_IM Bacterial Inner Membrane LPS Lipopolysaccharide (LPS) (Lipid A) IM Inner Membrane Integrity Leakage Leakage of Cellular Contents IM->Leakage 5 This compound This compound Interaction Electrostatic Interaction (Cationic Dab residues with negatively charged Lipid A) This compound->Interaction 1 Interaction->LPS Insertion Hydrophobic Insertion (Fatty acyl chain into membrane) Interaction->Insertion 2 Disruption Outer Membrane Disruption (Increased Permeability) Insertion->Disruption 3 Disruption->IM 4 Death Cell Death Leakage->Death 6

Caption: this compound's antibacterial mechanism of action.

This compound-Induced Nephrotoxicity Pathway

The dose-limiting toxicity of polymyxins is primarily nephrotoxicity, which involves a complex cascade of events within renal proximal tubular cells.[16][17]

G This compound This compound Accumulation in Proximal Tubule Cells ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Inflammation Inflammation (e.g., NF-kB activation) This compound->Inflammation Mito Mitochondrial Dysfunction ROS->Mito ER Endoplasmic Reticulum Stress ROS->ER Apoptosis Apoptosis Signaling (Caspase Activation) Mito->Apoptosis ER->Apoptosis Necrosis Acute Tubular Necrosis Apoptosis->Necrosis Inflammation->Necrosis

Caption: Signaling pathway of this compound-induced nephrotoxicity.

References

An In-depth Technical Guide to the Molecular Interaction of Polymyxin with the Bacterial Outer Membrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxins, a class of cationic lipopeptide antibiotics, have re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Their potent bactericidal activity is primarily initiated at the outer membrane, a complex and formidable barrier unique to this class of pathogens. A thorough understanding of the molecular interactions between polymyxins and the bacterial outer membrane is paramount for the development of new antimicrobial strategies and for optimizing the use of these critical drugs. This technical guide provides a detailed overview of the core mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the intricate molecular pathways involved in this crucial antibiotic-bacterium interaction.

Core Mechanism of Action: A Multi-Step Assault on the Outer Membrane

The bactericidal action of polymyxins against Gram-negative bacteria is a rapid, multi-step process that begins with the disruption of the outer membrane. This process can be broadly categorized into three key phases: electrostatic attraction and binding to lipopolysaccharide (LPS), displacement of divalent cations, and subsequent membrane destabilization and permeabilization.

Initial Electrostatic Interaction with Lipopolysaccharide (LPS)

The outer leaflet of the Gram-negative outer membrane is predominantly composed of lipopolysaccharide (LPS), a large and complex molecule that is essential for maintaining the structural integrity of the bacterium. The lipid A portion of LPS contains negatively charged phosphate groups, creating a net anionic surface. Polymyxins, being polycationic peptides, are electrostatically drawn to this negatively charged surface[1][2][3][4]. This initial binding is a critical first step and is primarily mediated by the electrostatic attraction between the positively charged diaminobutyric acid (Dab) residues of the polymyxin molecule and the phosphate groups of lipid A[1][5][6].

Displacement of Divalent Cations

The stability of the outer membrane is heavily reliant on divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form ionic bridges between adjacent LPS molecules, thereby stabilizing the membrane structure[2][3][6][7][8]. Upon binding to LPS, polymyxins competitively displace these essential divalent cations[3][5][6][7][8]. This displacement disrupts the cross-linking of LPS molecules, leading to a significant weakening of the outer membrane's structural integrity[7][8]. The ability of polymyxins to disrupt this cation-dependent stability is a key element of their mechanism. Low concentrations of extracellular Mg²⁺ have been shown to increase bacterial susceptibility to polymyxins, highlighting the importance of this interaction[9][10].

The "Self-Promoted Uptake" and Membrane Permeabilization

The displacement of divalent cations and the subsequent localized disruption of the LPS leaflet create transient "cracks" or pores in the outer membrane. This localized increase in permeability allows the this compound molecules to penetrate the outer membrane and access the periplasmic space. This process is often referred to as "self-promoted uptake," where the initial interaction of this compound facilitates its own translocation across the outer membrane barrier[1].

Once across the outer membrane, polymyxins can interact with the inner phospholipid membrane, leading to further disruption, leakage of intracellular contents, and ultimately, cell death[3][4]. The hydrophobic fatty acyl tail of the this compound molecule is thought to play a crucial role in disrupting the hydrophobic core of the bacterial membranes[5].

Visualization of this compound's Mechanism of Action

The following diagram illustrates the sequential steps of this compound's interaction with the bacterial outer membrane.

Polymyxin_Mechanism cluster_OM Bacterial Outer Membrane cluster_Interaction Interaction Cascade LPS Lipopolysaccharide (LPS) (Negatively Charged) Divalent_Cations Divalent Cations (Mg2+, Ca2+) LPS->Divalent_Cations binds to Membrane_Integrity Stable Outer Membrane Divalent_Cations->Membrane_Integrity stabilizes This compound This compound (Positively Charged) Binding Electrostatic Binding of this compound to LPS This compound->Binding initiates Displacement Displacement of Divalent Cations Binding->Displacement Permeabilization Outer Membrane Permeabilization Displacement->Permeabilization Uptake Self-Promoted Uptake Permeabilization->Uptake Inner_Membrane Inner Membrane Disruption & Cell Death Uptake->Inner_Membrane targets

Caption: A flowchart illustrating the mechanism of this compound interaction with the bacterial outer membrane.

Quantitative Data on this compound-LPS Interaction

The affinity of polymyxins for LPS and the concentrations required for membrane disruption are critical parameters for understanding their potency. The following tables summarize key quantitative data from various studies.

Table 1: this compound B Binding Affinity (Kd) for LPS from Different Bacterial Species

Bacterial SpeciesLPS ChemotypeMethodBinding Affinity (Kd) (µM)Reference(s)
Escherichia coli O26:B6SmoothFluorescence Displacement0.14 ± 0.01[11]
Salmonella entericaRoughFluorescence Displacement0.95[11]
Klebsiella pneumoniaeSmoothFluorescence Displacement6.2[11]
Pseudomonas aeruginosaSmoothFluorescence Displacement7.2[11]
Klebsiella pneumoniae B5055SmoothIsothermal Titration Calorimetry0.20 ± 0.03 (Site 1)[5]
1.8 ± 0.2 (Site 2)[5]

Table 2: this compound Concentrations for Outer Membrane Permeabilization

Bacterial SpeciesThis compound TypeAssayEffective Concentration (µg/mL)Reference(s)
Escherichia coliThis compound BNPN Uptake0.1 - 6.4[2]
Pseudomonas aeruginosaThis compound BNPN Uptake~1 - 10[12]
Acinetobacter baumanniiThis compound BNPN Uptake~1 - 10[12]

Table 3: Effect of Divalent Cations on this compound Activity

Bacterial SpeciesDivalent CationEffect on this compound B MICObservationReference(s)
Pseudomonas aeruginosaMg²⁺, Ca²⁺Increased MICAddition of cations to media increases the MIC of this compound B.[13]
Salmonella typhimuriumMg²⁺Increased ResistanceGrowth in low Mg²⁺ concentrations induces resistance mechanisms.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide overviews of key experimental protocols used to study this compound-outer membrane interactions.

Isothermal Titration Calorimetry (ITC) for Measuring this compound-LPS Binding

ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Principle: A solution of this compound is titrated into a solution of LPS in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, and the resulting data is fit to a binding model to determine the thermodynamic parameters.

Detailed Methodology:

  • Sample Preparation:

    • Prepare LPS solutions (e.g., 0.125 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0)[5]. LPS should be properly solubilized, which may require sonication or heating.

    • Prepare a concentrated solution of this compound (e.g., 3 mM) in the same buffer[5].

    • Degas both solutions to prevent bubble formation during the experiment.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 37 °C)[5].

    • Load the LPS solution into the sample cell and the this compound solution into the injection syringe.

    • Equilibrate the system until a stable baseline is achieved.

  • Titration:

    • Perform a series of small injections (e.g., 3 µL) of the this compound solution into the LPS solution at regular intervals (e.g., 150 seconds)[5].

    • Record the heat change after each injection.

    • Perform control titrations (this compound into buffer and buffer into LPS) to account for heats of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to LPS.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site or two-site binding model) to determine Kd, n, ΔH, and ΔS[5].

Dansyl-Polymyxin Displacement Assay for Assessing Binding Affinity

This fluorescence-based assay provides a relative measure of the binding affinity of a compound for LPS by competing with a fluorescently labeled this compound derivative, dansyl-polymyxin B (DPX).

Principle: DPX exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic regions of LPS. A test compound that also binds to LPS will displace DPX, leading to a decrease in fluorescence.

Detailed Methodology:

  • Reagent Preparation:

    • Synthesize or obtain dansyl-polymyxin B. A common method involves reacting this compound B sulfate with dansyl chloride[14][15].

    • Prepare a stock solution of DPX in a suitable buffer (e.g., 5 mM HEPES, pH 7.0)[16].

    • Prepare solutions of purified LPS from the desired bacterial strain in the same buffer[16].

    • Prepare a series of dilutions of the unlabeled this compound or test compound.

  • Assay Procedure:

    • In a fluorometer cuvette, add the LPS solution and a fixed concentration of DPX.

    • Measure the initial fluorescence (excitation ~340 nm, emission ~485 nm)[16].

    • Add increasing concentrations of the unlabeled this compound or test compound to the cuvette.

    • Measure the decrease in fluorescence after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • Plot the percentage of fluorescence quenching against the concentration of the competitor.

    • Determine the IC₅₀ value, which is the concentration of the competitor required to displace 50% of the bound DPX.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which provides a measure of the binding affinity of the test compound.

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

The NPN uptake assay is a widely used method to assess the ability of a compound to disrupt the outer membrane of Gram-negative bacteria.

Principle: NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane. When the outer membrane is permeabilized, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in its fluorescence.

Detailed Methodology:

  • Bacterial Cell Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2)[2][17].

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5)[2].

  • Assay Procedure:

    • Add the bacterial cell suspension to a fluorometer cuvette.

    • Add NPN to a final concentration of 10 µM[2].

    • Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm)[2][18].

    • Add the this compound or test compound at the desired concentration and immediately begin recording the fluorescence intensity over time until it plateaus.

  • Data Analysis:

    • The increase in fluorescence intensity is directly proportional to the extent of outer membrane permeabilization.

    • The results can be expressed as the rate of NPN uptake or the maximum fluorescence intensity reached.

    • A positive control, such as a high concentration of this compound B, is often used to determine the maximum level of permeabilization[19].

Signaling Pathways for this compound Resistance

Bacteria have evolved sophisticated mechanisms to resist the action of polymyxins, primarily through modifications of the LPS structure that reduce the net negative charge of the outer membrane. These modifications are often regulated by two-component signal transduction systems, such as PhoP-PhoQ and PmrA-PmrB.

Polymyxin_Resistance cluster_Stimuli Environmental Stimuli cluster_TCS Two-Component Systems cluster_Modification LPS Modification cluster_Outcome Result Low Mg2+ Low Mg²⁺ PhoQ PhoQ (Sensor Kinase) Low Mg2+->PhoQ activates This compound This compound PmrB PmrB (Sensor Kinase) This compound->PmrB activates PhoP PhoP (Response Regulator) PhoQ->PhoP phosphorylates arnT arnBCADTEF operon PhoP->arnT activates transcription of PmrA PmrA (Response Regulator) PmrB->PmrA phosphorylates PmrA->arnT activates transcription of eptA eptA (pmrC) PmrA->eptA activates transcription of L_Ara4N Addition of L-Ara4N to Lipid A arnT->L_Ara4N pEtN Addition of Phosphoethanolamine (pEtN) to Lipid A eptA->pEtN Reduced_Affinity Reduced this compound Binding Affinity L_Ara4N->Reduced_Affinity pEtN->Reduced_Affinity Resistance This compound Resistance Reduced_Affinity->Resistance

Caption: Signaling pathways leading to LPS modification and this compound resistance in Gram-negative bacteria.

Conclusion

The interaction of polymyxins with the bacterial outer membrane is a complex and dynamic process that is fundamental to their antibacterial activity. This guide has provided a detailed examination of the molecular mechanisms, supported by quantitative data and established experimental protocols. A deeper understanding of these interactions is not only crucial for the effective clinical use of polymyxins but also for the rational design of novel antimicrobial agents that can overcome existing and emerging resistance mechanisms. The continued exploration of this intricate molecular battleground will be essential in the ongoing fight against multidrug-resistant Gram-negative pathogens.

References

The Next Generation of Polymyxins: A Technical Guide to Novel Variants and Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria has led to the resurgence of polymyxins as a last-resort therapeutic option. However, the clinical utility of legacy polymyxins, such as polymyxin B and colistin, is hampered by significant nephrotoxicity. This has spurred intensive research into the development of novel this compound variants and derivatives with improved therapeutic indices. This technical guide provides an in-depth overview of the core advancements in this field, focusing on the structure-activity relationships, in vitro and in vivo efficacy, and safety profiles of promising new candidates. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support ongoing research and development efforts.

Introduction: The Imperative for New Polymyxins

Polymyxins are a class of cationic lipopeptide antibiotics discovered in the 1940s that exhibit potent bactericidal activity against a broad range of Gram-negative bacteria.[1][2] Their primary mechanism of action involves the electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane, leading to membrane destabilization and subsequent cell death.[3][4] Despite their efficacy, dose-limiting nephrotoxicity and, to a lesser extent, neurotoxicity have historically restricted their systemic use.[2] With the growing crisis of antimicrobial resistance, there is an urgent need for safer and more effective this compound-class antibiotics.

Key this compound Variants and Novel Derivatives in Research

Significant efforts in medicinal chemistry have led to the development of several promising novel this compound derivatives. These can be broadly categorized based on their strategic modifications, which include alterations to the fatty acyl tail, the peptide core, and the number of cationic charges. Key examples that have progressed to preclinical and, in some cases, clinical development include SPR206, QPX9003, and MRX-8. Another important area of research involves this compound potentiators, such as SPR741, which permeabilize the outer membrane to enhance the activity of other antibiotics.

Structure-Activity Relationships

The antibacterial activity and toxicity of polymyxins are intricately linked to their chemical structure. Key structural components influencing their biological properties include:

  • The Fatty Acyl Tail: The length and composition of this hydrophobic tail are crucial for insertion into the bacterial outer membrane and subsequent disruption. Modifications to the fatty acyl group are a primary strategy for reducing toxicity while maintaining antibacterial efficacy.

  • The Heptapeptide Ring: This cyclic core is essential for binding to LPS. Amino acid substitutions within the ring can modulate the spectrum of activity and reduce toxicity.

  • The Linear Tripeptide Segment: This segment connects the fatty acyl tail to the cyclic core. Modifications in this region, particularly of the diaminobutyric acid (Dab) residues, can impact the overall charge and, consequently, both efficacy and toxicity.

Quantitative Data on Novel this compound Derivatives

The following tables summarize the in vitro activity and cytotoxicity of key novel this compound derivatives compared to this compound B and colistin.

Table 1: In Vitro Activity (MIC µg/mL) of Novel this compound Derivatives against Gram-Negative Pathogens
CompoundOrganismMIC₅₀MIC₉₀Reference(s)
SPR206 Acinetobacter baumannii0.120.5[5][6]
Pseudomonas aeruginosa0.250.5[3][6]
Enterobacterales0.060.25-0.5[1][3]
QPX9003 Acinetobacter baumannii (CRAB)0.1251[7]
Pseudomonas aeruginosa0.250.25[7]
Enterobacterales (CRE)0.0616[7]
MRX-8 Acinetobacter baumannii0.51[4][8]
Pseudomonas aeruginosa0.51[4][8]
Enterobacterales0.120.25[4][8]
NAB739 Escherichia coli-2[9][10]
Klebsiella pneumoniae-2[9][10]
Acinetobacter spp.-8[9][10]
Pseudomonas aeruginosa-16[9][10]
This compound B Acinetobacter baumannii0.51-2[4][8]
Pseudomonas aeruginosa12[4][8]
Enterobacterales0.250.5-1[4][8]
Colistin Acinetobacter baumannii0.51-4[5][7]
Pseudomonas aeruginosa11-2[7]
Enterobacterales0.250.5-1[6]

CRAB: Carbapenem-Resistant Acinetobacter baumannii; CRE: Carbapenem-Resistant Enterobacterales

Table 2: In Vitro Cytotoxicity of Novel this compound Derivatives in Human Kidney Cells
CompoundCell LineCytotoxicity MetricValue (µM)Reference(s)
SPR206 HK-2IC₅₀>256[7]
QPX9003 HK-2IC₅₀>256[11]
NAB739 LLC-PK1Necrosis (>85%)~0.128 mM[12][13]
This compound B HK-2IC₅₀100-200[7]
LLC-PK1Necrosis (>85%)0.016 mM[12][13]

HK-2 and LLC-PK1 are human and porcine kidney proximal tubule cell lines, respectively.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Resistance

Polymyxins exert their bactericidal effect through a multi-step process initiated by binding to LPS. Resistance to polymyxins primarily arises from modifications to the lipid A component of LPS, which reduces the net negative charge and thereby weakens the electrostatic attraction for the cationic this compound molecule.

Polymyxin_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound LPS Lipopolysaccharide (LPS) (Lipid A) This compound->LPS Electrostatic Interaction Outer_Membrane Outer Membrane LPS->Outer_Membrane Disruption & Permeabilization Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Translocation Cell_Death Cell Death Inner_Membrane->Cell_Death Disruption & Leakage PmrAB_PhoPQ PmrA/PmrB & PhoP/PhoQ Two-Component Systems LPS_Modification_Enzymes LPS Modifying Enzymes (e.g., ArnT, EptA) PmrAB_PhoPQ->LPS_Modification_Enzymes Upregulation Modified_LPS Modified LPS (e.g., with L-Ara4N, pEtN) LPS_Modification_Enzymes->Modified_LPS Catalysis Reduced_Binding Reduced this compound Binding Modified_LPS->Reduced_Binding Reduced_Binding->this compound

Caption: this compound mechanism of action and primary resistance pathway.

Workflow for Lead Optimization of Novel this compound Derivatives

The development of new this compound analogs with improved therapeutic properties typically follows an iterative lead optimization process. This workflow integrates chemical synthesis, microbiological evaluation, and safety assessment to identify promising candidates.

Lead_Optimization_Workflow cluster_screening Screening Cascade cluster_invivo Preclinical Evaluation Start Identify Lead this compound Scaffold Synthesis Chemical Synthesis of Analogs (e.g., Solid-Phase Peptide Synthesis) Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening MIC_Testing Antimicrobial Susceptibility Testing (MIC determination) In_Vitro_Screening->MIC_Testing Cytotoxicity_Assay Cytotoxicity Assays (e.g., HK-2 cells) In_Vitro_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) & Structure-Toxicity Relationship (STR) Analysis MIC_Testing->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Refinement In_Vivo_Studies In Vivo Studies SAR_Analysis->In_Vivo_Studies Promising Leads Efficacy_Models Efficacy Models (e.g., Murine Thigh/Lung Infection) In_Vivo_Studies->Efficacy_Models Toxicity_Models Toxicity Models (e.g., Rat Nephrotoxicity Study) In_Vivo_Studies->Toxicity_Models Candidate_Selection Select Preclinical Candidate Efficacy_Models->Candidate_Selection Toxicity_Models->Candidate_Selection

Caption: Iterative workflow for the lead optimization of this compound derivatives.

Detailed Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[14]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (polystyrene, U-bottom)

  • This compound derivative stock solution (in a suitable solvent, e.g., water or DMSO)

  • Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

  • Sterile diluents (e.g., saline)

  • Multichannel pipette

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivative in CAMHB in the microtiter plate. The final volume in each well should be 50 µL, and concentrations should typically range from 0.06 to 64 µg/mL.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile diluent to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Using a multichannel pipette, inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MTT Assay for In Vitro Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability and cytotoxicity.[15][16][17]

Materials:

  • Human kidney proximal tubule epithelial cells (e.g., HK-2 or RPTEC/TERT1)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound derivative solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound derivative. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the absorbance of the untreated control cells. The CC₅₀ (50% cytotoxic concentration) can be determined from the dose-response curve.

Neutropenic Murine Thigh Infection Model

This in vivo model is widely used to assess the efficacy of antimicrobial agents.[18][19][20]

Materials:

  • Female ICR or Swiss Webster mice (typically 20-25 g)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial strain of interest

  • This compound derivative for injection (formulated in a suitable vehicle)

  • Sterile saline and anesthesia

  • Tissue homogenizer

Procedure:

  • Induce neutropenia in the mice by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • On the day of the experiment, prepare a bacterial inoculum of the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).

  • Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one hind leg.

  • At a specified time post-infection (e.g., 2 hours), begin treatment with the this compound derivative, administered via a clinically relevant route (e.g., subcutaneous or intravenous injection). Different dosing regimens can be tested.

  • At the end of the treatment period (typically 24 hours), euthanize the mice.

  • Aseptically remove the infected thigh, homogenize it in a known volume of sterile saline.

  • Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Efficacy is determined by the reduction in bacterial load compared to untreated control animals.

Conclusion and Future Directions

The development of novel this compound derivatives represents a critical frontier in the fight against MDR Gram-negative infections. Compounds such as SPR206, QPX9003, and MRX-8 demonstrate the potential to uncouple the potent antibacterial activity of the this compound scaffold from its dose-limiting nephrotoxicity. The continued application of rational drug design, guided by a deep understanding of structure-activity and structure-toxicity relationships, will be paramount. Future research should focus on further optimizing the therapeutic index, expanding the spectrum of activity to include this compound-resistant strains, and exploring novel combination therapies. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing this vital area of antibiotic discovery.

References

The Disruption of a Fortress: A Technical Guide to the Mechanism of Action of Polymyxins Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health.[1][2] In an era of a diminishing antibiotic pipeline, the polymyxin class of antibiotics, including this compound B and colistin, have re-emerged as a last-resort treatment for infections caused by these resilient pathogens.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms by which polymyxins exert their bactericidal effects against Gram-negative bacteria. We will delve into the critical interactions with the bacterial outer membrane, the subsequent membrane destabilization, and the downstream cellular consequences, supported by quantitative data and detailed experimental methodologies.

The Core Mechanism: A Multi-Step Assault on the Bacterial Envelope

The primary mechanism of action of polymyxins is the targeted disruption of the Gram-negative bacterial membrane, a process that can be dissected into several key stages.[2][4]

Initial Electrostatic Attraction and Binding to Lipopolysaccharide (LPS)

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS) in its outer leaflet.[3][4][5] The lipid A component of LPS contains negatively charged phosphate groups, creating an overall anionic surface.[1][6] Polymyxins are cationic polypeptides, possessing positively charged α,γ-diaminobutyric acid (Dab) residues.[1][6] This charge difference facilitates a strong electrostatic interaction, drawing the this compound molecule to the bacterial surface.[1][2][3]

Displacement of Divalent Cations and Outer Membrane Destabilization

The integrity of the LPS layer is stabilized by divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which form ionic bridges between the negatively charged phosphate groups of adjacent LPS molecules.[1][6] Polymyxins competitively displace these essential cations from their binding sites on lipid A.[1][4][6] This displacement disrupts the tight packing of the LPS molecules, leading to a localized disorganization and increased permeability of the outer membrane.[1][6] This process is often referred to as a "self-promoted uptake" mechanism, where the initial binding of this compound facilitates its own translocation across the outer membrane.[1][7]

Inner Membrane Permeabilization and Cellular Leakage

Following its transit across the compromised outer membrane, this compound interacts with the inner cytoplasmic membrane.[1][3] The antibiotic is thought to insert its hydrophobic fatty acyl tail into the phospholipid bilayer of the inner membrane, further disrupting its structure.[1] This leads to a loss of membrane integrity, resulting in the leakage of essential intracellular contents, such as ions and metabolites, which ultimately leads to bacterial cell death.[1][6]

Alternative and Secondary Mechanisms of Action

While membrane disruption is the principal mechanism, evidence suggests that polymyxins may also exert their effects through other pathways:

  • Inhibition of Respiratory Enzymes: Polymyxins have been shown to inhibit the activity of type II NADH-quinone oxidoreductases, which are vital respiratory enzymes located in the bacterial inner membrane.[1][6]

  • Endotoxin Neutralization: By binding to the lipid A portion of LPS, polymyxins can neutralize the endotoxic effects of LPS released during bacterial lysis, which can mitigate the host's inflammatory response.[1][4][6]

  • Effects on Cell Division: At sublethal concentrations, polymyxins have been observed to interfere with cell division processes in some bacteria.[2]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the interaction and activity of polymyxins against Gram-negative bacteria.

ParameterOrganismValueReference
MIC Breakpoints (this compound B/Colistin)
Enterobacteriaceae≤ 2 mg/L (Susceptible)[1]
Pseudomonas aeruginosa≤ 2 mg/L (Susceptible)[1]
Acinetobacter baumannii≤ 2 mg/L (Susceptible)[1]
Binding Energetics (this compound B to AGP)
Human α-1-acid glycoprotein (AGP)Endothermic Reaction[8]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Experimental Protocols

A variety of biophysical and microbiological techniques are employed to investigate the mechanism of action of polymyxins. Below are outlines of key experimental protocols.

Membrane Permeabilization Assay using Fluorescence Dequenching

This assay measures the ability of this compound to induce leakage from lipid vesicles, mimicking the bacterial membrane.

  • Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared from a mixture of phospholipids (e.g., POPC/POPG) encapsulating a high concentration of a fluorescent dye, such as calcein. At this high concentration, the fluorescence is self-quenched.

  • Assay Procedure: The SUVs are suspended in a buffer solution. This compound is added at various concentrations.

  • Data Acquisition: The fluorescence intensity is monitored over time using a spectrofluorometer. If this compound disrupts the vesicle membrane, the encapsulated dye is released into the surrounding buffer, leading to a dilution and a subsequent increase in fluorescence (dequenching).

  • Analysis: The rate and extent of fluorescence increase are proportional to the membrane permeabilizing activity of the this compound.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of this compound binding to its target, such as LPS or lipid vesicles.

  • Sample Preparation: The target molecule (e.g., purified LPS) is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

  • Titration: Small aliquots of the this compound solution are injected into the sample cell at regular intervals.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Time-Kill Assays

This microbiological assay determines the rate and extent of bacterial killing by an antibiotic.

  • Bacterial Culture: A logarithmic phase culture of the test bacterium is prepared.

  • Antibiotic Exposure: The bacterial culture is incubated with various concentrations of this compound (e.g., 1x, 4x, 10x MIC).

  • Sampling: Aliquots are removed at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the colony-forming units (CFUs) after incubation.

  • Analysis: The results are plotted as log CFU/mL versus time to visualize the killing kinetics.

Visualizing the Mechanism and Workflows

This compound Mechanism of Action

Polymyxin_Mechanism cluster_OM Outer Membrane cluster_Interaction cluster_IM Inner Membrane LPS Lipopolysaccharide (LPS) (Anionic) Divalent_Cations Ca²⁺ / Mg²⁺ LPS->Divalent_Cations Stabilization Displacement Displacement of Divalent Cations LPS->Displacement 2. Competitive    Binding This compound This compound (Cationic) This compound->LPS 1. Electrostatic   Attraction Interaction_Point OM_Disruption Outer Membrane Disruption Displacement->OM_Disruption 3. Destabilization Inner_Membrane Inner Cytoplasmic Membrane OM_Disruption->Inner_Membrane 4. Translocation Leakage Leakage of Intracellular Contents Inner_Membrane->Leakage 5. Permeabilization Cell_Death Bacterial Cell Death Leakage->Cell_Death 6. Lysis Membrane_Permeabilization_Workflow A Prepare Phospholipid Mixture B Create Small Unilamellar Vesicles (SUVs) with Encapsulated Fluorescent Dye A->B C Suspend SUVs in Buffer B->C D Add this compound at Varying Concentrations C->D E Monitor Fluorescence Intensity Over Time D->E F Analyze Rate and Extent of Fluorescence Dequenching E->F

References

Polymyxin E (Colistin) vs. Polymyxin B: A Structural and Functional Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of Polymyxin E (colistin) and this compound B, two critically important last-resort antibiotics against multidrug-resistant Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their structural nuances, mechanisms of action, and key differences in activity and toxicity, supported by quantitative data and experimental methodologies.

Core Structural Differences and Physicochemical Properties

This compound E and this compound B are cyclic lipopeptide antibiotics that share a common structural scaffold, consisting of a cyclic heptapeptide, a linear tripeptide side chain, and an N-terminal fatty acid tail. Both are not single molecules but rather a complex of closely related polypeptides. The primary distinction between the two lies in the amino acid at position 6 of the peptide ring. This compound E contains a D-leucine residue, whereas this compound B incorporates a D-phenylalanine at this position.[1][2] This seemingly minor substitution has significant implications for their physicochemical properties and biological activity.

Furthermore, commercial preparations of both polymyxins are mixtures of different lipopeptide components, primarily differing in the fatty acid moiety. For instance, this compound B is mainly composed of this compound B1 and B2, which have 6-methyloctanoic acid and 6-methylheptanoic acid, respectively. Similarly, Colistin is a mixture of Colistin A and B, which also differ in their fatty acid chains.

PropertyThis compound E (Colistin)This compound BReference
Amino Acid at Position 6 D-LeucineD-Phenylalanine[1][2]
Primary Components Colistin A and Colistin BThis compound B1 and this compound B2[1]
Administration Form Inactive prodrug (Colistimethate Sodium - CMS)Active form (this compound B sulfate)[3]
In Vivo Conversion RequiredNot required[3]

Mechanism of Action and Resistance

The primary mechanism of action for both this compound E and B is the disruption of the bacterial cell membrane. The cationic nature of the this compound molecule, due to the presence of multiple diaminobutyric acid (Dab) residues, facilitates an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased permeability of the outer membrane. Subsequently, the hydrophobic fatty acid tail inserts into the membrane, causing further destabilization and eventual cell lysis.

Resistance to polymyxins primarily arises from modifications to the lipid A portion of LPS, which reduces the net negative charge and thereby weakens the binding affinity of the polymyxins. This process is often mediated by two-component regulatory systems, such as PhoP/PhoQ and PmrA/PmrB. Activation of these systems leads to the addition of positively charged moieties, such as phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the lipid A, effectively repelling the cationic this compound molecules.

Polymyxin_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium OM Outer Membrane (LPS) IM Inner Membrane LPS Lipopolysaccharide (Lipid A) Displacement Displacement of Divalent Cations LPS->Displacement leads to Divalent_Cations Ca²⁺ / Mg²⁺ This compound This compound (E or B) This compound->LPS Electrostatic Interaction Permeabilization Outer Membrane Permeabilization Displacement->Permeabilization causes Lysis Cell Lysis Permeabilization->Lysis results in

Mechanism of action of Polymyxins.

Polymyxin_Resistance_Pathway cluster_regulation Two-Component System Regulation cluster_modification LPS Modification Env_Signal Environmental Signal (e.g., low Mg²⁺, this compound) PhoQ PhoQ (Sensor Kinase) Env_Signal->PhoQ activates PmrB PmrB (Sensor Kinase) Env_Signal->PmrB activates PhoP PhoP (Response Regulator) PhoQ->PhoP phosphorylates PmrA PmrA (Response Regulator) PhoP->PmrA activates transcription of pmrD, which activates PmrA PmrB->PmrA phosphorylates LPS_mod_genes LPS Modification Genes (e.g., arn, eptA) PmrA->LPS_mod_genes activates transcription L_Ara4N Addition of L-Ara4N LPS_mod_genes->L_Ara4N pEtN Addition of pEtN LPS_mod_genes->pEtN Lipid_A Lipid A L_Ara4N->Lipid_A pEtN->Lipid_A Reduced_Affinity Reduced this compound Binding Affinity Lipid_A->Reduced_Affinity

This compound resistance signaling pathway.

Comparative In Vitro Activity

Numerous studies have compared the in vitro activity of this compound E and this compound B against a range of Gram-negative pathogens. While both exhibit potent activity, some studies suggest that this compound B may have lower Minimum Inhibitory Concentrations (MICs) against certain key multidrug-resistant organisms.[4][5]

OrganismThis compound E (Colistin) MIC Range (µg/mL)This compound B MIC Range (µg/mL)MIC₅₀ (µg/mL) - ColistinMIC₅₀ (µg/mL) - this compound BMIC₉₀ (µg/mL) - ColistinMIC₉₀ (µg/mL) - this compound BReference
Pseudomonas aeruginosa0.25 - >1280.12 - >1281122[6]
Acinetobacter baumannii0.12 - >1280.06 - >1280.50.522[6][7]
Klebsiella pneumoniae0.12 - >1280.06 - >1280.5184[7]
Escherichia coli0.12 - 640.06 - 640.50.511[8]

Comparative Nephrotoxicity

A significant limiting factor in the clinical use of polymyxins is their potential for nephrotoxicity. Several comparative studies have indicated that this compound E (administered as colistimethate sodium) is associated with a higher incidence of acute kidney injury compared to this compound B. This difference is thought to be related to the pharmacokinetic properties of the two drugs, particularly the high renal clearance of the colistimethate prodrug, leading to greater drug accumulation in the kidneys.

StudyThis compound E (Colistin) GroupThis compound B GroupKey Findings
Phe et al. (2014)n=121n=104Higher prevalence of nephrotoxicity with colistimethate (33.9%) vs. This compound B (23.1%). In a matched analysis, the difference was more pronounced (55.3% vs. 21.1%).
Aggarwal et al. (2018)n=61n=51Significantly higher incidence of nephrotoxicity in the colistin group (39.3%) compared to the this compound B group (11.8%).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of polymyxins against Gram-negative bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start prep_antibiotic Prepare this compound Stock Solution and Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound to be tested. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the prepared bacterial inoculum. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Assessment of Nephrotoxicity in an Animal Model (Rat)

This protocol provides a general framework for assessing this compound-induced nephrotoxicity in a rat model.

Methodology:

  • Animal Acclimatization and Grouping: Acclimate male Sprague-Dawley or Wistar rats for a minimum of one week. Randomly assign animals to control (vehicle) and treatment (this compound E or B) groups.

  • Drug Administration: Administer the this compound or vehicle via a clinically relevant route (e.g., subcutaneous or intravenous injection) at predetermined doses and frequencies for a specified duration (e.g., 7 days).

  • Sample Collection: Collect blood samples at baseline and at regular intervals during the study for measurement of serum creatinine and blood urea nitrogen (BUN). Collect urine for urinalysis and measurement of kidney injury biomarkers (e.g., KIM-1, NGAL).

  • Histopathological Analysis: At the end of the study, euthanize the animals and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin. Section the kidneys and stain with hematoxylin and eosin (H&E) for microscopic examination of renal tubular injury.

  • Data Analysis: Compare the biochemical and histopathological findings between the treatment and control groups to assess the degree of nephrotoxicity.

Conclusion

While this compound E and this compound B are structurally very similar, the single amino acid difference at position 6, coupled with differences in their commercial formulations and resulting pharmacokinetics, leads to notable variations in their biological profiles. This compound B generally exhibits comparable or slightly better in vitro activity against key Gram-negative pathogens and, importantly, appears to have a more favorable renal safety profile than colistin. These differences are critical considerations for drug development professionals working on novel this compound derivatives or formulating new therapeutic strategies to combat multidrug-resistant infections. A thorough understanding of these nuances is essential for the rational design of future antibiotics with improved efficacy and reduced toxicity.

References

The Genetic Architecture of Polymyxin Production in Paenibacillus polymyxa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxins are a class of non-ribosomally synthesized lipopeptide antibiotics that serve as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. The primary producer of these critical antibiotics is the soil bacterium Paenibacillus polymyxa. Understanding the genetic basis of polymyxin biosynthesis is paramount for endeavors in strain improvement, yield optimization, and the bioengineering of novel this compound derivatives with improved therapeutic profiles. This technical guide provides an in-depth exploration of the this compound synthetase (pmx) gene cluster in P. polymyxa, detailing the functions of its constituent genes, the regulatory networks that govern its expression, and the experimental methodologies employed to elucidate its function.

The this compound Biosynthetic Gene Cluster (pmx)

The genetic blueprint for this compound production in Paenibacillus polymyxa is encoded within a large, 40.6-kb gene cluster designated pmx.[1][2][3] This cluster is comprised of five key open reading frames (ORFs): pmxA, pmxB, pmxC, pmxD, and pmxE.[1][2] The organization of this gene cluster is conserved across different this compound-producing strains of P. polymyxa.[4][5]

Gene Organization and Function

The pmx gene cluster is organized into functional units responsible for peptide synthesis and transport.

  • Non-Ribosomal Peptide Synthetases (NRPS): The core of the biosynthetic machinery is formed by three large NRPS enzymes encoded by pmxE, pmxA, and pmxB.[1][6][7] These enzymes are modular, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. The order of modules on the NRPS enzymes dictates the final amino acid sequence of the this compound molecule.[8]

    • pmxE : Encodes the first five modules of the this compound synthetase, responsible for incorporating the initial five amino acids.[8][9]

    • pmxA : Encodes the subsequent four modules of the synthetase.[8][9]

    • pmxB : Encodes the final module, which includes a thioesterase (TE) domain responsible for cyclizing and releasing the completed peptide chain.[9]

  • ABC Transporters: The genes pmxC and pmxD encode proteins that resemble components of an ATP-binding cassette (ABC) transporter system.[1][2][6] These proteins are predicted to be responsible for the secretion of the synthesized this compound out of the bacterial cell.[7]

The genetic arrangement of the pmx cluster is depicted in the following diagram.

pmx_gene_cluster pmxE pmxE (NRPS) pmxA pmxA (NRPS) pmxB pmxB (NRPS) pmxC pmxC (ABC Transporter) pmxD pmxD (ABC Transporter)

Figure 1: Organization of the pmx gene cluster in P. polymyxa.

The Biosynthesis Pathway: A Non-Ribosomal Assembly Line

Polymyxins are assembled on the large PmxE-PmxA-PmxB multienzyme complex through a non-ribosomal peptide synthesis mechanism. This process involves a series of domains within each module that perform specific functions. The typical domains include Adenylation (A), Thiolation (T), Condensation (C), and in some cases, Epimerization (E) domains.[5]

  • Initiation: The process begins with the loading of a fatty acid onto the first module of PmxE.

  • Elongation: The A-domain of each module selects and activates its specific amino acid substrate (e.g., L-2,4-diaminobutyric acid (Dab), L-Threonine, L-Leucine, or D-Leucine) as an aminoacyl adenylate. The activated amino acid is then transferred to the T-domain.

  • Peptide Bond Formation: The C-domain catalyzes the formation of a peptide bond between the amino acid on the current module's T-domain and the growing peptide chain attached to the T-domain of the previous module.

  • Translocation: The elongated peptide chain is then transferred to the T-domain of the current module.

  • Termination: After the tenth amino acid is added by the PmxB module, the thioesterase (TE) domain hydrolyzes the peptide from the T-domain, simultaneously catalyzing the cyclization of the peptide to form the mature this compound molecule.

Figure 2: Simplified workflow of this compound biosynthesis and secretion.

Regulation of this compound Production

The expression of the pmx gene cluster is tightly controlled by a network of global regulatory proteins, ensuring that antibiotic production occurs at the appropriate growth phase. Key players in this regulatory network include Spo0A, AbrB, and Abh.

  • Spo0A: This master regulator of sporulation and stationary phase processes acts as a positive regulator of this compound synthesis.[7][9][10] It directly binds to the promoter regions of abh and abrB3 to modulate their expression.[10]

  • AbrB: This transition state regulator typically functions as a repressor of stationary phase genes. In P. polymyxa, AbrB negatively regulates this compound biosynthesis, likely by directly binding to the promoter region of the pmx operon.[11] The expression of abrB is, in turn, negatively controlled by Spo0A.[11]

  • Abh and AbrB3: These are AbrB-like proteins that also act as negative regulators of this compound production.[7][10] Their overexpression leads to a significant decrease in this compound synthesis.[6] There is a complex interplay where Spo0A activates abh expression, while AbrB3 inhibits abh transcription.[10]

Additionally, the availability of precursor amino acids can influence the expression of biosynthesis genes. For instance, the addition of L-Dab has been shown to repress the expression of pmxA and pmxE.[10]

regulatory_pathway cluster_regulation Regulatory Pathway of pmx Expression Spo0A Spo0A AbrB3 AbrB3 Spo0A->AbrB3 inhibits Abh Abh Spo0A->Abh activates AbrB3->Abh inhibits pmx_operon pmx Operon AbrB3->pmx_operon inhibits Abh->pmx_operon inhibits This compound This compound Production pmx_operon->this compound

Figure 3: Key regulatory interactions governing this compound synthesis.

Quantitative Data on this compound Production

Genetic manipulation of the pmx cluster and its regulatory genes has provided quantitative insights into their roles in this compound production.

Strain/ConditionGenetic ModificationRelative this compound Production (%)Reference
P. polymyxa Wild-TypeNone100[12]
P. polymyxa ΔpmxEDeletion of pmxE synthetase gene0 (Production abolished)[1][2][12]
P. polymyxa ΔpmxCDeletion of one ABC transporter geneReduced[12]
P. polymyxa ΔpmxDDeletion of one ABC transporter geneReduced[12]
P. polymyxa ΔpmxCΔpmxDDeletion of both ABC transporter genesReduced[12]
P. polymyxa ΔabhDeletion of negative regulator abhIncreased[6][7]
P. polymyxa (abh overexpression)Overexpression of negative regulator abhSignificantly Decreased[6]
P. polymyxa (abrB3 overexpression)Overexpression of negative regulator abrB3Significantly Decreased[6]
B. subtilis (heterologous host)Integration of pmx clusterProduction achieved (requires L-Dab supplementation)[1][13]

Experimental Protocols

Investigating the genetic basis of this compound production requires a suite of molecular biology techniques. Below are detailed methodologies for key experiments.

Gene Knockout in P. polymyxa via Homologous Recombination

This protocol describes a general workflow for targeted gene deletion using a suicide or temperature-sensitive plasmid.

5.1.1. Construction of the Knockout Vector

  • Amplify Homology Arms: Using high-fidelity polymerase, PCR-amplify ~1 kb regions directly upstream (Upstream Arm) and downstream (Downstream Arm) of the target gene from P. polymyxa genomic DNA.

  • Amplify Resistance Cassette: PCR-amplify an antibiotic resistance gene (e.g., chloramphenicol or erythromycin resistance) flanked by appropriate restriction sites.

  • Assemble the Vector: Clone the Upstream Arm, the resistance cassette, and the Downstream Arm sequentially into a suicide vector that cannot replicate in P. polymyxa (e.g., pGEM7Z-f+) or a temperature-sensitive vector (e.g., pRN5101).[2][3] The final construct should have the resistance cassette flanked by the homology arms.

  • Vector Propagation: Transform the final construct into an E. coli cloning host (e.g., DH5α) for plasmid propagation and purification.

5.1.2. Transformation of P. polymyxa

  • Prepare Competent Cells:

    • Inoculate a single colony of P. polymyxa into BHIS broth and grow at 30°C with shaking to an OD600 of ~0.5.[6]

    • Chill the culture on ice for 10 minutes and then pellet the cells by centrifugation at 5000 x g for 10 minutes at 4°C.[6]

    • Wash the cell pellet twice with a cold, sterile wash buffer (e.g., SM buffer or 15% glycerol).[14]

    • Resuspend the final pellet in a small volume of the same buffer to create a concentrated competent cell suspension.[6]

  • Electroporation:

    • Mix 50-100 µL of competent cells with 1-2 µg of the purified knockout plasmid.

    • Transfer the mixture to a pre-chilled 2 mm electroporation cuvette.[6]

    • Apply a single electric pulse (e.g., 6.25 kV/cm, 25 µF, 200 Ω).[6]

    • Immediately add 1 mL of pre-warmed BHIS or similar recovery medium and incubate at a permissive temperature (e.g., 28-30°C) for 3-4 hours with gentle shaking to allow for expression of the resistance marker.[6]

5.1.3. Selection and Screening of Mutants

  • First Crossover (Integration): Plate the recovered cells on agar containing the appropriate antibiotic. For temperature-sensitive plasmids, this is done at the permissive temperature (e.g., 28°C).[2] Colonies that grow represent single-crossover events where the entire plasmid has integrated into the chromosome.

  • Second Crossover (Excision):

    • For temperature-sensitive systems: Inoculate single-crossover colonies into non-selective liquid medium and grow at the non-permissive temperature (e.g., 39°C) to induce plasmid loss.[2]

    • Plate dilutions of this culture onto non-selective agar to obtain isolated colonies.

  • Screening: Replica-plate the resulting colonies onto plates with and without the antibiotic. Colonies that grow on the non-selective plate but not on the antibiotic plate are potential double-crossover mutants where the target gene has been replaced by the resistance cassette.

  • Confirmation: Confirm the gene knockout using colony PCR with primers flanking the target gene region and by sequencing the PCR product.

Heterologous Expression of the pmx Cluster in B. subtilis

This protocol outlines the transfer of the entire ~40kb pmx gene cluster into a surrogate host for production.

  • Host Strain Preparation: Use a B. subtilis strain with a disrupted restriction-modification (RM) system to improve transformation efficiency with large DNA fragments from other species.[15] The amyE locus is a common integration site.

  • Vector Construction and Integration:

    • Due to the large size of the pmx cluster, it is often cloned into fosmids in two or more overlapping fragments.[15]

    • Design integration vectors containing these fragments and flanking regions homologous to the B. subtilis integration site (e.g., amyE).

    • Sequentially transform the vectors into the B. subtilis host. Integration occurs via double crossover homologous recombination.

    • Select for transformants using appropriate antibiotic markers.

  • Co-factor Requirement: The surrogate host B. subtilis may lack the machinery to synthesize all necessary precursors. For this compound production, supplementation of the culture medium with L-2,4-diaminobutyric acid (L-Dab) is often required.[13]

  • Cultivation and Production:

    • Cultivate the recombinant B. subtilis strain in a suitable medium (e.g., GSC medium) supplemented with L-Dab.[15]

    • Incubate for 24-48 hours to allow for this compound production.

Quantification of this compound by HPLC

This method allows for the separation and quantification of this compound from culture supernatants.

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant.

    • Perform a solid-phase extraction or liquid-liquid extraction (e.g., with butanol) to concentrate the polymyxins and remove interfering compounds.[15]

    • Evaporate the solvent and resuspend the extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used (e.g., YMC Pack Pro C18 or Terra MS C18).[15]

    • Mobile Phase: A gradient of acetonitrile and water, both containing an ion-pairing agent like formic acid (0.1%) or trichloroacetic acid, is commonly employed.[11][15]

    • Flow Rate: Typically 0.2-1.0 mL/min.[11][15]

    • Detection: Polymyxins lack a strong chromophore, so detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by UV absorbance at a low wavelength (~215 nm).[11] For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.[8]

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard (e.g., this compound B).

    • Integrate the peak area of the this compound in the sample chromatogram.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Conclusion and Future Outlook

The this compound biosynthetic pathway in Paenibacillus polymyxa is a complex and highly regulated process orchestrated by the pmx gene cluster. A thorough understanding of the roles of the synthetase and transporter genes, as well as the intricate regulatory network involving Spo0A and AbrB, is crucial. The experimental protocols outlined herein provide a framework for the genetic dissection of this important pathway. Future research, leveraging these techniques and advanced synthetic biology tools like CRISPR-Cas9, will be instrumental in engineering P. polymyxa for enhanced this compound production and in creating novel this compound analogues with improved efficacy and reduced toxicity, thereby reinforcing our arsenal against multidrug-resistant pathogens.

References

An In-depth Technical Guide on the Physicochemical Properties of Polymyxin B Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin B sulfate is a cationic polypeptide antibiotic mixture derived from the fermentation of Bacillus polymyxa. It is a crucial agent in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. A thorough understanding of its physicochemical properties is paramount for the formulation development, manufacturing, and clinical application of this vital antibiotic. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound B sulfate, complete with experimental methodologies and a summary of quantitative data.

Core Physicochemical Properties

This compound B sulfate is a complex mixture of related polypeptides, primarily this compound B1 and B2, which differ by a single fatty acid group. Its physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound B Sulfate
PropertyDescriptionReferences
Appearance White to buff-colored, nearly odorless, hygroscopic powder.[1][2]
Molecular Formula C₅₆H₉₈N₁₆O₁₃ · H₂SO₄ (for this compound B1 sulfate)[3]
Molecular Weight Approximately 1301.6 g/mol (for this compound B1 sulfate)[3]
Melting Point Decomposes in the range of 217-228°C.[1][4]
pKa An uncertain pKa of 8.9 has been reported.[1]
pH (0.5% aqueous solution) Between 5.0 and 7.5.[5]
Table 2: Solubility Profile of this compound B Sulfate
SolventSolubilityReferences
Water Freely soluble; reported up to 50 mg/mL.[1]
Phosphate-Buffered Saline (PBS, pH 7.2) Approximately 2 mg/mL.[3]
Acidic Water (pH ≈ 2, with sonication) 33.33 mg/mL.[6]
Alcohol (Ethanol) Slightly soluble; reported as 0.115 mg/mL.
Chloroform Not soluble.[4]
Table 3: Stability Profile of this compound B Sulfate
ConditionStabilityReferences
Storage (Powder) Stable for at least 3 years when stored at 2-8°C, protected from light.[7]
Aqueous Solutions Stable for 6-12 months under refrigeration. Recommended to discard parenteral solutions after 72 hours.
pH Stable in acidic pH (2-7), with maximum stability at pH 3.4. Inactivated by strongly acidic and strongly alkaline solutions.
0.9% Sodium Chloride Injection Stable for at least 24 hours at 4°C and 25°C.
5% Glucose Solution Stable for 24 hours at 25°C and 40°C.[1]

Experimental Protocols

Detailed methodologies for determining the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound B sulfate are crucial for quality control and formulation development. Below are generalized protocols based on standard pharmaceutical practices.

Determination of Appearance

Methodology:

  • Place a small quantity of this compound B sulfate powder on a clean, white surface.

  • Visually inspect the sample under good lighting for its color, form (e.g., crystalline or amorphous powder), and the presence of any foreign matter.

  • Gently waft the vapors towards the nose to determine the odor.

  • Record the observations.

Solubility Determination

Methodology:

  • Accurately weigh a specific amount of this compound B sulfate (e.g., 10 mg).

  • Transfer the powder to a clear glass vial.

  • Add a measured volume of the desired solvent (e.g., purified water, ethanol) in small increments (e.g., 0.1 mL).

  • After each addition, cap the vial and vortex or sonicate for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).

  • Visually inspect the solution against a dark background for the absence of undissolved particles.

  • Continue adding solvent until the solid is completely dissolved.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

pH Determination of an Aqueous Solution

Methodology:

  • Prepare a 0.5% (w/v) solution of this compound B sulfate in freshly boiled and cooled purified water.

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Immerse the calibrated pH electrode into the this compound B sulfate solution.

  • Allow the reading to stabilize and record the pH value.

Stability-Indicating HPLC Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., sodium sulfate and phosphoric acid in water) and an organic modifier (e.g., acetonitrile).[8]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 215 nm).[8]

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound B sulfate with a strong acid (e.g., 0.1 N HCl) and heat.

    • Base Hydrolysis: Treat a solution with a strong base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

    • Oxidative Degradation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid powder or a solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solution to UV or fluorescent light.

  • Analysis:

    • Inject samples from the forced degradation studies into the HPLC system.

    • The method is considered stability-indicating if the degradation products are well-resolved from the main this compound B peaks and from each other.

    • The peak purity of the this compound B peaks should be assessed using a photodiode array (PDA) detector.

Mechanism of Action: A Visual Representation

This compound B sulfate exerts its bactericidal effect by disrupting the integrity of the outer membrane of Gram-negative bacteria. This process is initiated by an electrostatic interaction between the positively charged this compound B molecule and the negatively charged lipid A component of lipopolysaccharide (LPS).

PolymyxinB_Mechanism cluster_extracellular Extracellular Space cluster_outer_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner (Cytoplasmic) Membrane This compound B This compound B LPS Lipopolysaccharide (LPS) (Lipid A - Core - O-antigen) This compound B->LPS 1. Electrostatic Interaction inner_mem Phospholipid Bilayer LPS->inner_mem 2. Displacement of Ca²⁺ and Mg²⁺ ions space_label Membrane Destabilization Membrane Destabilization inner_mem->Membrane Destabilization 3. Hydrophobic interaction Increased Permeability Increased Permeability Membrane Destabilization->Increased Permeability 4. Pore Formation Cell Death Cell Death Increased Permeability->Cell Death 5. Leakage of intracellular contents

Caption: Mechanism of action of this compound B against Gram-negative bacteria.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of this compound B sulfate is outlined below.

Physicochemical_Workflow start Receive this compound B Sulfate Sample appearance Visual Inspection: Color, Form, Odor start->appearance solubility Solubility Testing (Water, Buffers, Organic Solvents) appearance->solubility ph_determination pH of Aqueous Solution solubility->ph_determination thermal_analysis Thermal Analysis (e.g., DSC, TGA for melting/decomposition) ph_determination->thermal_analysis spectroscopic_id Spectroscopic Identification (e.g., FTIR, UV-Vis) thermal_analysis->spectroscopic_id chromatographic_purity Chromatographic Purity & Assay (HPLC) spectroscopic_id->chromatographic_purity stability_studies Stability Studies (Forced Degradation, Long-term) chromatographic_purity->stability_studies report Generate Certificate of Analysis stability_studies->report

Caption: Workflow for the physicochemical characterization of this compound B Sulfate.

Conclusion

This technical guide provides a foundational understanding of the critical physicochemical properties of this compound B sulfate. The data and methodologies presented herein are essential for ensuring the quality, safety, and efficacy of drug products containing this important antibiotic. Adherence to rigorous characterization protocols is fundamental for successful drug development and manufacturing.

References

Delving into the Dawn of Polymyxins: An In-depth Technical Guide to Early Toxicity and Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the foundational studies on polymyxin antibiotics, focusing on their initial toxicity and efficacy assessments. The re-emergence of these potent antibiotics as a last line of defense against multidrug-resistant Gram-negative bacteria necessitates a thorough understanding of their early scientific evaluation. This document synthesizes quantitative data from pivotal early reports, details the experimental methodologies employed, and visualizes the nascent understanding of the mechanisms of action and toxicity pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early clinical and preclinical investigations into this compound toxicity and efficacy. These data offer a glimpse into the initial risk-benefit assessments of these critical drugs.

Table 1: Incidence of Nephrotoxicity in Early Clinical Studies

This compound AgentDosage RangeStudy PopulationIncidence of Nephrotoxicity (%)Reference
This compound B1.5 - 2.5 mg/kg/dayAdults with various infections20 - 25%
Colistin> 5 mg/kg/dayAdults with various infections~29%
This compound BNot specifiedPatients with normal baseline renal function14%
PolymyxinsHigher than modern recommended dosesPatients in early clinical useHigh, with some reports up to 100%

Table 2: Incidence of Neurotoxicity in Early Clinical Studies

This compound AgentDosage RangeStudy PopulationIncidence of Neurotoxicity (%)SymptomsReference
Colistimethate Sodium> 5 mg/kg/dayAdults with various infections~29%Paresthesias, ataxia
This compound BNot specifiedGeneral patient population~7%Paresthesias, dizziness
Intravenous PolymyxinsNot specifiedPatients in early clinical useNot specifiedDizziness, vertigo, visual disturbances, hallucinations, confusion, seizures, ataxia, facial and peripheral paresthesias

Table 3: Early In Vitro Efficacy of Polymyxins

This compound AgentTarget OrganismMIC Range (µg/mL)Key FindingsReference
This compound BPseudomonas aeruginosaNot specifiedConcentration-dependent bactericidal activity
ColistinPseudomonas aeruginosa1 - 4Effective against susceptible strains
Colistimethate SodiumPseudomonas aeruginosa4 - 16Significantly higher MICs than colistin

Experimental Protocols

This section details the methodologies from key early studies, providing a framework for understanding the context of the initial findings on this compound toxicity and efficacy.

Assessment of this compound-Induced Nephrotoxicity in an Animal Model (Rat)
  • Objective: To characterize the nephrotoxic effects of this compound B and investigate the impact of dosing frequency.

  • Animal Model: Male Sprague-Dawley rats.

  • Experimental Groups:

    • Group 1 (Once-daily dosing): Administered this compound B subcutaneously at a total daily dose of 20 mg/kg every 24 hours.

    • Group 2 (Fractionated dosing): Administered this compound B subcutaneously at a dose of 5 mg/kg every 6 hours.

    • Control Group: Received saline.

  • Procedures:

    • Drug Administration: this compound B was administered for up to 10 days.

    • Sample Collection:

      • Blood samples were collected daily via the tail vein to measure serum creatinine levels.

      • At 24 hours, a subset of animals was euthanized, and kidneys were harvested to determine this compound B concentrations in the renal tissue.

      • At 48 hours, kidneys from another subset of animals were collected for histological examination.

    • Biochemical Analysis: Serum creatinine was measured to assess renal function. A significant elevation (≥2 times the baseline) was defined as nephrotoxicity.

    • Histopathological Analysis: Kidney tissues were fixed, sectioned, and stained to examine for signs of acute tubular necrosis and other pathological changes.

    • Drug Concentration Analysis: this compound B levels in homogenized renal tissue were quantified.

  • Outcome Measures:

    • Onset and incidence of nephrotoxicity based on serum creatinine levels.

    • Severity of renal tissue damage observed through histology.

    • Correlation between dosing frequency, renal tissue drug concentration, and nephrotoxicity.

In Vitro Efficacy Assessment using Time-Kill Studies
  • Objective: To determine the bactericidal activity of this compound B against Pseudomonas aeruginosa.

  • Bacterial Strains: Clinical isolates of P. aeruginosa.

  • Methodology:

    • Inoculum Preparation: Bacterial cultures were grown to a specific density (e.g., 10^5 or 10^7 CFU/mL) in a suitable broth medium.

    • Drug Exposure: this compound B was added to the bacterial cultures at various concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC) (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).

    • Time-Course Sampling: Aliquots were taken from each culture at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Viable Cell Counting: The samples were serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Outcome Measures:

    • Rate and extent of bacterial killing over time for each this compound B concentration.

    • Determination of concentration-dependent killing.

    • Observation of any bacterial regrowth.

Early Clinical Evaluation of Neurotoxicity
  • Objective: To document the incidence and nature of neurological adverse effects associated with intravenous this compound administration in early clinical use.

  • Study Design: Retrospective or prospective observational studies of patients receiving polymyxins for various Gram-negative infections.

  • Patient Population: Adults and children with normal and impaired renal function.

  • Data Collection:

    • Patient demographics and clinical characteristics.

    • Dosage and duration of this compound therapy.

    • Concomitant medications, particularly other neurotoxic or nephrotoxic drugs.

    • Detailed documentation of any neurological signs and symptoms, including:

      • Paresthesias (facial and peripheral)

      • Ataxia

      • Dizziness and vertigo

      • Visual disturbances

      • Confusion or altered mental status

      • Neuromuscular blockade (e.g., respiratory muscle weakness)

  • Assessment:

    • Regular clinical monitoring for the emergence of neurological symptoms.

    • Discontinuation or dose reduction of the this compound to observe for resolution of symptoms.

  • Outcome Measures:

    • Incidence of specific neurotoxic events.

    • Correlation of neurotoxicity with dosage, duration of therapy, and renal function.

    • Reversibility of neurological symptoms upon cessation of treatment.

Signaling Pathways and Mechanisms of Toxicity

The early understanding of this compound toxicity centered on its direct interaction with cell membranes, a consequence of its amphipathic nature. The proposed mechanisms, while not fully elucidated at the molecular level in these early studies, laid the groundwork for current knowledge.

Mechanism of Action and Bacterial Cell Disruption

The primary antibacterial action of polymyxins was understood to be the disruption of the Gram-negative bacterial outer membrane. The positively charged amino groups of the this compound molecule were thought to interact with the negatively charged lipopolysaccharide (LPS) on the bacterial surface, displacing divalent cations that stabilize the LPS layer. This initial binding was followed by the insertion of the fatty acid tail into the hydrophobic region of the membrane, leading to a detergent-like effect that increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

This compound This compound LPS Lipopolysaccharide (LPS) on Outer Membrane This compound->LPS Electrostatic Interaction Divalent_Cations Divalent Cations (Ca2+, Mg2+) This compound->Divalent_Cations Displaces Membrane_Disruption Outer Membrane Disruption LPS->Membrane_Disruption Leads to Divalent_Cations->LPS Stabilizes Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Cell_Lysis Bacterial Cell Lysis Permeability_Increase->Cell_Lysis Leakage of Intracellular Contents Polymyxin_Admin Systemic this compound Administration Renal_Accumulation Accumulation in Renal Proximal Tubules Polymyxin_Admin->Renal_Accumulation Cell_Membrane_Interaction Interaction with Tubular Cell Membranes Renal_Accumulation->Cell_Membrane_Interaction Membrane_Damage Cell Membrane Damage Cell_Membrane_Interaction->Membrane_Damage Cellular_Swelling Cellular Swelling & Vacuolization Membrane_Damage->Cellular_Swelling ATN Acute Tubular Necrosis (ATN) Cellular_Swelling->ATN Renal_Dysfunction Renal Dysfunction (Increased Creatinine) ATN->Renal_Dysfunction Animal_Model Establish Animal Model (e.g., Mouse) Infection Induce Infection with Target Pathogen Animal_Model->Infection Treatment_Groups Divide into Treatment Groups (this compound vs. Control) Infection->Treatment_Groups Drug_Admin Administer this compound (Varying Doses/Schedules) Treatment_Groups->Drug_Admin Monitoring Monitor for Clinical Signs and Survival Drug_Admin->Monitoring Outcome_Assessment Assess Outcome Measures Monitoring->Outcome_Assessment Data_Analysis Analyze Data Outcome_Assessment->Data_Analysis

Methodological & Application

Application Notes and Protocols for Lipopolysaccharide (LPS) Neutralization in Cell Culture using Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In cell culture, even minute concentrations of LPS contamination can lead to significant and unwanted cellular responses, including the production of pro-inflammatory cytokines, which can confound experimental results. Polymyxin B, a cyclic cationic polypeptide antibiotic, is widely used to neutralize the biological effects of LPS. It functions by binding with high affinity to the lipid A portion of LPS, the toxic component, thereby preventing its interaction with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells.[1][2] This document provides a detailed protocol for the effective neutralization of LPS in cell culture using this compound B, along with relevant quantitative data and a description of the underlying signaling pathway.

Mechanism of Action

This compound B electrostatically interacts with the negatively charged phosphate groups of lipid A, the endotoxic center of LPS.[3] This binding neutralizes the toxic activity of LPS and prevents it from activating the TLR4 signaling pathway.[2] this compound B can also induce the aggregation of LPS molecules, which may facilitate their clearance and further block their interaction with cellular receptors.[4]

LPS Signaling Pathway and this compound B Intervention

LPS recognition by the host is primarily mediated by the TLR4 receptor complex, which also includes MD-2 and CD14.[5] Upon binding of LPS, TLR4 dimerizes and initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[6][7] The MyD88-dependent pathway rapidly activates transcription factors like NF-κB, leading to the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] The TRIF-dependent pathway is responsible for the induction of type I interferons. This compound B acts upstream of this cascade by binding directly to LPS, preventing the initial activation of the TLR4 complex.

LPS_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (Lipopolysaccharide) LBP LBP LPS->LBP binds PMB This compound B PMB->LPS binds & neutralizes CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IKKs IKKs MyD88->IKKs IRF3 IRF3 TRIF->IRF3 activates NFkB NF-κB IKKs->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces expression IFNs Type I Interferons IRF3->IFNs induces expression

Caption: LPS signaling pathway and this compound B intervention.

Quantitative Data Summary

The effective concentration of this compound B for LPS neutralization is dependent on the concentration of LPS and the cell type being used. The following table summarizes data from various studies.

Cell TypeLPS ConcentrationThis compound B ConcentrationObserved EffectReference
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)> 20 ng/mL10 µg/mLIneffective for IL-6 and TNF-α inhibition[8]
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)0.5 µg/mL10 µg/mLEffective for IL-12p40 inhibition[8]
Human Peripheral Blood Mononuclear Cells (PBMCs)0.14 ng/mL10 µg/mL>90% reduction in TNF-α and IL-10[9]
Human Peripheral Blood Mononuclear Cells (PBMCs)0.14 ng/mL30 µg/mLSignificant reduction in TNF-α[9][10]
Human Dendritic Cells1 µg/mL10 µg/mLInhibition of LPS activity[11]
Murine Peritoneal Macrophages100 ng/mLNot specifiedInhibition of TNF-α and IL-6 release[1]
RAW264.7 Murine Macrophages200 ng/mL0.01 - 10 µg/mLDose-dependent neutralization of NO2- production[12]

Note: High concentrations of this compound B (≥ 100 µg/mL) can be toxic to some cell types.[8] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Experimental Protocol for LPS Neutralization

This protocol provides a general guideline for neutralizing LPS in cell culture experiments.

Materials:

  • This compound B sulfate (endotoxin-free)

  • Lipopolysaccharide (LPS) from E. coli or other Gram-negative bacteria

  • Complete cell culture medium appropriate for your cell line

  • Sterile, pyrogen-free tubes and pipette tips

  • Cells of interest (e.g., macrophages, dendritic cells, PBMCs)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound B (e.g., 1 mg/mL) in sterile, pyrogen-free water or phosphate-buffered saline (PBS). Aliquot and store at -20°C.

    • Prepare a stock solution of LPS (e.g., 1 mg/mL) in sterile, pyrogen-free water or PBS. Aliquot and store at -20°C.

  • Experimental Setup:

    • Seed your cells in appropriate culture plates and allow them to adhere or stabilize overnight, or as required for your specific cell type.

    • Prepare your experimental treatments. This will typically include:

      • Negative Control: Cells treated with vehicle (e.g., culture medium).

      • Positive Control: Cells treated with LPS at the desired concentration.

      • Experimental Group: Cells treated with LPS that has been pre-incubated with this compound B.

      • This compound B Control: Cells treated with this compound B alone to assess any direct effects on the cells.

  • LPS Neutralization (Pre-incubation Method):

    • In a sterile tube, dilute the LPS to the desired final concentration in complete culture medium.

    • Add this compound B to the LPS-containing medium at the desired final concentration (refer to the table above for guidance). A common starting point is a 10:1 weight-to-weight ratio of this compound B to LPS.

    • Incubate the LPS and this compound B mixture at 37°C for 30-60 minutes to allow for binding and neutralization.[9]

    • Remove the existing medium from your cells and replace it with the prepared treatment media.

  • Incubation and Analysis:

    • Incubate the cells for the desired period to observe the effects of LPS stimulation (e.g., 4-24 hours for cytokine production).

    • After incubation, collect the cell culture supernatant and/or lyse the cells for downstream analysis, such as:

      • ELISA or CBA to measure cytokine production (e.g., TNF-α, IL-6, IL-1β).

      • Quantitative PCR (qPCR) to measure the expression of inflammatory genes.

      • Flow cytometry to analyze the expression of cell surface markers (e.g., CD80, CD86 on antigen-presenting cells).

      • Nitric oxide measurement using the Griess assay for macrophage activation.[12]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound B and LPS Stock Solutions C Prepare Treatment Groups: - Negative Control - Positive Control (LPS) - Experimental (LPS + PMB) - PMB Control A->C B Seed Cells and Allow to Adhere E Add Treatment Media to Cells B->E D Pre-incubate LPS with This compound B (37°C, 30-60 min) C->D D->E F Incubate Cells (e.g., 4-24 hours) E->F G Collect Supernatant/Lysates F->G H Downstream Analysis (ELISA, qPCR, Flow Cytometry) G->H

Caption: Experimental workflow for LPS neutralization.

Conclusion

This compound B is an effective and widely used tool for neutralizing LPS in cell culture, ensuring that observed cellular responses are specific to the treatment of interest and not due to endotoxin contamination. It is crucial to empirically determine the optimal concentration of this compound B for each experimental system to achieve complete neutralization without inducing cellular toxicity. By following the detailed protocol and understanding the underlying mechanisms, researchers can confidently and accurately perform experiments in a controlled, LPS-free environment.

References

Application Notes and Protocols for Polymyxin Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current methods for polymyxin susceptibility testing of clinical isolates. Detailed protocols for key methodologies are included, along with a summary of comparative performance data to guide laboratory practice and research.

Introduction

The resurgence of polymyxins (colistin and this compound B) as last-resort antibiotics for treating infections caused by multidrug-resistant Gram-negative bacteria has highlighted the critical need for accurate susceptibility testing. However, determining this compound susceptibility is challenging due to the unique physicochemical properties of these cationic polypeptide antibiotics. Issues such as poor diffusion in agar, adsorption to plastic surfaces, and the presence of heteroresistance can lead to unreliable results with certain methods.[1][2][3] This document outlines the recommended reference method, alternative techniques, and their associated limitations, providing protocols and comparative data to aid in the selection and implementation of appropriate testing strategies.

Reference Method: Broth Microdilution (BMD)

The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution as the reference method for determining the minimum inhibitory concentration (MIC) of colistin.[4][5] This method is considered the gold standard due to its reproducibility and reliability.[2]

Experimental Protocol: Broth Microdilution for Colistin

a. Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)[6]

  • Colistin sulfate powder[6]

  • Sterile, plain polystyrene 96-well microtiter plates[4]

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Sterile diluents (e.g., saline or sterile water)

  • Quality control (QC) strains: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[7][8] EUCAST also recommends including a resistant QC strain, such as E. coli NCTC 13846 (mcr-1 positive).[7][8]

b. Preparation of Colistin Stock Solution:

  • Prepare a stock solution of colistin sulfate in sterile water at a concentration of 1,024 µg/mL.[6]

  • Store aliquots of the stock solution at -80°C until use.[6]

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on non-selective agar, select several colonies and suspend them in a suitable broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][9]

d. Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plate to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

e. Incubation and Interpretation:

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[6]

  • The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[6]

  • Interpret the MIC results according to the latest CLSI or EUCAST breakpoints (see Table 1).

Table 1: CLSI and EUCAST Breakpoints for Colistin (µg/mL)

Organism GroupCLSI (2020)EUCAST (2025)
Enterobacterales≤2 (Intermediate), >2 (Resistant)≤2 (Susceptible), >2 (Resistant)
Pseudomonas aeruginosa≤2 (Intermediate), >2 (Resistant)≤2 (Susceptible), >2 (Resistant)
Acinetobacter spp.≤2 (Intermediate), >2 (Resistant)≤2 (Susceptible), >2 (Resistant)

Note: CLSI has removed the "susceptible" category for polymyxins, designating isolates with MICs ≤2 µg/mL as "intermediate" to reflect the limited clinical efficacy and potential for toxicity.[10][11]

Workflow for Broth Microdilution

BMD_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start inoculum Prepare 0.5 McFarland Inoculum Suspension start->inoculum dilution Dilute Inoculum to ~5 x 10^5 CFU/mL inoculum->dilution inoculate Inoculate Microtiter Plate dilution->inoculate antibiotic Prepare Serial Dilutions of Colistin in CAMHB antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret report Report Result interpret->report

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Alternative Phenotypic Methods

While BMD is the reference method, its labor-intensive nature has led to the use of other methods in clinical laboratories.[2] The performance of these methods compared to BMD is variable.

Agar Dilution

Agar dilution is considered a reliable alternative to BMD.[12] It involves incorporating the antibiotic into the agar medium at various concentrations.

Experimental Protocol: Agar Dilution

a. Materials:

  • Mueller-Hinton agar (MHA)

  • Colistin sulfate

  • Sterile petri dishes

  • Bacterial inoculum suspension (0.5 McFarland)

  • Inoculum replicator (e.g., multipoint inoculator)

b. Plate Preparation:

  • Prepare molten MHA and cool to 45-50°C.

  • Add appropriate volumes of colistin stock solution to the molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile petri dishes and allow it to solidify.

c. Inoculation and Incubation:

  • Prepare a 0.5 McFarland inoculum suspension for each isolate.

  • Using an inoculum replicator, spot-inoculate the bacterial suspensions onto the surface of the agar plates, including a control plate with no antibiotic.

  • Incubate the plates at 35°C for 16-20 hours.

d. Interpretation:

  • The MIC is the lowest concentration of colistin that inhibits visible growth of the isolate.

Gradient Diffusion (Etest®)

Gradient diffusion tests, such as Etest®, utilize a plastic strip impregnated with a continuous gradient of antibiotic. However, due to the poor diffusion of large this compound molecules in agar, this method is prone to high error rates and is not recommended by EUCAST.[7][13] Studies have shown a significant number of false susceptible results with gradient tests.[14]

Disk Diffusion

The disk diffusion method is generally considered unreliable for this compound susceptibility testing due to the poor diffusion of colistin in agar, leading to unacceptably high error rates.[9][15][16] Neither CLSI nor EUCAST recommends this method for determining this compound susceptibility.[7]

Commercial Automated Systems

Several automated systems, such as VITEK® 2, Phoenix™, and MicroScan, offer colistin susceptibility testing. However, their performance can be inconsistent, with some studies reporting high rates of very major errors (false susceptibility).[8][17] Results from automated systems, particularly those in the susceptible range, should be confirmed by the reference BMD method.[8]

Comparative Performance of Susceptibility Testing Methods

The accuracy of alternative methods is typically evaluated by comparing their results to the reference BMD method. Key performance indicators include categorical agreement (CA), essential agreement (EA), major errors (ME; false resistance), and very major errors (VME; false susceptibility).

Table 2: Performance of Various this compound Susceptibility Testing Methods Compared to Broth Microdilution

MethodOrganism(s)Categorical Agreement (%)Very Major Errors (%)Major Errors (%)Reference(s)
Agar Dilution Gram-negative bacteria91.8 - 970.7 - 3.32.4 - 4.9[7][18]
Gradient Diffusion E. coli-10.7-[19]
Gram-negative bacteria-1.00[18]
Carbapenem-resistant Enterobacteriaceae-12.0-[7]
Automated Systems
Phoenix 100Carbapenem-resistant A. baumannii-41.4-[8]
Vitek 2Carbapenem-resistant A. baumannii-37.9-[8]
mcr-positive isolates74.725.0-[17]
SensititreGram-negative bacteria89 - 95up to 33 - 7[8]

Note: Performance can vary significantly based on the specific commercial product, organism, and resistance mechanism.

Challenges in this compound Susceptibility Testing

Several factors contribute to the difficulty in obtaining accurate this compound susceptibility results:

  • Adsorption to Plastics: Polymyxins can adsorb to the polystyrene surfaces of microtiter plates, reducing the effective antibiotic concentration.[1][3] While the addition of surfactants like Polysorbate-80 can mitigate this, it is not currently recommended by CLSI or EUCAST as it may have its own antibacterial activity or synergistic effects.[7]

  • Poor Agar Diffusion: The large molecular size and cationic nature of polymyxins lead to poor diffusion through agar, making methods like disk diffusion and gradient diffusion unreliable.[7][15]

  • Heteroresistance: This phenomenon, where a subpopulation of bacteria exhibits resistance within a predominantly susceptible population, can be difficult to detect with standard methods and may lead to treatment failure.[7]

  • "Skipped Wells" in BMD: Occasionally, growth is observed in wells with higher antibiotic concentrations while being absent in wells with lower concentrations, complicating MIC interpretation.[7]

Logical Relationship of Testing Challenges

Challenges cluster_properties This compound Properties cluster_phenomena Biological Phenomena cluster_issues Testing Issues cluster_impact Impact on Methods cationic Cationic Nature adsorption Adsorption to Polystyrene cationic->adsorption large_size Large Molecular Size poor_diffusion Poor Agar Diffusion large_size->poor_diffusion heteroresistance Heteroresistance skipped_wells Skipped Wells in BMD heteroresistance->skipped_wells inaccurate_mic Inaccurate MIC Readings heteroresistance->inaccurate_mic adsorption->inaccurate_mic unreliable_disk Unreliable Disk/Gradient Diffusion Results poor_diffusion->unreliable_disk skipped_wells->inaccurate_mic

Caption: Factors Complicating this compound Susceptibility Testing.

Conclusion and Recommendations

Accurate this compound susceptibility testing is essential for patient management and surveillance of resistance.

  • Broth microdilution is the recommended reference method for determining this compound MICs.[4]

  • Agar dilution can be a reliable alternative if performed correctly.

  • Disk diffusion and gradient diffusion methods are unreliable and should not be used for clinical decision-making.[7][13]

  • Commercial automated systems should be used with caution , and susceptible results, particularly for critical isolates, should be confirmed with a reference method.[8]

  • Laboratories should adhere to the latest guidelines from CLSI and EUCAST and participate in external quality assessment schemes to ensure the accuracy of their results.

References

Application Notes and Protocols for Utilizing Polymyxin in Animal Models of Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing polymyxins (Polymyxin B and Colistin) in preclinical animal models of multidrug-resistant (MDR) Gram-negative bacterial infections. This document outlines key considerations for study design, summarizes critical pharmacokinetic and pharmacodynamic (PK/PD) parameters, and offers detailed protocols for establishing infection models and assessing therapeutic outcomes.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria, such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae, presents a significant global health threat, compelling the re-evaluation of older antibiotics like polymyxins as a last-line defense.[1][2][3][4] Animal models are indispensable for evaluating the efficacy and toxicity of this compound monotherapy and combination regimens, providing crucial data to inform clinical dosing strategies.[5] this compound B and colistin (this compound E) are cationic lipopeptide antibiotics that exhibit potent bactericidal activity against many Gram-negative bacteria by disrupting their outer membrane.[1][3] However, their clinical use is hampered by dose-limiting nephrotoxicity and neurotoxicity.[1][6][7] Therefore, carefully designed animal studies are essential to optimize their therapeutic window.

Data Presentation: Quantitative Insights from Preclinical Models

The following tables summarize key quantitative data from various murine and rat models of MDR infections treated with polymyxins. These data highlight the variability in dosing, PK/PD parameters, and efficacy across different models and pathogens.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound B in Murine Infection Models

ParameterValueAnimal ModelPathogen(s)Route of AdministrationSource
fAUC/MIC Static Targets: 27.5–102.6 (median 63.5) for E. coli; 5.9–60.5 (median 11.6) for K. pneumoniaeNeutropenic thigh infectionE. coli, K. pneumoniaeSubcutaneous[8]
fAUC/MIC Most predictive PK/PD index Neutropenic thigh and lung infectionK. pneumoniaeSubcutaneous[9]
Plasma Protein Binding 91.4 ± 1.65% (concentration-independent)Neutropenic infected miceK. pneumoniae-[9]
Humanized Daily Dose Bloodstream infection: 21 mg/kg; Lung infection: 13 mg/kgImmune-competent bloodstream and lung infectionA. baumannii-[10]
Elimination Half-life ~4 hoursImmune-competent bloodstream and lung infectionA. baumannii-[10]
Clearance Bloodstream: 5.59 mL/h; Lung: 2.85 mL/hImmune-competent bloodstream and lung infectionA. baumannii-[10]

Table 2: Efficacy of this compound B Monotherapy and Combination Therapy in Murine Thigh Infection Model

TreatmentBacterial Load Reduction (log10 CFU/thigh) at 4hBacterial Load at 24hPathogenSource
This compound B Monotherapy (20 mg/kg, thrice daily) ≥1.5Significant regrowthA. baumannii AB5075[11]
Rifampicin Monotherapy (20 mg/kg, thrice daily) ≥1.5Significant regrowthA. baumannii AB5075[11]
This compound B + Rifampicin Combination Therapy ≥2.5Below limit of quantification for up to 48hA. baumannii AB5075[11]

Table 3: this compound-Induced Nephrotoxicity in a Rat Model

Dosing Regimen (Total Daily Dose)Onset of Nephrotoxicity (Doubling of baseline serum creatinine)Animal ModelSource
5 mg/kg every 6 hours (20 mg/kg/day) 24 hours in 6 out of 8 animalsSprague-Dawley rats[12]
20 mg/kg every 24 hours (20 mg/kg/day) 24 hours in 1 out of 8 animalsSprague-Dawley rats[12]
5 mg/kg once daily No significant fluctuation for up to 10 daysSprague-Dawley rats[12]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of polymyxins in animal models of MDR infections.

Protocol 1: Murine Thigh Infection Model for this compound Efficacy Testing

This protocol is adapted from studies evaluating the in vivo efficacy of polymyxins against Gram-negative pathogens.[9][11]

1. Animal and Strain Selection:

  • Animals: Use specific-pathogen-free, female CD-1 or other appropriate mouse strains (6-8 weeks old).
  • Bacterial Strains: Utilize well-characterized, multidrug-resistant strains of A. baumannii, P. aeruginosa, or K. pneumoniae.

2. Induction of Neutropenia (Optional but Recommended for Immunocompromised Models):

  • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic, mimicking an immunocompromised state.

3. Inoculum Preparation:

  • Culture the bacterial strain overnight on appropriate agar plates (e.g., Mueller-Hinton agar).
  • Inoculate a single colony into a broth medium (e.g., cation-adjusted Mueller-Hinton broth) and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.
  • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) by centrifugation.
  • Resuspend the pellet in sterile PBS and adjust the concentration to the desired inoculum size (typically ~10^6 - 10^7 CFU/mL) using a spectrophotometer and confirmed by viable counts.

4. Thigh Infection:

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

5. This compound Administration:

  • Prepare fresh solutions of this compound B sulfate or colistin sulfate in sterile saline.
  • At a predetermined time post-infection (e.g., 2 hours), administer the this compound solution via the desired route (e.g., subcutaneously in the scruff of the neck).[8][9] Dosing regimens can be varied to assess dose-response relationships.

6. Outcome Assessment:

  • At a specified endpoint (e.g., 24 hours post-treatment), humanely euthanize the mice.
  • Aseptically remove the entire thigh muscle.
  • Homogenize the tissue in a known volume of sterile PBS.
  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
  • Efficacy is determined by comparing the bacterial load in treated groups to that in a control group (vehicle-treated).

Protocol 2: Murine Lung Infection Model for Aerosolized this compound Delivery

This protocol is based on studies investigating the efficacy of pulmonary this compound administration.[13]

1. Animal and Strain Selection: As described in Protocol 1.

2. Induction of Neutropenia: As described in Protocol 1.

3. Inoculum Preparation: As described in Protocol 1.

4. Lung Infection:

  • Anesthetize the mice.
  • Administer the bacterial inoculum (typically 20-50 µL of ~10^8 CFU/mL) via intranasal or intratracheal instillation.

5. Aerosolized this compound Administration:

  • Place the mice in a whole-body aerosolization chamber.
  • Generate the this compound aerosol using a nebulizer connected to the chamber. The concentration of the this compound solution and the duration of exposure should be carefully controlled to achieve the desired lung deposition.

6. Outcome Assessment:

  • At the study endpoint, euthanize the mice.
  • Aseptically remove the lungs.
  • Homogenize the lung tissue and determine the bacterial load as described in Protocol 1.
  • For pharmacokinetic analysis, bronchoalveolar lavage (BAL) can be performed to collect epithelial lining fluid (ELF) for drug concentration measurement.[13] Plasma samples can also be collected.

Protocol 3: Assessment of this compound-Induced Nephrotoxicity

This protocol is designed to evaluate the renal toxicity of polymyxins in a rodent model.[12]

1. Animal Selection:

  • Use Sprague-Dawley rats or a suitable mouse strain.

2. This compound Administration:

  • Administer this compound B or colistin at various doses and frequencies (e.g., once daily vs. multiple times a day) via a systemic route (e.g., subcutaneous or intravenous) for a specified duration (e.g., 7-10 days).[12]

3. Sample Collection:

  • Collect blood samples at baseline and at regular intervals throughout the study (e.g., daily) via a suitable method (e.g., tail vein).
  • Collect urine samples using metabolic cages.

4. Biomarker Analysis:

  • Separate serum from blood samples and measure creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.
  • Analyze urine for markers of kidney injury, such as kidney injury molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).

5. Histopathology:

  • At the end of the study, euthanize the animals and collect the kidneys.
  • Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for histological examination (e.g., Hematoxylin and Eosin staining) to assess for signs of tubular damage.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and the proposed mechanism of action for this compound combination therapy.

Experimental_Workflow_Thigh_Infection cluster_preparation Preparation cluster_infection Infection & Treatment cluster_assessment Outcome Assessment Animal_Prep Animal Preparation (e.g., Neutropenia Induction) Infection Intramuscular Thigh Infection Animal_Prep->Infection Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Infection Treatment This compound Administration Infection->Treatment Euthanasia Euthanasia Treatment->Euthanasia 24h Tissue_Harvest Thigh Muscle Harvest Euthanasia->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization CFU_Count Bacterial Load (CFU/thigh) Homogenization->CFU_Count

Caption: Workflow for a murine thigh infection model.

Polymyxin_Rifampicin_Synergy cluster_bacteria Gram-Negative Bacterium Outer_Membrane Outer Membrane Lipopolysaccharide (LPS) Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Increased permeability Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Inhibits RNA synthesis Bacterial_Death Bacterial Death Cytoplasm->Bacterial_Death This compound This compound This compound->Outer_Membrane Binds to LPS, disrupts membrane Rifampicin Rifampicin Rifampicin->Inner_Membrane Enhanced uptake

Caption: Mechanism of synergy between this compound and rifampicin.

Nephrotoxicity_Assessment_Workflow cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase Animal_Model Rodent Model (Rat or Mouse) Polymyxin_Admin Systemic this compound Administration (Varied Dosing Regimens) Animal_Model->Polymyxin_Admin Blood_Collection Serial Blood Collection Polymyxin_Admin->Blood_Collection Daily Urine_Collection Urine Collection Polymyxin_Admin->Urine_Collection Daily Histopathology Kidney Histopathology Polymyxin_Admin->Histopathology Endpoint Serum_Analysis Serum Analysis (Creatinine, BUN) Blood_Collection->Serum_Analysis Urine_Analysis Urine Biomarker Analysis (KIM-1, NAG) Urine_Collection->Urine_Analysis

Caption: Workflow for assessing this compound-induced nephrotoxicity.

References

Application Notes and Protocols for Endotoxin Removal from Protein Solutions Using Polymyxin B Agarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria, such as E. coli, a common host for recombinant protein production.[1][2][3] These molecules are potent pyrogens and can elicit strong inflammatory responses in mammals, making their removal a critical step in the purification of proteins intended for in vivo applications and certain cell-based assays.[2][3][4] Polymyxin B, a cyclic cationic polypeptide antibiotic, exhibits a high affinity for the lipid A portion of endotoxins.[1][5][6] When immobilized on an agarose matrix, this compound B serves as an effective affinity ligand for the removal of endotoxins from various solutions, including protein preparations.[][8]

This document provides detailed application notes and protocols for the use of this compound B agarose in endotoxin removal from protein solutions. It includes methodologies for endotoxin removal by affinity chromatography, resin regeneration, and the quantification of endotoxin levels using the Limulus Amebocyte Lysate (LAL) assay.

Principle of Endotoxin Removal

This compound B agarose utilizes the principle of affinity chromatography. The this compound B ligand, covalently coupled to the agarose beads, specifically binds to the negatively charged lipid A portion of the endotoxin molecule.[5] When a protein solution contaminated with endotoxin is passed through a column packed with this compound B agarose, the endotoxins are captured by the resin, while the target protein, which ideally has no affinity for the ligand, flows through.[] This allows for the separation and removal of endotoxins from the protein solution.

Data Presentation

The efficiency of endotoxin removal and the recovery of the target protein are key parameters in evaluating the success of the procedure. The following tables summarize typical performance data for commercially available this compound B agarose resins.

Table 1: Endotoxin Removal Efficiency and Protein Recovery

Resin TypeInitial Endotoxin Level (EU/mL)Final Endotoxin Level (EU/mL)Endotoxin Removal (%)Protein Recovery (%)Reference
Pierce™ High Capacity Endotoxin Removal Resin25,000<1>99%>85%[9]
EndotoxinOUT™ Resin10,000<5≥99.95%Not Specified[5]
This compound B-Agarose (Sigma-Aldrich)80 EU/mg BSA<1 EU/mg BSA>98%Not Specified
PurKine™ Endotoxin Removal ResinNot SpecifiedNot Specified>99%>85%[10]

Table 2: Binding Capacity and Resin Specifications

ResinMatrixBinding CapacityBead SizeSupplier
This compound B-AgaroseCross-linked 4% beaded agarose200-500 µg LPS/mLNot SpecifiedSigma-Aldrich
EndotoxinOUT™ Resin6% cross-linked agarose≥9995 EU removed by 1mL resin from 5mL testNot SpecifiedG-Biosciences[5]
PurKine™ Endotoxin Removal Kit (this compound B)Cross-linked 4% agarose>2,000,000 EU/mL90 µmAbbkine[10]
Affi-Prep® this compound ResinMacroporous polymeric support2–4 mg this compound/mLNot SpecifiedBio-Rad[11]

Experimental Protocols

Protocol 1: Endotoxin Removal using this compound B Agarose Gravity-Flow Column

This protocol is a general guideline and may require optimization for specific protein solutions.

Materials:

  • This compound B Agarose Resin (e.g., Sigma-Aldrich P1411, G-Biosciences EndotoxinOUT™)

  • Disposable polypropylene column

  • Endotoxin-free water (LAL Reagent Water)

  • Equilibration Buffer (e.g., endotoxin-free 0.1 M ammonium bicarbonate, pH 8.0 or Tris-HCl, pH 7.5 containing 0.1-0.5 M NaCl)[5]

  • Regeneration Buffer 1: 1% sodium deoxycholate

  • Regeneration Buffer 2 (alternative): 0.2 N NaOH[9]

  • Storage Solution: 20-25% ethanol in endotoxin-free water[5]

  • Endotoxin-free collection tubes

Procedure:

  • Resin Preparation:

    • Allow the resin slurry to equilibrate to room temperature.

    • Gently swirl the bottle to obtain a uniform suspension.

    • Transfer the desired volume of resin slurry to a suitable column. Allow the storage solution to drain.

    • Wash the resin with 3-5 column volumes (CV) of endotoxin-free water to remove the storage solution.

  • Column Equilibration:

    • Equilibrate the column by washing with 5-10 CV of Equilibration Buffer.[5] Ensure the pH of the effluent matches the pH of the buffer.

  • Sample Application:

    • Dissolve the protein sample in the Equilibration Buffer. It is recommended to use a buffer with physiological pH and ionic strength (0.1-0.5 M NaCl) to minimize non-specific binding.[5]

    • Apply the sample to the column. For optimal binding, a slow flow rate is recommended (e.g., 0.2 mL/minute for a 10 mL column).

    • For some resins, a batch incubation of the sample with the resin for 30-60 minutes at room temperature with gentle mixing can improve endotoxin removal.[5][9]

  • Elution and Collection:

    • After the sample has entered the resin bed, begin elution with the Equilibration Buffer.

    • Collect the flow-through containing the purified protein in endotoxin-free tubes.

    • Monitor the protein concentration in the collected fractions using a suitable method (e.g., A280 absorbance).

  • Resin Regeneration:

    • Wash the column with at least 5 CV of Regeneration Buffer 1 (1% sodium deoxycholate) or Regeneration Buffer 2 (0.2N NaOH).[9]

    • Thoroughly wash the column with 5-10 CV of endotoxin-free water to remove the regeneration buffer.

    • The resin can be regenerated for multiple uses (typically at least 10 times).[5]

  • Storage:

    • For long-term storage, equilibrate the resin with Storage Solution (20-25% ethanol) and store at 2-8°C. Do not freeze the agarose beads.[5]

Protocol 2: Quantification of Endotoxin using the LAL Gel-Clot Assay

The Limulus Amebocyte Lysate (LAL) assay is the standard method for quantifying endotoxin levels. The gel-clot method is a qualitative or semi-quantitative assay.

Materials:

  • LAL Reagent Kit (containing LAL reagent, Control Standard Endotoxin (CSE), and LAL Reagent Water)

  • Depyrogenated glass test tubes (e.g., 10 x 75 mm) and pipettes

  • Heating block or water bath at 37°C ± 1°C[12]

  • Vortex mixer

  • Timer

Procedure:

  • Preparation of Control Standard Endotoxin (CSE) Dilutions:

    • Reconstitute the CSE according to the manufacturer's instructions to obtain a stock solution (e.g., 1 EU/mL).[12]

    • Perform a series of two-fold dilutions of the CSE stock with LAL Reagent Water to create standards that bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).[13]

  • Sample Preparation:

    • Dilute the protein sample (both before and after endotoxin removal) with LAL Reagent Water. It is crucial to determine if the undiluted sample inhibits or enhances the LAL reaction. A series of dilutions should be tested.

  • Assay Procedure:

    • Pipette 100 µL of each CSE dilution, sample dilution, and a negative control (LAL Reagent Water) into separate depyrogenated test tubes.[12][14]

    • Reconstitute the LAL reagent as per the manufacturer's instructions.

    • Add 100 µL of the LAL reagent to each tube, starting with the negative control and moving to the highest concentration standard.[12][14]

    • Immediately after adding the lysate, gently mix the contents of each tube and place them in the 37°C incubator.

    • Incubate undisturbed for 60 ± 2 minutes.[14]

  • Reading the Results:

    • After incubation, carefully remove each tube and invert it 180°.

    • A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube upon inversion.[14]

    • A negative result is the absence of a solid clot; the solution will flow down the side of the tube.

    • The endotoxin concentration of the sample is calculated by multiplying the labeled lysate sensitivity (λ) by the highest dilution factor of the sample that yields a positive result.[13]

Visualizations

Endotoxin Signaling Pathway

Endotoxins (LPS) trigger an inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway.

Endotoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS Endotoxin (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 recruits TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_p65_p50->Cytokines induces transcription of

Caption: Endotoxin (LPS) recognition and downstream signaling cascade.

Experimental Workflow for Endotoxin Removal

The following diagram illustrates the general workflow for removing endotoxins from a protein solution using this compound B agarose.

Endotoxin_Removal_Workflow start Start: Protein Solution with High Endotoxin prep_resin 1. Prepare and Equilibrate This compound B Agarose Column start->prep_resin quantify_initial LAL Assay (Initial Sample) start->quantify_initial load_sample 2. Load Protein Sample onto the Column prep_resin->load_sample collect_protein 3. Collect Flow-through (Purified Protein) load_sample->collect_protein end End: Protein Solution with Low Endotoxin collect_protein->end regenerate 4. Regenerate and Store the Column collect_protein->regenerate quantify_final LAL Assay (Purified Sample) end->quantify_final

Caption: Workflow for endotoxin removal using this compound B agarose.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Recovery Non-specific binding of the protein to the resin.Increase the ionic strength of the buffers (e.g., 0.1-0.5 M NaCl).[5] Adjust the pH of the buffer.
Protein precipitation on the column.Ensure the protein is soluble in the chosen buffer.
Inefficient Endotoxin Removal High initial endotoxin concentration.Reduce the flow rate during sample application. Increase the incubation time (batch method).[5] Repeat the endotoxin removal procedure.[15]
Presence of substances that interfere with binding.Avoid detergents and chaotropic agents in the sample buffer.[5]
Protein-endotoxin complexes.Some proteins, like BSA, can bind tightly to endotoxins, hindering their removal. Increasing the resin volume may help.[5]
LAL Assay Inhibition/Enhancement Components in the protein solution interfere with the enzymatic reaction.Dilute the sample with LAL Reagent Water until the inhibition/enhancement effect is eliminated.

Conclusion

This compound B agarose affinity chromatography is a robust and effective method for the removal of endotoxins from protein solutions. By following the detailed protocols and considering the potential for optimization, researchers can significantly reduce endotoxin levels to meet the stringent requirements for downstream applications. The quantitative LAL assay is an essential tool for verifying the efficacy of the endotoxin removal process.

References

Application Notes and Protocols for Colistin Inhalation Therapy in Cystic Fibrosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of inhaled colistin in preclinical and clinical research models of cystic fibrosis (CF). The information is intended to guide the design and execution of studies evaluating the efficacy, pharmacokinetics, and pharmacodynamics of aerosolized colistin for the treatment of Pseudomonas aeruginosa lung infections, a hallmark of CF.

Introduction

Cystic fibrosis is a genetic disorder characterized by the production of thick, sticky mucus, leading to chronic pulmonary infections, most notably with Pseudomonas aeruginosa.[1][2] Inhaled colistin, in the form of its inactive prodrug colistin methanesulfonate (CMS), has been a cornerstone of therapy for decades, particularly in Europe.[3][4] Its primary advantage lies in the direct delivery of high concentrations of the active drug to the site of infection in the lungs, thereby maximizing antibacterial efficacy while minimizing systemic exposure and associated toxicities like nephrotoxicity.[5][6][7] These notes will detail the experimental models, protocols, and key findings relevant to the study of inhaled colistin in a CF context.

Data Presentation: Pharmacokinetics and Efficacy

The following tables summarize key quantitative data from various research models investigating inhaled colistin therapy.

Table 1: Pharmacokinetic Parameters of Inhaled Colistin in Different Models

Species/ModelColistin Formulation & DoseCmax (Plasma)Tmax (Plasma)BioavailabilityCmax (Sputum/ELF)Reference
Human (CF Patients) 2 million IU CMS (nebulized)< 1.0 mg/L1.5 h7.93% ± 4.26%> 4 mg/L (at 12h)[6][8][9]
Human (CF Patients) 4 million IU CMS (nebulized)Below quantification limit-5.37% ± 1.36%Peak at 1.3-5.2 h[6]
Human (CF Patients) 25 mg Colistin Sulfate (DPI)77-159 µg/L---[10]
Rat 15 mg/kg CMS (nebulized)---High (several mg/ml)[3]
Rat 0.35 mg/kg Colistin (nebulized)Lower than IV0.5 h-~1800x higher than plasma[11]
Mouse 2.64 mg/kg Colistin (intratracheal)5.72 mg/L-~100%-[5]

IU: International Units; CMS: Colistin Methanesulfonate; DPI: Dry Powder Inhaler; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; ELF: Epithelial Lining Fluid.

Table 2: Efficacy of Inhaled Colistin Against Pseudomonas aeruginosa

ModelTreatment RegimenOutcome MeasureResultReference
Human (CF Patients) 1 million IU colistin twice daily for 3 monthsClinical symptom score, lung functionSuperior to placebo[12][13]
Human (CF Patients) Nebulized colistin vs. tobramycin (4 weeks)Sputum P. aeruginosa densitySignificant reduction in bacterial load[14]
Rat Lung Infection Model Colistin-tobramycin combinationP. aeruginosa biofilm cellsSuperior to single antibiotics[7][15]
Mouse Lung Infection Model Inhaled colistinBacterial load (MDR P. aeruginosa)Superior to parenteral administration[5]

MDR: Multi-drug Resistant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. The following are generalized protocols based on cited literature for key experiments involving inhaled colistin.

Protocol 1: In Vivo Colistin Administration in a Rodent Model of Lung Infection

Objective: To assess the pharmacokinetics and efficacy of inhaled colistin in a rodent model of chronic P. aeruginosa lung infection.

Materials:

  • Laboratory rats or mice

  • Pseudomonas aeruginosa clinical isolate (e.g., mucoid strain)

  • Colistin methanesulfonate (CMS) for injection

  • Sterile saline

  • Animal nebulizer/aerosol delivery system

  • Anesthetic (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Induction of Lung Infection:

    • Anesthetize the animal.

    • Instill a suspension of P. aeruginosa embedded in agar beads or a similar matrix intratracheally to establish a chronic infection.

    • Allow the infection to establish for a set period (e.g., 2-7 days).

  • Aerosol Administration:

    • Prepare a fresh solution of CMS in sterile saline at the desired concentration (e.g., 15 mg/kg in rats).[3]

    • Place the anesthetized animal in a whole-body exposure chamber or use a nose-only delivery system connected to a nebulizer.

    • Administer the aerosolized CMS for a defined period.

  • Pharmacokinetic Sampling:

    • At predetermined time points post-administration (e.g., 30, 120, 240 minutes), collect blood samples via cardiac puncture or tail vein for plasma analysis.[3]

    • Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs to collect epithelial lining fluid (ELF).[11]

    • Process plasma and BAL fluid to measure CMS and active colistin concentrations using a validated method like HPLC.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the animals.

    • Homogenize the lungs and perform quantitative bacteriology (colony-forming unit counts) to determine the bacterial load.

    • Conduct histopathological analysis of lung tissue to assess inflammation and tissue damage.[5]

Protocol 2: In Vitro Biofilm Model for Colistin Susceptibility Testing

Objective: To evaluate the effectiveness of colistin, alone or in combination, against P. aeruginosa biofilms.

Materials:

  • Pseudomonas aeruginosa strain

  • Synthetic CF medium (SCFM)[1]

  • 96-well microtiter plates

  • Colistin and other antibiotics

  • Crystal violet solution

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Inoculate P. aeruginosa into SCFM in the wells of a 96-well plate.

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Antibiotic Treatment:

    • Gently remove the planktonic (free-floating) bacteria from the wells.

    • Add fresh media containing various concentrations of colistin (and/or other antibiotics) to the wells.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Wash the wells to remove non-adherent bacteria.

    • Stain the remaining biofilm with crystal violet.

    • Solubilize the stain and measure the absorbance using a plate reader to quantify the biofilm biomass.

  • Viability Assessment:

    • Alternatively, disrupt the biofilm after treatment and perform serial dilutions and plate counts to determine the number of viable bacteria remaining.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in colistin inhalation therapy research.

experimental_workflow cluster_preclinical Preclinical Model Development cluster_invitro In Vitro Analysis infection Induce Chronic P. aeruginosa Infection (e.g., Rat/Mouse Model) treatment Administer Inhaled Colistin (Nebulization/Intratracheal) infection->treatment Establish Infection pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis (Blood, BAL) treatment->pk_pd_analysis Collect Samples efficacy Efficacy Assessment (Bacterial Load, Histopathology) treatment->efficacy Evaluate Outcome biofilm Grow P. aeruginosa Biofilms abx_exposure Expose Biofilms to Colistin biofilm->abx_exposure quantification Quantify Biofilm Viability and Biomass abx_exposure->quantification

Caption: Workflow for preclinical evaluation of inhaled colistin.

colistin_action_pathway colistin Inhaled Colistin Methanesulfonate (CMS) active_colistin Active Colistin (in Airways) colistin->active_colistin Hydrolysis in vivo lps Lipopolysaccharide (LPS) on P. aeruginosa Outer Membrane active_colistin->lps Binds to Lipid A membrane_disruption Outer Membrane Disruption lps->membrane_disruption Displaces Ca2+/Mg2+ cell_death Bacterial Cell Death membrane_disruption->cell_death Increased Permeability reduced_infection Reduced Bacterial Load in CF Lung cell_death->reduced_infection Leads to

Caption: Mechanism of action for colistin against P. aeruginosa.

resistance_development exposure Prolonged Colistin Exposure selection Selective Pressure exposure->selection modification Modification of Lipid A (e.g., addition of L-Ara4N) selection->modification Induces Genetic Adaptations reduced_binding Reduced Colistin Binding modification->reduced_binding resistance Colistin Resistance reduced_binding->resistance

Caption: Logical pathway for the development of colistin resistance.

Conclusion

The use of inhaled colistin remains a critical component in the management of chronic P. aeruginosa infections in individuals with CF.[7] Research models, from in vitro biofilms to in vivo animal studies, are essential for optimizing dosing strategies, understanding resistance mechanisms, and developing new formulations such as dry powders.[1][16] The protocols and data presented here serve as a foundational resource for researchers aiming to contribute to this vital area of therapeutic development. Careful consideration of the specific research question, appropriate model selection, and detailed, reproducible methodologies will ensure the continued advancement of inhaled antibiotic therapies for the CF community.

References

Application Notes and Protocols for Checkerboard Assay: Evaluating Polymyxin Combination Therapy Synergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the checkerboard assay to assess the synergistic potential of polymyxin combination therapies against multidrug-resistant Gram-negative bacteria.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative pathogens presents a significant global health challenge, compelling the re-evaluation of last-resort antibiotics such as polymyxins (this compound B and Colistin).[1] However, the increasing incidence of this compound resistance and concerns regarding their nephrotoxicity have spurred investigations into combination therapies.[1] Combining polymyxins with other antimicrobial agents can enhance their efficacy, reduce required dosages to minimize toxicity, and prevent the emergence of resistance.[1][2]

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[3][4] This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key parameter for classifying the nature of the drug interaction as synergistic, additive, indifferent, or antagonistic.[3][5]

Principle of the Checkerboard Assay

The checkerboard method involves a two-dimensional titration of two drugs in a microtiter plate.[4] Serial dilutions of one antibiotic are made along the x-axis, and serial dilutions of a second antibiotic are made along the y-axis.[3] Each well is then inoculated with a standardized bacterial suspension. After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.[4]

Synergistic Mechanisms of this compound Combinations

Polymyxins primarily act by disrupting the outer membrane of Gram-negative bacteria.[6] This disruption can facilitate the entry of other antibiotics that would otherwise be excluded, leading to a synergistic effect.[6] For instance, combinations with antibiotics like carbapenems have shown high rates of synergy against Acinetobacter baumannii.[7] Other potential mechanisms include the simultaneous inhibition of different essential bacterial pathways.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents

Objective: To determine the MIC of each antibiotic (this compound B/Colistin and the partner drug) individually against the test organism.

Materials:

  • Test organism (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound B or Colistin standard powder

  • Partner antibiotic standard powder

  • Sterile V-shaped reservoir

  • Multichannel pipette

  • Incubator (35°C)

Procedure:

  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[3]

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least double the expected MIC.

  • Serial Dilutions: Dispense 50 µL of CAMHB into each well of a 96-well plate.[3] Add 50 µL of the antibiotic stock solution to the first well of a row/column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension.[3] This will bring the total volume in each well to 100 µL.

  • Controls: Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 18-24 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[4]

Checkerboard Assay Protocol

Objective: To evaluate the in vitro interaction between a this compound and a partner antibiotic.

Materials:

  • Same as for MIC determination.

Procedure:

  • Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in the MIC determination protocol to a final concentration of 5 x 10⁵ CFU/mL.[3]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[3]

    • Along the horizontal axis (e.g., columns 1-10), create serial dilutions of this compound B (Drug A). Start with a concentration four to eight times the predetermined MIC.

    • Along the vertical axis (e.g., rows A-G), create serial dilutions of the partner antibiotic (Drug B), also starting at a concentration four to eight times its MIC.[9]

    • The resulting plate will contain a grid of wells with varying concentrations of both drugs.[3]

  • Controls:

    • Drug A MIC: Include a row with serial dilutions of Drug A only (e.g., row H).[5]

    • Drug B MIC: Include a column with serial dilutions of Drug B only (e.g., column 11).[5]

    • Growth Control: A well containing only broth and the bacterial inoculum (e.g., well H12).[5]

    • Sterility Control: A well containing only broth.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.[3]

  • Incubation: Incubate the plate at 35°C for 18-24 hours.[3]

  • Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC of each combination is the concentration in the first well that shows no visible growth.

Data Presentation and Analysis

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The interaction between the two antibiotics is quantified by calculating the FIC index.[3][5]

The FIC for each drug is calculated as follows:

  • FIC of Drug A (this compound) = (MIC of Drug A in combination) / (MIC of Drug A alone)[2]

  • FIC of Drug B (Partner Drug) = (MIC of Drug B in combination) / (MIC of Drug B alone)[2]

The FIC Index (FICI) is the sum of the individual FICs:

  • FICI = FIC of Drug A + FIC of Drug B [2]

The lowest FICI value is typically reported.[5]

Interpretation of the FIC Index

The nature of the interaction is interpreted based on the calculated FICI value.

FICI ValueInterpretation
≤ 0.5Synergy[3][5]
> 0.5 to ≤ 1.0Additive[10][11]
> 1.0 to < 4.0Indifference[5][11]
≥ 4.0Antagonism[3][5]

Note: Some literature may define the additive range up to 4.0.[12] A range of 0.5 to 1.0 for additivity is more commonly cited.

Example Data Summary

The results of a checkerboard assay can be summarized in a table format for clarity.

Table 1: MICs of Individual and Combined Agents against P. aeruginosa Isolate XYZ

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound B20.50.250.5Synergy
Meropenem820.25

Visualizations

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) mic_alone Determine MIC of Each Drug Alone prep_bacteria->mic_alone inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate prep_drugs Prepare Antibiotic Stock Solutions (this compound & Partner Drug) prep_drugs->mic_alone setup_plate Set up 96-well Plate with Serial Dilutions mic_alone->setup_plate Inform starting concentrations setup_plate->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MICs of Combinations incubate->read_mic calc_fic Calculate FIC Index (FICI = FIC_A + FIC_B) read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Polymyxin_Synergy_Mechanism cluster_bacteria Gram-Negative Bacterium outer_membrane Outer Membrane partner_drug Partner Antibiotic (e.g., Carbapenem, Rifampicin) outer_membrane->partner_drug Increases Permeability inner_membrane Inner Membrane target_site Intracellular Target (e.g., Ribosome, DNA) synergy Synergistic Effect: Enhanced Bacterial Killing target_site->synergy This compound This compound This compound->outer_membrane Disrupts Outer Membrane Integrity partner_drug->target_site Reaches Target Site

Caption: Mechanism of this compound combination synergy.

Further Considerations
  • Time-Kill Assays: To further characterize a synergistic interaction observed in a checkerboard assay, a time-kill kinetic assay can be performed.[5] This assay provides information on the rate of bacterial killing over time and can distinguish between bactericidal and bacteriostatic effects.[5]

  • Reproducibility: It is essential to perform checkerboard assays in replicate (e.g., triplicate) to ensure the reproducibility of the results.

  • Clinical Correlation: While in vitro synergy is promising, clinical validation is crucial.[6] Patient characteristics, infection site, and pharmacokinetic/pharmacodynamic properties of the drugs must be considered for successful clinical outcomes.[1]

The combination of polymyxins with other antibiotics is a promising strategy to combat MDR infections.[8] The checkerboard assay is a fundamental tool for the initial screening and characterization of these combinations, guiding further preclinical and clinical research.

References

Application Notes and Protocols for Time-Kill Curve Analysis of Polymyxin Bactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill curve analysis to evaluate the bactericidal activity of polymyxins. This information is intended to guide researchers in the standardized assessment of these critical, last-resort antibiotics against multidrug-resistant bacteria.

Introduction

Polymyxins, including polymyxin B and colistin (this compound E), are a class of polypeptide antibiotics that serve as a last line of defense against infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Their primary mechanism of action involves the electrostatic interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations like magnesium and calcium, leading to membrane destabilization, increased permeability, leakage of intracellular contents, and ultimately, cell death.[1][3][4] While primarily active against Gram-negative organisms, some studies suggest polymyxins can also exert effects on Gram-positive bacteria by targeting teichoic acids.[5]

Time-kill curve analysis is a dynamic method used to assess the in vitro bactericidal activity of an antimicrobial agent over time. It provides valuable information on the rate and extent of bacterial killing and can demonstrate concentration-dependent effects.[6][7] This analysis is crucial for understanding the pharmacodynamics of polymyxins and for evaluating their efficacy alone or in combination with other antimicrobial agents.

Key Concepts in Time-Kill Curve Analysis

  • Bacteriostatic vs. Bactericidal Activity: A bacteriostatic agent inhibits bacterial growth, while a bactericidal agent actively kills bacteria. In time-kill assays, bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.

  • Synergy, Indifference, and Antagonism: When testing combination therapies, a synergistic effect is observed when the combined activity is significantly greater than the sum of their individual effects. This is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[8] Indifference means the combined effect is similar to the most active single agent, while antagonism indicates the combined effect is less than that of the individual agents.

Experimental Protocols

A standardized protocol is essential for reproducible and comparable time-kill curve analysis. The following is a detailed methodology adapted from established practices.[8][9][10]

Materials
  • Bacterial isolate(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound B or colistin sulfate analytical standard

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Nutrient agar plates (e.g., Tryptic Soy Agar, Mueller-Hinton Agar)

  • Sterile culture tubes and flasks

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)

  • Shaker (optional, for constant agitation)

  • Vortex mixer

  • Spiral plater or manual plating supplies

  • Colony counter

Protocol for Time-Kill Curve Analysis
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35 ± 2°C until it reaches the logarithmic phase of growth (typically 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL for E. coli.

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Preparation of Antibiotic Concentrations:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., sterile water for colistin sulfate).[9]

    • From the stock solution, prepare serial dilutions in CAMHB to achieve the desired final concentrations for the assay. Common concentrations tested are multiples of the Minimum Inhibitory Concentration (MIC), such as 0.5x, 1x, 2x, and 4x MIC.

  • Assay Setup:

    • Label sterile culture tubes for each antibiotic concentration, a growth control (no antibiotic), and any combination therapies.

    • Add the appropriate volume of the prepared antibiotic solutions to each respective tube.

    • Add the diluted bacterial inoculum to each tube to reach the final desired starting concentration of ~5 x 10⁵ CFU/mL.

    • Ensure the final volume in all tubes is consistent.

  • Incubation and Sampling:

    • Incubate all tubes at 35 ± 2°C, preferably with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[8]

  • Bacterial Viability Counting:

    • Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS to obtain a countable number of colonies (typically 30-300 colonies per plate).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. The limit of detection is determined by the plating volume (e.g., plating 100 µL of an undiluted sample gives a detection limit of 10 CFU/mL).

Data Presentation and Interpretation

The results of a time-kill assay are typically presented by plotting the log10 CFU/mL against time for each antibiotic concentration. This graphical representation allows for the visualization of the killing kinetics.

Table 1: Example Data from a this compound B Time-Kill Assay against Pseudomonas aeruginosa

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 5.75.75.75.75.7
2 6.55.54.23.1<2.0
4 7.35.43.82.5<2.0
6 8.15.63.9<2.0<2.0
12 8.96.85.12.8<2.0
24 9.28.57.94.32.1

Note: This is illustrative data. Actual results will vary depending on the bacterial strain and experimental conditions.

From the data, it can be observed that this compound B exhibits concentration-dependent killing.[6] At 4x MIC, a rapid bactericidal effect is seen, with a >3-log10 reduction in CFU/mL within a few hours. At lower concentrations, the killing is slower, and regrowth may be observed at later time points, a phenomenon that has been reported in several studies.[6][7]

Visualizing Experimental Workflows and Mechanisms

This compound Mechanism of Action on Gram-Negative Bacteria

Polymyxin_Mechanism cluster_OM Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A - Negative Charge) DivalentCations Mg2+, Ca2+ LPS->DivalentCations displaces This compound This compound (Positively Charged) This compound->LPS Electrostatic Interaction Disruption Membrane Destabilization This compound->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: this compound's interaction with the outer membrane of Gram-negative bacteria.

Experimental Workflow for Time-Kill Curve Analysis

Time_Kill_Workflow Start Start: Fresh Bacterial Culture PrepInoculum Prepare Inoculum (Log phase, adjust to 0.5 McFarland) Start->PrepInoculum DiluteInoculum Dilute to Final Inoculum (~5x10^5 CFU/mL) PrepInoculum->DiluteInoculum AssaySetup Combine Inoculum and Antibiotics in Test Tubes DiluteInoculum->AssaySetup PrepAntibiotics Prepare Antibiotic Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) PrepAntibiotics->AssaySetup Incubate Incubate at 35°C with Shaking AssaySetup->Incubate Sampling Sample at Time Points (0, 2, 4, 6, 12, 24h) Incubate->Sampling Repeat for each time point SerialDilution Perform Serial Dilutions Sampling->SerialDilution Plating Plate on Agar SerialDilution->Plating IncubatePlates Incubate Plates (18-24h) Plating->IncubatePlates CountColonies Count Colonies (CFU/mL) IncubatePlates->CountColonies Analysis Plot log10 CFU/mL vs. Time CountColonies->Analysis

Caption: Standardized workflow for conducting a time-kill curve experiment.

Conclusion

Time-kill curve analysis is an indispensable tool for characterizing the bactericidal activity of polymyxins. A meticulous and standardized approach, as outlined in these protocols, is paramount for generating reliable and comparable data. This information is critical for preclinical and clinical research, aiding in the optimization of dosing regimens and the development of effective combination therapies to combat multidrug-resistant pathogens.

References

Application Notes and Protocols for Developing Polymyxin-Impregnated Biomaterials for Infection Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of polymyxin-impregnated biomaterials. The following sections detail the protocols for fabrication, characterization, and testing of these biomaterials for effective infection control.

Introduction to this compound-Impregnated Biomaterials

Polymyxins are a class of polypeptide antibiotics that are highly effective against multidrug-resistant Gram-negative bacteria.[1][2] Their clinical use, however, is often limited by systemic toxicity, particularly nephrotoxicity and neurotoxicity, when administered conventionally.[1] Incorporating polymyxins into biomaterials offers a promising strategy for localized drug delivery, achieving high concentrations at the site of infection while minimizing systemic exposure and associated side effects.[1][2][3] This approach is particularly relevant for applications such as wound dressings, implantable medical devices, and tissue engineering scaffolds.

Various biomaterials, including hydrogels, nanoparticles, and polymeric coatings, can be impregnated with polymyxins.[4][5][6] The choice of biomaterial and impregnation method significantly influences the drug release kinetics, antimicrobial efficacy, and biocompatibility of the final product.

Fabrication of this compound-Impregnated Biomaterials

This compound-Loaded Hydrogels

Hydrogels, with their high water content and tunable properties, are excellent candidates for delivering polymyxins to wound sites.[1][3]

Protocol for UV Photopolymerization of a this compound B-Releasing Hydrogel Coating:

This protocol is adapted for coating medical devices such as catheters or endotracheal tubes.[4]

  • Surface Preparation: Mount the polyvinyl chloride (PVC) tubing on a support needle to prevent deformation.[4]

  • Monomer Solution Preparation: Prepare a solution containing sulfobetaine methacrylate (SBMA) and acrylic acid (AA) in double-distilled water (ddH₂O).

  • UV Irradiation: Submerge the PVC tubing in the monomer solution and irradiate with UV light to initiate graft polymerization on the surface.

  • Washing: Thoroughly wash the tubing with ddH₂O to remove any unreacted monomers.

  • Activation: Activate the surface using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to facilitate this compound B conjugation.[4]

  • This compound B Loading: Immerse the activated tubing in a solution of this compound B (PMB).

  • Hydrogel Formation: Apply a thin hydrogel skin on the surface via UV photopolymerization to control the coating thickness and ensure sustained release.[4]

Logical Workflow for Hydrogel Fabrication

cluster_prep Preparation cluster_process Processing Surface_Prep Surface Preparation (PVC Tubing) UV_Irradiation UV Irradiation Surface_Prep->UV_Irradiation Monomer_Sol Monomer Solution (SBMA + AA) Monomer_Sol->UV_Irradiation Washing Washing UV_Irradiation->Washing Activation Activation (EDC/NHS) Washing->Activation PMB_Loading This compound B Loading Activation->PMB_Loading Hydrogel_Formation Hydrogel Formation (UV Photopolymerization) PMB_Loading->Hydrogel_Formation

Caption: Workflow for this compound-hydrogel coating fabrication.

This compound-Loaded Nanoparticles

Nanoparticles can encapsulate polymyxins, protecting them from degradation and facilitating controlled release.[5][6]

Protocol for Preparing this compound B-Loaded Polyion Complex (PIC) Nanoparticles:

This protocol describes the formation of nanoparticles through the complexation of cationic this compound B with an anionic polymer.[5]

  • Stock Solution Preparation:

    • Prepare a solution of this compound B sulphate (Pol-B) in 5 mM HEPES buffer (pH 7.4).

    • Prepare a separate solution of poly(styrene sulphonate) (PSS) in 5 mM HEPES buffer (pH 7.4).[5]

  • Filtration: Filter both stock solutions through 0.45 μm nylon syringe filters.[5]

  • Nanoparticle Formation: Add the Pol-B solution drop-wise to the PSS solution under constant stirring. The ratio of amines in Pol-B to sulfonate groups in PSS determines the nanoparticle characteristics.[5]

  • Incubation: Allow the mixture to stir for 24 hours to ensure complete nanoparticle formation.[5]

  • Characterization: Characterize the resulting PIC nanoparticles for size, zeta potential, and morphology.

Characterization of this compound-Impregnated Biomaterials

Thorough characterization is crucial to ensure the quality, safety, and efficacy of the developed biomaterials.

Physicochemical Characterization
ParameterMethodPurpose
Morphology and Size Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS)To visualize the surface topography, internal structure, and determine the size distribution of nanoparticles or hydrogel pores.[5]
Surface Charge Zeta Potential MeasurementTo determine the surface charge of nanoparticles, which influences their stability and interaction with bacterial membranes.[5]
Chemical Composition Fourier-Transform Infrared Spectroscopy (FTIR), Raman SpectroscopyTo confirm the successful incorporation of this compound and identify any chemical interactions between the drug and the biomaterial.[4]
Mechanical Properties Dynamic Mechanical Analysis (DMA)To assess the mechanical integrity and suitability of the biomaterial for its intended application (e.g., flexibility of a wound dressing).[4]
Quantification of this compound Loading and Release

Protocol for Quantification of this compound B by High-Performance Liquid Chromatography (HPLC):

This protocol is essential for determining the drug loading efficiency and for release kinetic studies.[7][8][9]

  • Sample Preparation (for Release Studies):

    • Immerse the this compound-impregnated biomaterial in a known volume of a release medium (e.g., phosphate-buffered saline, PBS).

    • At predetermined time points, collect aliquots of the release medium.[5]

    • Replace the collected volume with fresh release medium to maintain sink conditions.

  • Protein Precipitation (for Plasma Samples):

    • To 50 µL of plasma sample, add 10 µL of 40% (w/v) trichloroacetic acid solution and vortex for 1 minute.[7]

    • After 10 minutes, add 190 µL of ultrapure water.[7]

    • Centrifuge at 15,000 x g for 10 minutes and transfer the supernatant to an HPLC vial.[7]

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 column.[5][9]

    • Use a suitable mobile phase, for example, a mixture of sodium sulfate, water, acetonitrile, and phosphoric acid.[5]

    • Detect this compound B at a wavelength of 210 nm.[5]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound B.

    • Determine the concentration of this compound B in the samples by comparing their peak areas to the standard curve.

Table 1: Representative Data for this compound Loading and Release

Biomaterial TypeThis compound TypeEncapsulation Efficiency (%)Loading Capacity (%)Release Profile (Time to 80% Release)Reference
P(Glu-co-dPhe) NanoparticlesThis compound B72-100--[6]
P(Glu-co-dPhe) NanoparticlesThis compound E<100--[6]
Dextrin-Colistin ConjugatesColistin (this compound E)-7.6 (w/w)-[1]
Elastomer Nanocomposite MembraneThis compound B--120 hours[1]
Phenylboronic acid-functionalized polycarbonate hydrogelsThis compound B--~50 hours[1]

In Vitro Efficacy Testing

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol for Broth Microdilution MIC Assay:

This method is used to determine the MIC of the released this compound.[10][11][12]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[10]

  • Serial Dilution:

    • Prepare serial two-fold dilutions of the this compound-containing release medium in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well.[10]

  • Controls:

    • Growth Control: A well with inoculated broth and no antimicrobial agent.[10]

    • Sterility Control: A well with uninoculated broth.[10]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[12]

Experimental Workflow for MIC Determination

Inoculum_Prep Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of This compound Sample Serial_Dilution->Inoculation Incubation Incubation (16-20h, 35°C) Inoculation->Incubation MIC_Reading MIC Determination (Visual Inspection) Incubation->MIC_Reading

Caption: Workflow for the broth microdilution MIC assay.

Table 2: Example MIC Values for this compound Formulations

OrganismFormulationMIC (µg/mL)Reference
E. coliThis compound-loaded microparticles0.625 - 5.00[1]
P. aeruginosaPhenylboronic acid-functionalized hydrogels2 µM[1]

Biocompatibility Assessment

Biocompatibility testing is crucial to ensure that the biomaterial does not elicit a harmful response in the host.

In Vitro Cytotoxicity Testing

Protocol for MEM Elution Cytotoxicity Test (ISO 10993-5):

This test evaluates the potential of leachable substances from the biomaterial to cause cell death.[13][14][15][16][17]

  • Extraction:

    • Prepare the biomaterial sample according to ISO 10993-12 guidelines.[16][17]

    • Immerse the sample in Minimum Essential Medium (MEM) with serum at 37°C for 24 to 72 hours.[16][17]

  • Cell Culture: Culture a suitable cell line (e.g., L929 mouse fibroblasts) to approximately 80% confluency.[16]

  • Incubation: Replace the cell culture medium with the prepared biomaterial extract and incubate for a specified period (e.g., 24-72 hours).[14][16]

  • Evaluation:

    • Qualitative: Observe the cells under a microscope for changes in morphology, cell lysis, and reduction in cell density. Score the cytotoxic response on a scale of 0 (non-cytotoxic) to 4 (severely cytotoxic).[14]

    • Quantitative: Assess cell viability using assays such as MTT or XTT, which measure metabolic activity. A cell viability of less than 70% compared to the control is typically considered a cytotoxic effect.[13]

Signaling Pathway for Cytotoxicity

Leachable Leachable Substances Cell_Membrane Cell Membrane Interaction Leachable->Cell_Membrane Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell_Membrane->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptosis Pathway Activation Mitochondrial_Dysfunction->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Simplified pathway of leachable-induced cytotoxicity.

In Vivo and Ex Vivo Efficacy Models

In vivo and ex vivo models are essential for evaluating the performance of this compound-impregnated biomaterials in a more physiologically relevant context.[18][19][20]

Ex Vivo Porcine Skin Wound Infection Model

This model provides a platform for screening antimicrobial treatments on skin.[19]

  • Wound Creation: Create reproducible partial-thickness burn wounds on previously frozen porcine skin.[19]

  • Infection: Inoculate the wound surface with a suspension of the test bacteria (e.g., P. aeruginosa or S. aureus) at a concentration of 10⁸ CFU/mL.[19]

  • Incubation: Incubate the infected skin for 2 hours at 37°C to allow the infection to establish.[19]

  • Treatment: Apply the this compound-impregnated biomaterial to the wound.

  • Further Incubation: Incubate for an additional period (e.g., 2-24 hours).

  • Evaluation:

    • Wash the wound surface with PBS and quantify the bacterial load in the wash solution by colony-forming unit (CFU) counting.[19]

    • Tissue homogenization can also be performed to determine the bacterial load within the tissue.

In Vivo Murine Skin Infection Model

Animal models are critical for assessing the efficacy and safety of biomaterials before clinical translation.

  • Animal Preparation: Anesthetize the mice and create a full-thickness skin wound on the dorsum.

  • Infection: Inoculate the wound with a suspension of the pathogenic bacteria.

  • Treatment: Apply the this compound-impregnated biomaterial to the wound. A control group should receive a non-medicated biomaterial.

  • Monitoring: Monitor the animals daily for signs of infection and wound healing.

  • Evaluation: At selected time points, euthanize the animals and excise the wound tissue. Homogenize the tissue and perform CFU counting to determine the bacterial burden. Histological analysis can also be performed to assess tissue inflammation and healing.

These detailed application notes and protocols provide a framework for the systematic development and evaluation of this compound-impregnated biomaterials. Adherence to standardized methods and thorough characterization are paramount for ensuring the development of safe and effective solutions for infection control.

References

Application Notes and Protocols for Studying Bacterial Membrane Permeability Using Polymyxins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymyxins are a class of polypeptide antibiotics that have regained clinical significance as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Their primary mechanism of action involves the disruption of the bacterial outer membrane, leading to increased permeability and eventual cell death. This property makes polymyxins invaluable tools for studying the integrity and permeability of bacterial membranes. These application notes provide an overview of the use of polymyxins in this context, along with detailed protocols for key experimental assays.

Polymyxins, such as Polymyxin B and Colistin (this compound E), are cationic molecules that interact electrostatically with the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to localized membrane disorganization and the formation of transient pores. This disruption increases the permeability of the outer membrane, allowing polymyxins and other molecules to access the inner membrane and periplasmic space. The subsequent disruption of the inner membrane leads to leakage of cytoplasmic contents and cell death.[1][2]

Key Applications

  • Screening for Membrane-Active Compounds: Polymyxins can be used as a positive control when screening for new compounds that target bacterial membranes.

  • Investigating Mechanisms of Antibiotic Resistance: By comparing the effects of polymyxins on susceptible and resistant bacterial strains, researchers can elucidate mechanisms of resistance related to alterations in the outer membrane, such as LPS modifications.

  • Studying the Role of the Outer Membrane as a Permeability Barrier: Polymyxins can be used to permeabilize the outer membrane, facilitating the study of transport mechanisms and the function of periplasmic or inner membrane proteins.

  • Potentiating the Activity of Other Antibiotics: The membrane-disrupting properties of polymyxins can be exploited to increase the uptake and efficacy of other antibiotics that are normally excluded by the outer membrane.

Data Presentation: Quantitative Analysis of this compound-Induced Membrane Permeability

The following tables summarize quantitative data from various studies on the effects of this compound B on bacterial membrane permeability, as measured by the NPN uptake and SYTOX Green assays.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound B against Common Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 25922>200[3]
Escherichia coliB51[4]
Pseudomonas aeruginosaPAO10.5[4]
Pseudomonas aeruginosaATCC 27853>200[3]
Klebsiella pneumoniae120920251[4]
Klebsiella pneumoniaeATCC 13883>200[2]
Acinetobacter baumannii120910822[4]
Acinetobacter baumanniiATCC 19606>200[2]

Table 2: NPN Uptake Assay Data for this compound B

Bacterial SpeciesStrainThis compound B Conc. (µg/mL)ObservationReference
Escherichia coliMultiple Strains0.5 - 128Concentration-dependent increase in NPN uptake (%)[5][6]
Klebsiella pneumoniaeATCC 138830 - 10Concentration-dependent increase in normalized peak NPN fluorescence[1][7]
Klebsiella pneumoniaeATCCR (resistant)0 - 10Significantly lower NPN uptake compared to susceptible strain[1]
Burkholderia multivoransATCC 176160.78 - 200Concentration-dependent increase in fluorescence[8]
Pseudomonas aeruginosaATCC 278530.78 - 200Higher NPN uptake compared to B. multivorans[8]

Table 3: SYTOX Green Assay Data for this compound B

Bacterial SpeciesStrainThis compound B Conc. (µg/mL)ObservationReference
Escherichia coliStationary Phase4Significant increase in SYTOX Green fluorescence in the presence of glucose[9][10]
Pseudomonas aeruginosaFADDI-PA060 (MDR)16Substantial increase in membrane permeability[11]
Acinetobacter baumanniiPDR YQ416Increased red fluorescence (dead cells)[12]

Experimental Protocols

NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeability

This assay measures the disruption of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic interior of a membrane. A compromised outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound B stock solution

  • NPN (1-N-phenylnaphthylamine) stock solution (e.g., 500 µM in acetone)

  • 5 mM HEPES buffer (pH 7.2)

  • Fluorescence spectrophotometer or microplate reader (Excitation: 350 nm, Emission: 420 nm)

Protocol:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet once with 5 mM HEPES buffer.

    • Resuspend the cells in 5 mM HEPES buffer to an OD₆₀₀ of 0.5.[13]

  • Assay Procedure:

    • To a cuvette or well of a microplate, add the bacterial cell suspension.

    • Add NPN to a final concentration of 10 µM.[8]

    • Record the baseline fluorescence.

    • Add the desired concentration of this compound B.

    • Immediately begin recording the fluorescence intensity over time until a plateau is reached.

  • Data Analysis:

    • The increase in fluorescence is proportional to the extent of outer membrane permeabilization.

    • Data can be expressed as raw fluorescence units, the rate of fluorescence increase, or as a percentage of the maximum fluorescence achieved with a high concentration of a permeabilizing agent like this compound B (e.g., 6.4 µg/mL).[13]

    • The percentage of NPN uptake can be calculated using the formula: % NPN Uptake = [(F_obs - F_0) / (F_max - F_0)] * 100, where F_obs is the observed fluorescence, F_0 is the initial fluorescence of cells with NPN, and F_max is the fluorescence with a high concentration of this compound B.[5][6]

SYTOX Green Uptake Assay for Inner Membrane Permeability

SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact inner membrane of live bacteria. When the inner membrane is compromised, SYTOX Green enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. This assay is a reliable indicator of cell death resulting from inner membrane damage.

Materials:

  • Bacterial culture

  • This compound B stock solution

  • SYTOX Green stain (e.g., 5 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Fluorescence microscope, flow cytometer, or microplate reader (Excitation: ~488 nm, Emission: ~523 nm)

Protocol:

  • Cell Preparation:

    • Grow and harvest bacterial cells as described for the NPN assay.

    • Wash and resuspend the cells in PBS or a compatible buffer to a desired density (e.g., OD₅₉₅ of 0.5).[14]

  • Assay Procedure:

    • Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM.[15]

    • Incubate for 5-15 minutes at room temperature, protected from light.

    • Add the desired concentration of this compound B.

    • Measure the fluorescence intensity. For time-course experiments, measurements can be taken at various intervals after this compound addition.

  • Data Analysis:

    • An increase in green fluorescence indicates compromised inner membranes.

    • Data can be presented as raw fluorescence units, fold-change in fluorescence compared to untreated controls, or as a percentage of fluorescent (dead) cells in a population when using flow cytometry or fluorescence microscopy. Upon binding to nucleic acids, the fluorescence of SYTOX Green can be enhanced by over 500-fold.[16][17][18]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Membrane Permeability Assay cluster_analysis Data Analysis culture Bacterial Culture (Mid-log phase) centrifuge Centrifugation culture->centrifuge wash Wash with Buffer centrifuge->wash resuspend Resuspend in Assay Buffer wash->resuspend add_probe Add Fluorescent Probe (NPN or SYTOX Green) resuspend->add_probe add_pmx Add this compound B add_probe->add_pmx measure Measure Fluorescence add_pmx->measure analyze Analyze Fluorescence Data (e.g., % uptake, fold change) measure->analyze

Caption: Experimental workflow for assessing bacterial membrane permeability.

polymyxin_mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane lps Lipopolysaccharide (LPS) (Negatively Charged) interaction Electrostatic Interaction lps->interaction divalent Mg2+, Ca2+ (Stabilizing LPS) displacement Displacement of Divalent Cations divalent->displacement This compound This compound B (Cationic) This compound->interaction interaction->displacement destabilization LPS Destabilization displacement->destabilization permeability Increased Outer Membrane Permeability destabilization->permeability

Caption: Mechanism of this compound B interaction with the outer membrane.

rpoe_pathway This compound This compound B membrane_stress Outer Membrane Stress This compound->membrane_stress degS DegS Activation membrane_stress->degS rseA RseA Cleavage degS->rseA rpoE σE (RpoE) Release rseA->rpoE stress_response Expression of Stress Response Genes rpoE->stress_response

Caption: RpoE stress response pathway activated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Polymyxin B Dosage for In Vitro Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on in vitro synergy studies involving polymyxin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound B and how does it facilitate synergy?

A1: this compound B primarily targets the outer membrane of Gram-negative bacteria. Its cationic polypeptide ring interacts with the negatively charged lipid A component of lipopolysaccharide (LPS), displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.[1][2][3] This disruption increases the permeability of the outer membrane, a mechanism often described as "self-promoted uptake," allowing other antibiotics that might otherwise be blocked to penetrate the cell and reach their respective targets.[1] This increased uptake is the fundamental basis for its synergistic activity with many other antibiotic classes.

Q2: How do I select an appropriate, clinically relevant concentration of this compound B for my synergy studies?

A2: Selecting a clinically relevant concentration is crucial for the clinical applicability of your findings. A steady-state plasma concentration of 2 µg/mL is often considered a target for efficacy, though achieving this can be associated with a high risk of nephrotoxicity.[4][5] For synergy studies, a fixed, sub-inhibitory concentration of this compound B is often used. This concentration should be below the minimum inhibitory concentration (MIC) for the test organism to avoid confounding results. A common approach is to use a fixed concentration of 1 mg/L or 2 mg/L, or a fraction of the MIC (e.g., 0.25x or 0.5x MIC).[6][7] The United States Committee on Antimicrobial Susceptibility Testing (USCAST) and the Clinical and Laboratory Standards Institute (CLSI) suggest that isolates of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae with MIC values of ≤2 mg/L are considered susceptible.[8][9]

Q3: What are the standard methods for evaluating in vitro synergy with this compound B?

A3: The two most common methods for evaluating in vitro synergy are the checkerboard assay and the time-kill assay.[10]

  • Checkerboard Assay: This method allows for the testing of multiple concentrations of two drugs simultaneously to determine the fractional inhibitory concentration index (FICI).[11][12]

  • Time-Kill Assay: This dynamic method assesses the rate of bacterial killing over time when exposed to single drugs and their combination.[13][14][15]

The Etest synergy method is another alternative that can be easier to perform than time-kill assays.[13][16]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible synergy results.

  • Possible Cause: Variability in the this compound B product.

    • Troubleshooting Step: this compound B is a mixture of different components (e.g., this compound B1, B2, B3, Ile-B1).[17] The composition can vary between manufacturers and even between lots, potentially affecting antimicrobial activity.[17] If possible, use the same lot of this compound B for a series of experiments and consider component analysis if inconsistencies persist.

  • Possible Cause: Methodological variations.

    • Troubleshooting Step: Synergy is known to be highly method- and strain-dependent.[16] Ensure strict adherence to standardized protocols (e.g., CLSI guidelines for broth microdilution).[18] Inoculum preparation, incubation time, and endpoint reading must be consistent.

  • Possible Cause: Bacterial strain variability.

    • Troubleshooting Step: Different strains, even within the same species, can exhibit different responses to antibiotic combinations. Confirm the identity and purity of your bacterial isolates. It is advisable to test a panel of clinically relevant strains.

Issue 2: Observed antagonism between this compound B and a partner antibiotic.

  • Possible Cause: While rare, antagonism can occur.

    • Troubleshooting Step: Antagonism is defined as a Fractional Inhibitory Concentration Index (FICI) > 4 in a checkerboard assay or a ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent in a time-kill assay.[13][19] Carefully re-evaluate your calculations and experimental setup. If antagonism is consistently observed, it may be a true pharmacological interaction for that specific combination and bacterial strain. One study noted antagonism with a combination of this compound B and cefoperazone/sulbactam in a small percentage of strains.[20]

Issue 3: Difficulty interpreting checkerboard assay results.

  • Possible Cause: Subjectivity in visual endpoint determination.

    • Troubleshooting Step: Use a spectrophotometer to read the optical density of the wells for a more objective measurement.[11] Ensure you have appropriate growth and sterility controls. The Fractional Inhibitory Concentration Index (FICI) should be calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI ≤ 0.5.[16][19]

Data Presentation

Table 1: Interpretive Criteria for In Vitro Synergy Studies

InteractionFractional Inhibitory Concentration Index (FICI)Time-Kill Assay Result (change in log10 CFU/mL)
Synergy≤ 0.5≥ 2 log decrease
Additive/Indifference> 0.5 to 4< 2 log decrease or increase
Antagonism> 4.0≥ 2 log increase

Source:[13][16][19]

Table 2: Examples of this compound B Concentrations Used in In Vitro Synergy Studies

OrganismPartner AntibioticThis compound B ConcentrationSynergy Observed
P. aeruginosaMeropenem1, 2, 4, 16 mg/LYes
P. aeruginosaFosfomycin0.5, 1, 2 mg/LYes
A. baumanniiImipenem & Rifampin0.12 to 0.5 µg/mlYes
K. pneumoniaeTigecyclineGraded concentrationsYes
K. pneumoniaeMeropenem0.5 or 2 mg/LYes

Source:[6][7][21][22][23]

Table 3: Clinical Breakpoints for this compound B

OrganizationOrganismSusceptible (MIC in mg/L)
CLSI/EUCASTEnterobacterales≤ 2
CLSI/EUCASTP. aeruginosa≤ 2
CLSI/EUCASTAcinetobacter spp.≤ 2

Source:[8][9]

Experimental Protocols

Protocol 1: Checkerboard Assay

This protocol is based on the broth microdilution method.

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound B and the partner antibiotic at a concentration at least double the highest concentration to be tested, following CLSI guidelines.[18]

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.

    • Create serial twofold dilutions of the partner antibiotic along the x-axis (columns 1-10).

    • Create serial twofold dilutions of this compound B along the y-axis (rows A-G).

    • This creates a checkerboard of antibiotic combinations.[12]

    • Include a row and a column with each antibiotic alone for MIC determination, as well as a growth control well without any antibiotic.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation and Incubation: Add 100 µL of the prepared inoculum to each well. Incubate the plate at 37°C for 16-20 hours.[18]

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI for each well showing no growth to determine the nature of the interaction.

Protocol 2: Time-Kill Assay
  • Preparation: Prepare tubes with CAMHB containing this compound B alone, the partner antibiotic alone, and the combination of both at desired concentrations (e.g., 0.5x MIC, 1x MIC). Include a growth control tube without antibiotics.

  • Inoculation: Inoculate each tube with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[14]

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[13][14]

Visualizations

PolymyxinB_Mechanism_of_Action cluster_OM Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A) DivalentCations Mg2+, Ca2+ LPS->DivalentCations Displaces OM Outer Membrane CellularTarget Intracellular Target OM->CellularTarget Reaches Target PolymyxinB This compound B PolymyxinB->LPS Binds to Lipid A PolymyxinB->OM Disrupts & Permeabilizes PartnerAntibiotic Partner Antibiotic PartnerAntibiotic->OM Increased Uptake CellDeath Bacterial Cell Death CellularTarget->CellDeath Leads to Checkerboard_Workflow start Start prep_abx Prepare Serial Dilutions of Antibiotic A & B start->prep_abx setup_plate Dispense Antibiotics into 96-Well Plate (Checkerboard) prep_abx->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Determine MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end TimeKill_Workflow cluster_sampling Time-Point Sampling (0, 2, 4, 6, 24h) start Start prep_tubes Prepare Tubes with Antibiotics (Single & Combination) start->prep_tubes inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate sample Withdraw Aliquots incubate->sample dilute Perform Serial Dilutions sample->dilute plate Plate on Agar dilute->plate count Incubate & Count CFU plate->count plot_data Plot log10 CFU/mL vs. Time count->plot_data interpret Interpret Results plot_data->interpret end End interpret->end

References

overcoming polymyxin heteroresistance in Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Overcoming Polymyxin Heteroresistance in Acinetobacter baumannii. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental challenges in this field.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Category 1: Detection of this compound Heteroresistance

Question 1: My population analysis profile (PAP) results are inconsistent. What are the common pitfalls?

Answer: Inconsistent PAP results are a common challenge. Here are several factors to consider and troubleshoot:

  • Inoculum Preparation: Ensure a standardized inoculum density, typically around 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).[1] Variation in the starting bacterial concentration can significantly alter the results.

  • Plate Preparation and Drying: The thickness of the agar plates and their dryness are critical. It is recommended to use thinner plates (around 15 mL of agar) and allow them to dry in a biosafety cabinet for 15-30 minutes before plating.[2] Inconsistent plate wetness can affect antibiotic diffusion and colony growth.

  • Incubation Time: While colonies are typically counted at 24 hours, it's advisable to re-incubate the plates for an additional 24 hours to observe any slow-growing resistant subpopulations.[2]

  • Control Strains: Always include a control strain with a known heteroresistance profile to ensure the consistency of your PAP plates and procedure.[2]

Question 2: How do I differentiate between heteroresistance, stable resistance, and the presence of persister cells?

Answer: This is a crucial step for accurate characterization. Here are two methods to distinguish these phenomena:

  • Resistant Colony Restreak:

    • Pick a single colony from a high-concentration this compound plate from your PAP.

    • Grow this colony overnight in antibiotic-free broth. Subculturing for several days in the absence of the antibiotic may be necessary.

    • Repeat the PAP with this culture. If the strain is heteroresistant, you should observe a decrease in the frequency of the resistant subpopulation.[2] A stably resistant mutant will maintain its high level of resistance.

  • Population Analysis Profile (PAP) Interpretation:

    • Susceptible: The proportion of surviving bacteria at this compound concentrations of 2 µg/mL to 128 µg/mL is below the limit of detection (10⁻⁷).[2]

    • Resistant: The proportion of surviving bacteria at a concentration above 2 µg/mL is greater than 50%.[2]

    • Heteroresistant: The proportion of surviving bacteria at a concentration at least fourfold above the antibiotic's breakpoint is between 10⁻⁷ and 50%.[2]

Question 3: Can I use Etest or disk diffusion to screen for heteroresistance?

Answer: While PAP is the gold standard, Etest and disk diffusion can be used as screening methods.[2] However, be aware of their limitations. One study found that no combination of Etest parameters (inoculum density, media, incubation duration) was consistently effective at screening for this compound heteroresistant isolates.[3] If you observe colonies within the zone of inhibition on an Etest or disk diffusion assay, it is indicative of potential heteroresistance and should be confirmed with a PAP.[2]

Category 2: Combination Therapy and Synergy Testing

Question 4: My checkerboard assay results are not showing clear synergy. What could be the issue?

Answer: Several factors can influence the outcome of a checkerboard assay:

  • Agent Preparation: Ensure that your stock solutions of the antimicrobial agents are prepared correctly and that the final solvent concentration does not inhibit bacterial growth.[1]

  • Inoculum Standardization: The bacterial inoculum must be adjusted to a 0.5 McFarland standard to ensure a consistent starting cell density.[1]

  • Dilution Series: Double-check your serial dilutions for both agents. Errors in this step are a common source of inaccurate results.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) should be determined as the lowest concentration of the drug that completely inhibits visible growth.[1] For automated readers, ensure proper blanking and threshold settings.

Question 5: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?

Answer: The FICI is calculated to quantify the interaction between two antimicrobial agents.[1][4] The formula is as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interpretation of the FICI is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Question 6: My time-kill assay shows initial killing followed by regrowth. What does this signify?

Answer: This is a classic indicator of heteroresistance. The initial killing reflects the susceptibility of the main population, while the regrowth is due to the selection and proliferation of the resistant subpopulation.[5] This phenomenon is frequently observed in time-kill studies with polymyxins against A. baumannii.[5][6]

Data Presentation

Table 1: Representative this compound B MICs in Acinetobacter baumannii
Isolate TypeThis compound B MIC Range (µg/mL)Reference(s)
Susceptible0.25 - 2[5]
Heteroresistant (majority population)0.5 - 2[3][6]
Resistant>2[7][8]
Resistant subpopulation in heteroresistant isolatesCan grow at concentrations >2[3]
Table 2: Examples of Synergistic Combinations Against this compound-Resistant A. baumannii
Drug CombinationFICI (indicating synergy)Reference(s)
This compound B + Meropenem≤ 0.125[9]
This compound B + Meropenem + Ampicillin/SulbactamNot specified, but eradicated resistant isolates[7][8]
This compound B + DoripenemNot specified, but demonstrated synergy in time-kill assays[10]
Colistin + MeropenemNot specified, but suggested as a beneficial combination[11]
Colistin + RifampicinNot specified, but suggested as a beneficial combination[11]

Experimental Protocols

Protocol 1: Population Analysis Profile (PAP) for this compound Heteroresistance

This protocol is adapted from established methods for detecting heteroresistance.[2][3]

Materials:

  • A. baumannii isolate to be tested

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA) plates

  • This compound B powder

  • Sterile saline or PBS

  • Spectrophotometer

  • Sterile dilution tubes and plating equipment

Methodology:

  • Inoculum Preparation (Day 1):

    • Inoculate a single colony of A. baumannii into MHB and incubate overnight at 37°C with shaking.

  • Plate Preparation (Day 1):

    • Prepare MHA plates containing increasing concentrations of this compound B (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 µg/mL).

    • Pour approximately 15 mL of agar per plate and allow them to solidify.

    • Dry the plates in a biosafety cabinet for 15-30 minutes before use.[2]

  • Plating (Day 2):

    • Adjust the overnight culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in sterile saline.

    • Perform serial 10-fold dilutions of the standardized inoculum from 10⁻¹ to 10⁻⁷.

    • Plate 100 µL of the 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilutions onto the antibiotic-free MHA plate to determine the initial total CFU/mL.

    • Plate 100 µL of the undiluted culture and the 10⁻¹ to 10⁻⁴ dilutions onto the MHA plates containing this compound B.

  • Incubation and Colony Counting (Day 3-4):

    • Incubate all plates at 37°C.

    • Count the colonies on all plates after 24 hours.

    • Re-incubate the plates for an additional 24 hours and recount to identify any slow-growing colonies.[2]

  • Data Analysis:

    • Calculate the CFU/mL for each this compound B concentration.

    • Plot the CFU/mL against the this compound B concentration to generate the population analysis profile.

    • The frequency of the resistant subpopulation is the ratio of CFU/mL on the this compound B plate to the total CFU/mL from the antibiotic-free plate.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol outlines the checkerboard method to determine the interaction between two antimicrobial agents.[1][4][12]

Materials:

  • A. baumannii isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Two antimicrobial agents (Drug A and Drug B)

  • Spectrophotometer or plate reader

Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution:

    • In a 96-well plate, create serial twofold dilutions of Drug A along the y-axis (rows) and Drug B along the x-axis (columns). Each well will contain a unique combination of concentrations of the two drugs.

    • Typically, 50 µL of CAMHB is added to each well, followed by the addition of the drugs to achieve the desired concentrations.

  • Inoculation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.[4]

    • Include wells with each drug alone as controls, as well as a growth control well with no drugs.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading Results:

    • Determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible growth.

  • FICI Calculation:

    • Calculate the FICI for each combination using the formula provided in the FAQ section.

Protocol 3: Time-Kill Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of antimicrobial agents over time.[13][14][15]

Materials:

  • A. baumannii isolate

  • Mueller-Hinton Broth (MHB)

  • Antimicrobial agent(s)

  • Sterile flasks or tubes

  • Sterile saline or PBS

  • Agar plates for colony counting

Methodology:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of A. baumannii.

    • Inoculate flasks containing MHB with the desired antibiotic concentrations to a starting density of approximately 10⁶ CFU/mL.[13]

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.[15]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates overnight at 37°C and count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

    • Synergy is often defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Visualizations

PmrAB_Signaling_Pathway cluster_membrane Cell Membrane PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates PmrC PmrC (PEtN Transferase) LPS Lipid A of LPS PmrC->LPS Modifies PmrA_P PmrA-P (Active) PmrA_P->PmrC Upregulates Transcription PmrA->PmrA_P This compound This compound This compound->PmrB Activates This compound->LPS Binds (Susceptible) LPS_mod Modified Lipid A (with PEtN) This compound->LPS_mod Binding Repelled (Resistant) LPS->LPS_mod

Caption: PmrAB signaling pathway leading to this compound resistance.

Heteroresistance_Detection_Workflow start Start: Clinical Isolate pap Population Analysis Profile (PAP) start->pap interpretation Interpret PAP Results pap->interpretation susceptible Susceptible interpretation->susceptible < 10⁻⁷ survivors at >4x MIC resistant Resistant interpretation->resistant > 50% survivors at >2 µg/mL heteroresistant Heteroresistant interpretation->heteroresistant 10⁻⁷ - 50% survivors at >4x MIC combination_testing Proceed to Combination Therapy Testing heteroresistant->combination_testing

Caption: Workflow for detecting this compound heteroresistance.

Combination_Therapy_Logic cluster_heteroresistant Heteroresistant Population susceptible_pop Susceptible Majority (>99.9%) resistant_subpop Resistant Subpopulation (<0.1%) This compound This compound This compound->susceptible_pop Kills This compound->resistant_subpop Selects for synergy Synergistic Killing & Prevention of Resistance This compound->synergy partner_drug Partner Drug (e.g., Meropenem) partner_drug->resistant_subpop Inhibits/Kills partner_drug->synergy synergy->susceptible_pop Effective Against Both synergy->resistant_subpop Effective Against Both

Caption: Logic of combination therapy for heteroresistance.

References

Technical Support Center: Understanding the Impact of Divalent Cations on Polymyxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymyxin antibiotics. The following information addresses common issues related to the influence of divalent cations in culture media on this compound activity.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound minimum inhibitory concentration (MIC) values higher than expected?

A1: Elevated this compound MIC values can be attributed to the presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in your culture medium. Polymyxins exert their antibacterial effect by displacing these cations from the lipopolysaccharide (LPS) of the Gram-negative outer membrane, leading to membrane destabilization.[1][2][3] An excess of divalent cations in the experimental environment can competitively inhibit this interaction, thus reducing the apparent activity of the this compound and resulting in a higher MIC.[4][5][6] The Clinical and Laboratory Standards Institute (CLSI) recommends using cation-adjusted Mueller-Hinton broth (CA-MHB) for standardized this compound susceptibility testing to ensure consistent and accurate results.[7][8]

Q2: What is the mechanism by which divalent cations interfere with this compound activity?

A2: Divalent cations, particularly Mg²⁺ and Ca²⁺, are crucial for stabilizing the outer membrane of Gram-negative bacteria by forming bridges between the negatively charged phosphate groups of LPS molecules.[1][3][9] Polymyxins, being polycationic, electrostatically interact with and displace these divalent cations to disrupt the membrane.[2][10][11] When divalent cations are present in high concentrations in the culture medium, they can saturate the LPS binding sites, effectively blocking the initial binding of polymyxins and preventing the subsequent membrane disruption.[4][5] This antagonistic effect is a key reason for the variability of this compound activity in different culture media.[7]

Q3: How do I choose the right culture medium for this compound susceptibility testing?

A3: For reliable and reproducible this compound susceptibility testing, it is critical to use a standardized medium with a defined concentration of divalent cations. The joint CLSI-EUCAST recommendation is to use cation-adjusted Mueller-Hinton broth (CA-MHB) for the broth microdilution (BMD) method, which is considered the reference method.[7][12][13] Using non-standardized media can lead to significant variations in MIC values due to differing levels of Ca²⁺ and Mg²⁺.[7] Some studies have also explored the use of more physiologically relevant media, such as RPMI-1640, which may better predict in vivo efficacy.[14]

Q4: Can the presence of divalent cations lead to the development of this compound resistance?

A4: While the presence of divalent cations in the culture medium can phenotypically mimic resistance by increasing the MIC, it does not directly induce genotypic resistance. However, environmental conditions, such as low Mg²⁺ concentrations, can activate bacterial two-component systems like PhoP/PhoQ and PmrA/PmrB.[15][16] Activation of these systems can lead to modifications of the LPS structure, such as the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose to lipid A. These modifications reduce the net negative charge of the LPS, thereby decreasing its affinity for the cationic this compound and leading to true resistance.[1][15]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent this compound MIC Results Variation in divalent cation concentration in culture media.1. Switch to cation-adjusted Mueller-Hinton broth (CA-MHB) for all experiments.[7][8]2. Ensure the same batch and supplier of media is used for comparative studies.3. If preparing your own media, precisely control the concentration of Ca²⁺ and Mg²⁺.
This compound Appears Ineffective Against a Known Susceptible Strain High concentration of divalent cations in the test medium.1. Verify the composition of your culture medium and check for sources of excess Ca²⁺ or Mg²⁺.2. Perform a control experiment using a medium with a known, standardized concentration of divalent cations.3. Test the strain in parallel with a quality control strain (e.g., E. coli ATCC 25922) to validate the assay.[7][17]
Discrepancy Between In Vitro and In Vivo this compound Efficacy The in vitro testing medium does not reflect physiological conditions.1. Consider using a more physiologically relevant medium, such as RPMI-1640, for in vitro testing to better mimic in vivo conditions.[14]2. Be aware that standard broth media may not accurately predict the in vivo activity of polymyxins due to differences in ion content.

Quantitative Data Summary

The following tables summarize the impact of divalent cation concentrations on the activity of this compound B against E. coli.

Table 1: Effect of Mg²⁺ and Ca²⁺ on this compound B-mediated Outer Membrane Leakage in E. coli

Divalent CationConcentration (mM)β-lactamase Leakage (µmol)% LPS Released
None (this compound B only)-0.18070%
Mg²⁺0.010.08132%
Mg²⁺0.050.05429%
Ca²⁺0.010.04521%
Ca²⁺0.050.0207.5%

Data extracted from a study on the protective effect of divalent cations against this compound B-induced membrane damage.[9]

Table 2: Influence of Ca²⁺ and Mg²⁺ on this compound B MICs for Pseudomonas species

MediumCa²⁺ (mg/L)Mg²⁺ (mg/L)Geometric Mean MIC (µg/mL)
Mueller-Hinton Broth (MHB)--1.2
MHB + Ca²⁺50-3.8
MHB + Mg²⁺-204.4
MHB + Ca²⁺ + Mg²⁺502010.1

Data adapted from a study investigating the effect of calcium and magnesium on the susceptibility of Pseudomonas species to various antibiotics.[6]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for this compound Susceptibility Testing

This protocol is based on the CLSI and EUCAST recommended reference method.[7][12][13]

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB): Use commercially available CA-MHB or prepare MHB and adjust the final concentration of Ca²⁺ to 20-25 mg/L and Mg²⁺ to 10-12.5 mg/L.

  • Prepare this compound Stock Solution: Dissolve this compound B or colistin sulfate salt in sterile distilled water to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CA-MHB in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CA-MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate and Incubate: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the this compound that completely inhibits visible bacterial growth.

Visualizations

Polymyxin_Action_and_Cation_Interference cluster_membrane Gram-Negative Outer Membrane cluster_media Culture Medium LPS Lipopolysaccharide (LPS) (Negatively Charged) DivalentCations Divalent Cations (Mg²⁺, Ca²⁺) LPS->DivalentCations Stabilize Membrane This compound This compound (Positively Charged) LPS->this compound Displaces This compound->LPS Electrostatic Interaction Disruption Membrane Disruption & Cell Death This compound->Disruption Leads to ExcessCations Excess Divalent Cations ExcessCations->LPS Competitive Inhibition

Caption: Mechanism of this compound action and interference by divalent cations.

Troubleshooting_Workflow Start High or Inconsistent This compound MIC CheckMedium Is the medium Cation-Adjusted MHB? Start->CheckMedium SwitchMedium Switch to CA-MHB CheckMedium->SwitchMedium No CheckQC Run Quality Control Strain (e.g., E. coli ATCC 25922) CheckMedium->CheckQC Yes SwitchMedium->CheckQC QC_InRange QC MIC in range? CheckQC->QC_InRange ProblemSolved Problem Likely Resolved QC_InRange->ProblemSolved Yes InvestigateAssay Review Experimental Protocol (Inoculum, Incubation, etc.) QC_InRange->InvestigateAssay No InvestigateStrain Investigate Potential Strain-Specific Resistance ProblemSolved->InvestigateStrain If issue persists InvestigateAssay->CheckQC

Caption: Troubleshooting workflow for unexpected this compound MIC results.

References

strategies to reduce non-specific binding of polymyxin in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding of polymyxin in various assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound B or colistin?

A1: Higher-than-expected MIC values for polymyxins are often due to the non-specific binding of these polycationic peptides to standard laboratory plastics.[1][2] This adhesion reduces the effective concentration of the antibiotic in the assay, leading to an overestimation of the MIC.[1][3]

Q2: What properties of this compound cause it to bind non-specifically to labware?

A2: Polymyxins are amphipathic molecules with a polycationic peptide ring and a hydrophobic fatty acid tail.[4] The positive charges on the peptide portion readily interact with negatively charged surfaces, such as those on many plastics, leading to significant adsorption.[5][6]

Q3: Can the type of microplate I use affect my this compound assay results?

A3: Absolutely. Studies have shown significant variation in this compound MIC values depending on the brand and type of microplate used.[3] Low-protein binding or non-binding surface plates are recommended to minimize this compound adsorption and obtain more accurate results.[1][3]

Q4: Are there any additives that can reduce non-specific binding in my assay?

A4: Yes, certain additives can mitigate non-specific binding. The addition of proteins, such as serum, can coat the surface of the plasticware, thereby blocking the sites where this compound would bind.[1][3] A dispersing agent like polysorbate-80 (Tween 80) at a low concentration (e.g., 0.002%) has also been shown to inhibit the binding of drugs to plastics.[1][3]

Q5: How does protein in the assay medium (e.g., serum) affect this compound activity?

A5: The effect is twofold and can seem contradictory. On one hand, plasma protein binding (around 50-60% for polymyxins) reduces the concentration of free, active antibiotic, which can lessen its potency.[1][3] On the other hand, these proteins also decrease non-specific binding to plastic surfaces, which can lead to more potent MIC values.[1][3] The net effect will depend on the specific assay conditions.

Troubleshooting Guides

Issue: Inconsistent or High MIC Values for Polymyxins

This guide provides a systematic approach to troubleshooting and mitigating non-specific binding of polymyxins in susceptibility testing.

Troubleshooting_Workflow start Start: Inconsistent/High This compound MICs check_plasticware 1. Evaluate Plasticware - Are you using standard polystyrene plates? start->check_plasticware switch_plates 2. Switch to Low-Binding Plates - Use non-treated or low-protein binding plates. check_plasticware->switch_plates Yes check_additives 3. Consider Assay Medium Additives - Is the medium supplemented? check_plasticware->check_additives No, already using low-binding plates switch_plates->check_additives add_supplements 4. Add Supplements - Add Polysorbate-80 (0.002%) or serum. check_additives->add_supplements No revalidate 5. Re-validate Assay check_additives->revalidate Yes add_supplements->revalidate end End: Accurate & Reproducible MICs revalidate->end

Caption: Troubleshooting workflow for non-specific this compound binding.

Binding_Mechanism cluster_0 Standard Polystyrene Plate cluster_1 Mitigation Strategies This compound This compound B (+) Cationic binding Non-Specific Binding This compound:f0->binding plate_surface Plastic Surface (-) Negatively Charged binding->plate_surface:f0 serum Serum Proteins Coats Surface no_binding Binding Prevented serum:f0->no_binding polysorbate Polysorbate-80 Dispersing Agent polysorbate:f0->no_binding low_binding_plate Low-Binding Plate Neutral Surface no_binding->low_binding_plate:f0

Caption: this compound binding mechanism and prevention strategies.

Data on this compound Binding

Table 1: Effect of Microplate Brand on this compound MICs (µg/mL) against E. coli ATCC 25922
AntibioticTrek Non-treated PolystyreneCorning Non-treated PolystyreneNunc Polystyrene
Colistin≤0.030.060.125 - 1
This compound B0.06 - 0.1250.060.125 - 0.25
Data summarized from a comparative study, highlighting that different brands of polystyrene plates yield varying MIC values due to differences in this compound binding.[3]
Table 2: Impact of Plate Type on this compound MICs (µg/mL)
Plate TypeColistin MICThis compound B MIC
Non-binding Surface Plates≤0.03≤0.03
Untreated Polystyrene PlatesLess Potent MICsLess Potent MICs
Tissue Culture-Treated PlatesLess Potent MICsLess Potent MICs
This table demonstrates that non-binding surface plates provide significantly more potent (lower) MIC values for polymyxins compared to standard polystyrene plates.[1]

Experimental Protocols

Protocol: Broth Microdilution (BMD) Assay for Polymyxins with Reduced Non-Specific Binding

This protocol is adapted from standard BMD methods with modifications to minimize this compound loss.

1. Materials:

  • Microplates: Use sterile, low-protein binding or non-binding surface 96-well plates.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CA-MHB).

  • Additive (Optional but Recommended): Polysorbate-80 (Tween 80), sterile-filtered.

  • Antibiotic: this compound B or Colistin stock solution of known concentration.

  • Bacterial Inoculum: Prepared to a final concentration of 5 x 10^5 CFU/mL in the wells.

2. Preparation of Medium with Additive:

  • If using, add Polysorbate-80 to the CA-MHB to a final concentration of 0.002%. For example, add 20 µL of a 10% Polysorbate-80 stock solution to 100 mL of CA-MHB.

  • Ensure the solution is well-mixed.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution directly in the low-binding microplate using the prepared CA-MHB (with or without Polysorbate-80).

  • The final volume in each well before adding the inoculum should be 50 µL (or 100 µL depending on the desired final volume).

4. Inoculation:

  • Add 50 µL (or 100 µL) of the prepared bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • The final volume in each well should be 100 µL or 200 µL.

5. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

By implementing these strategies, researchers can significantly improve the accuracy and reproducibility of their this compound assays.

References

Technical Support Center: Troubleshooting Polymyxin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the stability of polymyxins, such as Polymyxin B and this compound E (Colistin), in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of polymyxins in aqueous solutions?

A1: The stability of polymyxins is primarily influenced by pH, temperature, and the composition of the aqueous medium.[1][2] Polymyxins are more stable in acidic conditions and are susceptible to degradation in neutral to basic pH environments.[1][2] Elevated temperatures also accelerate the degradation process.[1][3]

Q2: What is the optimal pH for storing this compound solutions?

A2: this compound B exhibits maximum stability at a pH of 3.4 and is generally stable in aqueous solutions with a pH ranging from 2 to 7.[4] Both this compound B and Colistin are more stable in acidic media and show increased degradation at a pH above 5.[1][2] this compound B degradation is most rapid at pH 7.4.[1][2]

Q3: How should I store my aqueous this compound solutions?

A3: For short-term use (up to 72 hours), it is recommended to store parenteral solutions under refrigeration at 2°C to 8°C (36°F to 46°F).[5] For longer-term storage, aqueous solutions of this compound B sulfate can retain potency for up to 12 months if kept under refrigeration.[5] However, it is a best practice to discard any unused portions of parenteral solutions after 72 hours to ensure safety and efficacy.[5] Colistin in water is stable for up to 60 days at 4°C.[6][7]

Q4: What is the main degradation pathway for polymyxins in aqueous solutions?

A4: The primary mechanism of degradation for polymyxins in both acidic and neutral aqueous solutions is racemization.[1][2] This involves a change in the stereochemistry of the amino acid residues within the this compound molecule.

Q5: Is there a difference in stability between this compound B and Colistin (this compound E)?

A5: Both this compound B and Colistin show similar stability profiles, with both being more stable in acidic conditions and degrading more rapidly at neutral or basic pH.[1][8] One study noted that the degradation of this compound B1 was most rapid at pH 7.4, while Colistin is more susceptible to degradation in solutions with a pH above 5.[1]

Q6: Can I use common infusion solutions like saline or glucose to prepare my this compound solutions?

A6: Yes, this compound B can be reconstituted in 0.9% saline or 5% glucose solutions.[3][8] Studies have shown that this compound B1 and B2 are stable for up to 24 hours in these solutions at room temperature (25°C) and at 40°C.[3][9] However, significant degradation was observed after 48 and 72 hours.[3][9]

Troubleshooting Guides

Issue: Loss of this compound Activity in My Experiment

If you are observing a decrease in the expected antimicrobial activity of your this compound solution, follow these troubleshooting steps:

Step 1: Verify Solution Preparation and Storage Conditions

  • pH of the Solution: Measure the pH of your aqueous solution. If the pH is neutral or basic (pH > 7), this is a likely cause of degradation. Polymyxins are most stable in acidic pH (optimal around 3.4 for this compound B).[4]

  • Storage Temperature: Confirm that the solution has been stored at the recommended temperature (refrigerated at 2-8°C).[5] Storing at room temperature or higher will accelerate degradation.[3]

  • Age of the Solution: Determine how long ago the solution was prepared. Aqueous solutions for parenteral use should ideally be used within 72 hours of preparation.[5]

Step 2: Assess the Purity and Integrity of the this compound Stock

  • Analytical Testing: If possible, analyze the concentration and purity of your this compound solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3] This will provide a definitive measure of degradation.

Step 3: Review Experimental Conditions

  • Buffer Composition: Be aware that certain buffer components can affect stability. For instance, degradation of colistin was observed in isotonic phosphate buffer (pH 7.4) at 37°C.[6]

  • Incompatibilities: this compound B sulfate is incompatible with calcium and magnesium salts.[4] Strongly acidic or alkaline solutions will inactivate it.[4]

Step 4: Implement Corrective Actions

  • pH Adjustment: For future experiments, prepare your this compound solution in a buffer with a slightly acidic pH (e.g., pH 4.5-5.5) if your experimental design allows.

  • Fresh Preparation: Prepare fresh this compound solutions immediately before use.

  • Proper Storage: Always store stock solutions and prepared experimental solutions under refrigeration and protected from light.[4][5]

Troubleshooting Workflow Diagram

G start Start: Loss of this compound Activity check_storage Step 1: Verify Storage - pH - Temperature - Age of Solution start->check_storage issue_identified Storage Issue Identified? check_storage->issue_identified correct_storage Corrective Action: Prepare Fresh Solution & Store Properly (2-8°C, acidic pH) issue_identified->correct_storage Yes check_purity Step 2: Assess Purity - HPLC/LC-MS Analysis issue_identified->check_purity No end_resolved Issue Resolved correct_storage->end_resolved degraded Degradation Confirmed? check_purity->degraded degraded->correct_storage Yes review_protocol Step 3: Review Protocol - Buffer Composition - Incompatible Reagents degraded->review_protocol No protocol_issue Protocol Issue Identified? review_protocol->protocol_issue protocol_issue->end_resolved No modify_protocol Corrective Action: Modify Experimental Protocol (e.g., change buffer) protocol_issue->modify_protocol Yes modify_protocol->end_resolved

Caption: Troubleshooting workflow for diagnosing this compound instability.

Data Presentation

Table 1: Stability of this compound B1 and B2 in Infusion Solutions
SolutionTemperatureTime (hours)This compound B1 Remaining (%)This compound B2 Remaining (%)
0.9% Saline25°C24~95%~95%
48<90%<90%
72<90%<90%
5% Glucose25°C24~95%~95%
48<90%<90%
72<90%<90%
0.9% Saline40°C24~95%~95%
48<90%<90%
72<90%<90%
5% Glucose40°C24~95%~95%
48<90%<90%
72<90%<90%
Data adapted from studies on this compound B stability.[3][8][9]
Table 2: Effect of pH and Temperature on this compound Degradation
This compoundpHTemperature (°C)Observation
Colistin (E)> 537, 50, 60More susceptible to degradation
< 537, 50, 60More stable
This compound B17.437, 50, 60Degradation is most rapid
1.4, 3.4, 5.437, 50, 60More stable than at pH 7.4
Data is qualitative based on cited literature indicating trends.[1][2] The degradation follows pseudo-first-order kinetics.[1][10]

Experimental Protocols

Protocol: Assessing this compound B Stability in an Aqueous Buffer using HPLC

This protocol outlines a general method for determining the stability of this compound B in a specific aqueous buffer over time.

1. Materials and Reagents:

  • This compound B sulfate powder (USP grade)

  • Sterile water for injection or HPLC-grade water

  • Aqueous buffer of choice (e.g., phosphate buffer at desired pH)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a C18 column and UV or MS detector

2. Preparation of this compound B Stock Solution:

  • Accurately weigh this compound B sulfate powder.

  • Reconstitute in sterile water to a known concentration (e.g., 1 mg/mL).

  • Sterile filter the stock solution if necessary.

3. Stability Study Setup:

  • Dilute the this compound B stock solution to the final desired concentration in the aqueous buffer to be tested.

  • Divide the solution into aliquots in appropriate vials for each time point and temperature condition.

  • Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C).

4. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), retrieve an aliquot from each temperature condition.

  • If necessary, dilute the sample to fall within the linear range of the HPLC assay.

  • Analyze the samples by reversed-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Monitor the elution of this compound B1 and B2 peaks, typically via UV detection at 215 nm or by mass spectrometry.[2]

5. Data Analysis:

  • Integrate the peak areas of this compound B1 and B2 at each time point.

  • Calculate the percentage of this compound B remaining at each time point relative to the initial concentration at time 0.

  • Plot the percentage of this compound B remaining versus time for each temperature condition to determine the degradation rate.

Experimental Workflow Diagram

G prep_stock 1. Prepare this compound Stock (e.g., 1 mg/mL in water) prep_samples 2. Prepare Stability Samples (Dilute stock in test buffer) prep_stock->prep_samples incubate 3. Incubate Aliquots (e.g., 4°C, 25°C, 40°C) prep_samples->incubate collect 4. Collect Samples at Time Points (0, 4, 8, 24, 48, 72h) incubate->collect analyze 5. Analyze by HPLC (C18 column, UV/MS detection) collect->analyze data_analysis 6. Analyze Data (% Remaining vs. Time) analyze->data_analysis

Caption: Experimental workflow for a this compound stability study.

Factors Influencing this compound Degradation

G This compound This compound in Aqueous Solution degradation Degradation (Racemization) This compound->degradation stability Stability This compound->stability ph High pH (Neutral/Alkaline) ph->degradation temp High Temperature temp->degradation time Increased Time time->degradation acidic_ph Low pH (Acidic) acidic_ph->stability low_temp Low Temperature (Refrigeration) low_temp->stability

Caption: Key factors influencing this compound stability and degradation.

References

Technical Support Center: Addressing the Limitations of Polymyxin Disk Diffusion Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with polymyxin disk diffusion testing. Given the known limitations of this method, we provide insights into common problems, interpretation of results, and guidance on recommended alternative testing protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound disk diffusion results inconsistent or showing no zone of inhibition even for susceptible strains?

A1: This is a common and well-documented issue with this compound disk diffusion testing. The primary reason is the poor and slow diffusion of large this compound molecules (this compound B and colistin) through the agar medium.[1][2][3][4] This results in unreliable and often falsely resistant results. Other contributing factors can include:

  • Cation Content of Media: The concentration of divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) in the Mueller-Hinton Agar (MHA) can significantly affect the activity of polymyxins and, consequently, the zone size.

  • Inoculum Size: An inoculum that is too dense can lead to smaller or absent zones of inhibition.

  • Agar Depth: Variations in the depth of the agar can affect the diffusion of the antibiotic.[5]

Q2: Are there established zone diameter breakpoints for interpreting this compound disk diffusion results?

A2: No, major international standards committees, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), do not recommend the disk diffusion method for this compound susceptibility testing and therefore have not established official zone diameter breakpoints.[2][6][7][8] Any interpretation of zone diameters would be unreliable and is strongly discouraged.

Q3: My lab has historically used disk diffusion for this compound testing. How should we proceed?

A3: It is highly recommended to transition to a reference method for this compound susceptibility testing. The gold standard and internationally recognized reference method is broth microdilution (BMD) .[3][4][9] Agar dilution (AD) is another acceptable, albeit more laborious, alternative.[4][6] These methods provide a quantitative Minimum Inhibitory Concentration (MIC) value, which is essential for accurate determination of susceptibility.

Q4: What are "very major errors" and "major errors" in the context of this compound susceptibility testing?

A4:

  • Very Major Errors (VME): This is a false-susceptible result. It occurs when a method (like disk diffusion) indicates that a resistant strain is susceptible. This is the most serious type of error as it can lead to inappropriate treatment and clinical failure. Studies have shown significant VME rates for this compound disk diffusion.[6][10]

  • Major Errors (ME): This is a false-resistant result, where a susceptible strain is reported as resistant. While also a concern, it is generally considered less clinically dangerous than a VME.

Troubleshooting Guide

Problem: No zone of inhibition or a very small zone is observed around the this compound disk.

Possible Cause Troubleshooting Step
Poor drug diffusion This is an inherent limitation of the method.[1][2][3][4] Action: Confirm the result using a reference method like broth microdilution (BMD).
Incorrect inoculum density Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.
Improper agar conditions Use Mueller-Hinton Agar from a reputable source and ensure the agar depth is uniform (4.0 ± 0.5 mm).[5] Check the manufacturer's quality control for cation concentrations.
Expired or improperly stored disks Check the expiration date on the this compound disks and ensure they have been stored according to the manufacturer's instructions, typically at -20°C to +8°C in a dry environment.[5]

Problem: Quality Control (QC) strain is out of the acceptable range.

Possible Cause Troubleshooting Step
QC strain contamination or mutation Subculture the QC strain from a fresh stock culture. If the problem persists, obtain a new, certified QC strain.
Procedural error Review the entire testing procedure, from inoculum preparation to incubation, for any deviations from the standard protocol.
Media or disk potency issues Test a new lot of Mueller-Hinton Agar or this compound disks.

Data Presentation

Table 1: Error Rates of this compound B Disk Diffusion Compared to Broth Microdilution (BMD) for Pseudomonas aeruginosa
Error TypeError Rate (%)Reference
Very Major Errors (False Susceptibility)1.2%[1][11]
Major Errors (False Resistance)11.5%[1][11]
Table 2: General Error Rates Reported for this compound Disk Diffusion vs. Reference Methods
This compoundError TypeReported Rate Range (%)Applicable OrganismsReference(s)
ColistinVery Major Errors0.7% - 3.5%Gram-negative bacteria[6][10]
This compound BVery Major Errors1.2% - 5%Gram-negative bacteria[6][10]
Table 3: Quality Control (QC) Ranges for Reference Broth Microdilution (MIC in µg/mL)
QC StrainAntimicrobialCLSI Acceptable RangeEUCAST Acceptable Range
Escherichia coli ATCC® 25922™Colistin0.25 - 20.25 - 2
This compound B0.25 - 2Not specified
Pseudomonas aeruginosa ATCC® 27853™Colistin0.5 - 40.5 - 4
This compound B0.5 - 4Not specified
Escherichia coli NCTC 13846 (mcr-1 positive)ColistinNot specifiedTarget MIC: 4 (occasionally 2 or 8)

Note: Data is based on CLSI and EUCAST guidelines. Users should always refer to the latest versions of these documents.[6][7][12]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for this compound Susceptibility Testing (Reference Method)

This protocol is based on CLSI guidelines.

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton Broth (CA-MHB).

    • This compound B or colistin sulfate powder.

    • Sterile 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland.

    • QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™).

  • Prepare Antibiotic Stock Solution:

    • Prepare a stock solution of the this compound antibiotic in a sterile solvent (e.g., water) as specified by the manufacturer.

  • Prepare Antibiotic Dilutions:

    • Perform serial twofold dilutions of the antibiotic in CA-MHB to achieve a range of concentrations (e.g., 0.12 to 128 µg/mL).

    • Dispense 100 µL of each concentration into the wells of the 96-well plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Inoculum:

    • From a pure culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate:

    • Add the diluted bacterial suspension to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Agar Dilution for this compound Susceptibility Testing
  • Prepare Materials:

    • Mueller-Hinton Agar (MHA).

    • This compound B or colistin sulfate powder.

    • Sterile petri dishes.

    • Bacterial inoculum standardized to 0.5 McFarland.

    • QC strains.

  • Prepare Antibiotic-Containing Agar Plates:

    • Prepare a stock solution of the this compound.

    • Melt MHA and cool to 45-50°C.

    • Add the appropriate volume of the antibiotic stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.12 to 128 µg/mL). Mix well but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify. Include a growth control plate with no antibiotic.

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculate Plates:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared agar plates with the bacterial suspension.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic on the agar plate that inhibits the visible growth of the bacteria.

Visualizations

Polymyxin_Disk_Diffusion_Troubleshooting start Start: Inconsistent or No Zone of Inhibition check_diffusion Is poor drug diffusion the likely cause? start->check_diffusion check_inoculum Is inoculum density correct (0.5 McFarland)? check_diffusion->check_inoculum No action_bmd Action: Confirm with Broth Microdilution (BMD) check_diffusion->action_bmd Yes (Inherent Limitation) check_media Are agar depth and cation content correct? check_inoculum->check_media Yes action_adjust_inoculum Action: Adjust inoculum density check_inoculum->action_adjust_inoculum No check_disks Are disks within date and stored correctly? check_media->check_disks Yes action_correct_media Action: Use new media, ensure proper agar depth check_media->action_correct_media No action_new_disks Action: Use new disks check_disks->action_new_disks No end_resolve Issue Resolved check_disks->end_resolve Yes end_bmd Result from BMD action_bmd->end_bmd action_adjust_inoculum->end_resolve action_correct_media->end_resolve action_new_disks->end_resolve

Caption: Troubleshooting workflow for this compound disk diffusion.

Rec_AST_Workflow start Need for this compound Susceptibility Test disk_diffusion Disk Diffusion (Not Recommended) start->disk_diffusion Historical/Screening bmd Broth Microdilution (BMD) (Reference Method) start->bmd Recommended ad Agar Dilution (AD) (Alternative Method) start->ad Recommended disk_diffusion->bmd Confirm any result mic_result Obtain MIC Value bmd->mic_result ad->mic_result interpretation Interpret Susceptibility (S, I, R) based on CLSI/EUCAST Breakpoints mic_result->interpretation

References

Technical Support Center: Managing Endotoxin Contamination in Polymyxin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage endotoxin contamination in polymyxin stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern in my experiments?

A1: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria.[1][2] These molecules are potent triggers of inflammatory responses in immune cells and can cause a range of issues in experimental settings, from altered cell growth and function to spurious results, particularly in cell culture-based assays.[3][4][5] Endotoxin contamination is a critical concern as it can lead to non-reproducible data and misinterpretation of experimental outcomes.

Q2: What are the primary sources of endotoxin contamination in a laboratory setting?

A2: Potential sources of endotoxin contamination are widespread in a lab and include water, cell culture media and sera, glassware, and plasticware.[3][6] Endotoxins are highly stable and can persist even after the bacteria are killed.[3] They are resistant to standard autoclaving and irradiation, making their removal challenging.[3][7]

Q3: How does this compound B work to counteract endotoxin?

A3: this compound B is a cationic polypeptide antibiotic that has a high affinity for the lipid A portion of the endotoxin molecule.[8][9][10] By binding to lipid A, which is the active center of the endotoxin, this compound B neutralizes its toxic effects.[8] This binding disrupts the endotoxin's ability to activate inflammatory signaling pathways in cells.

Q4: Can my this compound B stock solution itself be a source of endotoxin contamination?

A4: While this compound B is used to neutralize endotoxins, the commercial preparation itself can sometimes contain pre-existing endotoxin contamination.[11][12] Therefore, it is crucial to use high-quality, low-endotoxin this compound B and to test the final stock solution for endotoxin levels, especially for sensitive applications.

Q5: What are the acceptable limits for endotoxin in research reagents and cell culture?

A5: Acceptable endotoxin limits can vary depending on the application and cell type sensitivity. For parenteral drugs, the FDA sets limits, which can be a useful reference for in vivo studies.[13][14][15] For cell culture, some sensitive cell lines can be affected by endotoxin levels as low as 0.1 to 1 ng/mL.[4][5] It is recommended to keep endotoxin levels as low as possible, ideally below 0.1 EU/mL for sensitive applications.[16]

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in cell-based assays.

  • Possible Cause: Endotoxin contamination in your this compound B stock solution or other reagents.

  • Troubleshooting Steps:

    • Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your this compound B stock solution and other critical reagents (e.g., cell culture media, serum).[2][7]

    • Use Endotoxin-Free Materials: Prepare new stock solutions using certified endotoxin-free water, glassware, and plasticware.[16]

    • Incorporate a Positive Control: In your experiment, include a control group treated with a known concentration of endotoxin to confirm the sensitivity of your cells.

    • Neutralization Control: Use a fresh, certified low-endotoxin this compound B solution to treat an endotoxin-spiked sample to ensure its neutralizing activity.

Problem 2: High endotoxin levels detected in a freshly prepared this compound B stock solution.

  • Possible Cause: Contamination introduced during the reconstitution process or from the raw materials.

  • Troubleshooting Steps:

    • Review Preparation Protocol: Ensure strict aseptic technique was used during reconstitution. This includes working in a laminar flow hood and using sterile, depyrogenated materials.

    • Check Raw Materials: Test the water used for reconstitution for endotoxin levels. Use commercially available, certified endotoxin-free water whenever possible.[16]

    • Depyrogenate Glassware: If using glassware, ensure it has been properly depyrogenated by dry heat (e.g., 250°C for at least 30 minutes).[7][16] Standard autoclaving is not sufficient to destroy endotoxins.[7]

    • Source a Different Lot of this compound B: If contamination persists, the this compound B powder itself may be the source. Try a different lot or a supplier that provides a certificate of analysis with low endotoxin specifications.

Data Presentation

Table 1: Endotoxin Removal Efficiency of Various Methods

MethodPrincipleEndotoxin Removal Efficiency (%)AdvantagesDisadvantages
Affinity Chromatography (this compound B) High-affinity binding of endotoxin to immobilized this compound B.[17][18]>95%High specificity, preserves target molecule activity.[17]Can be costly, potential for this compound B leaching.
Ion-Exchange Chromatography Electrostatic interaction between negatively charged endotoxin and a positively charged resin.[17][18]90-99%High binding capacity, effective for various proteins.Protein may also bind to the resin, requiring optimization.[18]
Ultrafiltration Size exclusion using membranes with a specific molecular weight cutoff.[17][19]28.9-99.8%Simple, can be integrated into other purification steps.Efficiency depends on the aggregation state of endotoxin and protein size.[17]
Phase Separation (Triton X-114) Partitioning of endotoxin into a detergent-rich phase upon temperature change.[17]45-99%Rapid and scalable.Requires removal of the detergent from the final product.

Table 2: Recommended Storage of this compound B Stock Solutions

Storage ConditionRecommended DurationRationale
Refrigerated (2-8°C) Up to 72 hours for parenteral use solutions.[20][21] Aqueous solutions may be stored for up to 12 months under refrigeration with no significant loss of potency.[20]Minimizes microbial growth and maintains stability.
Frozen (-20°C) Aliquot and freeze following initial thaw.[22]Long-term storage to prevent degradation from repeated freeze-thaw cycles.
Room Temperature Not recommended for reconstituted solutions.Increased risk of degradation and microbial contamination.

Experimental Protocols

Protocol 1: Preparation of a Low-Endotoxin this compound B Stock Solution

  • Materials:

    • This compound B sulfate powder (from a reputable supplier with low endotoxin specification)

    • Sterile, certified endotoxin-free water (Water for Injection, WFI)

    • Sterile, depyrogenated glass vial or polypropylene tube

    • Sterile, certified endotoxin-free pipette tips

    • 0.22 µm sterile filter (certified endotoxin-free)

  • Procedure:

    • Work in a laminar flow hood using aseptic technique.

    • Calculate the required amount of this compound B sulfate powder to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Reconstitute the powder with the appropriate volume of sterile, endotoxin-free water. This compound B sulfate is soluble in water at up to 50 mg/mL.[23]

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile, depyrogenated container.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.

    • Store the aliquots at -20°C.[22]

Protocol 2: Endotoxin Detection using the Limulus Amebocyte Lysate (LAL) Assay

This is a general guideline. Always follow the specific instructions provided by the LAL assay kit manufacturer.

  • Materials:

    • LAL assay kit (e.g., gel-clot, turbidimetric, or chromogenic)

    • Endotoxin-free water for dilutions

    • Endotoxin standard provided with the kit

    • Depyrogenated glass tubes or a 96-well plate

    • Incubator or plate reader capable of the required temperature control

  • Procedure:

    • Prepare Standard Curve: Create a series of dilutions of the endotoxin standard according to the kit's instructions. This will be used to quantify the endotoxin concentration in your sample.

    • Sample Preparation: Dilute the this compound B stock solution with endotoxin-free water. A dilution is often necessary to overcome potential product inhibition of the LAL enzyme.[11][24] The appropriate dilution factor should be determined through an inhibition/enhancement control experiment.

    • Assay Execution:

      • Add the LAL reagent to each tube or well.

      • Add the prepared standards and diluted samples to the respective tubes or wells.

      • Include a positive product control (sample spiked with a known amount of endotoxin) and a negative control (endotoxin-free water).

    • Incubation: Incubate the reaction mixture at the temperature and for the duration specified in the kit protocol (typically 37°C).

    • Read Results:

      • Gel-clot method: Observe for the formation of a solid gel.

      • Turbidimetric/Chromogenic methods: Measure the change in optical density or color using a plate reader.

    • Data Analysis: Calculate the endotoxin concentration in the original this compound B stock solution based on the standard curve and the dilution factor used.

Mandatory Visualizations

Endotoxin_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS Endotoxin (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Cytokines induces transcription of

Caption: Endotoxin (LPS) signaling via the TLR4 pathway.

Experimental_Workflow start Start reconstitute Reconstitute this compound B in Endotoxin-Free Water start->reconstitute filter Sterile Filter (0.22 µm) reconstitute->filter lal_test Perform LAL Assay on Stock Solution filter->lal_test pass Endotoxin Level Acceptable? lal_test->pass store Aliquot and Store at -20°C pass->store Yes fail Troubleshoot: - Check Water & Materials - Review Technique - Use New this compound B Lot pass->fail No use Use in Experiments store->use end End use->end fail->reconstitute

Caption: Workflow for preparing and testing this compound B stock solutions.

Troubleshooting_Logic start Inconsistent Experimental Results Observed check_reagents Test All Critical Reagents for Endotoxin (LAL Assay) start->check_reagents is_polymyxin_contaminated Is this compound B Stock Contaminated? check_reagents->is_polymyxin_contaminated prepare_new_stock Prepare New Stock Using Endotoxin-Free Materials is_polymyxin_contaminated->prepare_new_stock Yes other_source Investigate Other Sources: - Media - Serum - Water - Plasticware/Glassware is_polymyxin_contaminated->other_source No retest_experiment Retest Experiment with New Stock Solution prepare_new_stock->retest_experiment end Problem Resolved retest_experiment->end other_source->end

Caption: Troubleshooting logic for endotoxin-related experimental issues.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: Polymyxin B versus Colistin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of multidrug-resistant Gram-negative bacteria has led to the clinical resurgence of polymyxins, an older class of antibiotics. Among them, polymyxin B and colistin (this compound E) are the most prominent. Although structurally similar, subtle differences in their chemical makeup can influence their in vitro activity. This guide provides an objective comparison of their in vitro efficacy, supported by experimental data, to aid researchers in their work.

Executive Summary

This compound B and colistin demonstrate broadly similar in vitro activity against a range of multidrug-resistant Gram-negative pathogens, including Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa.[1][2] However, multiple studies indicate that this compound B often exhibits lower minimum inhibitory concentrations (MICs) compared to colistin against these key pathogens.[1][2][3] Both antibiotics display concentration-dependent bactericidal activity, and their efficacy can be enhanced when used in combination with other antimicrobial agents.[4][5] Susceptibility testing for polymyxins is technically demanding, with the broth microdilution (BMD) method being the recommended standard for reliable and reproducible results.[6][7][8]

Data Presentation: In Vitro Susceptibility

The following tables summarize the comparative minimum inhibitory concentrations (MICs) of this compound B and colistin against various Gram-negative bacteria as reported in the literature.

Table 1: Comparison of MIC Values for this compound B and Colistin

OrganismNumber of IsolatesThis compound B Lower MIC (%)Colistin Lower MIC (%)Identical MIC (%)Reference
Escherichia coli5939.032.228.8[3]
Klebsiella pneumoniae9258.78.732.6[3]
Pseudomonas aeruginosa6331.77.960.4[3]
Acinetobacter baumannii5461.13.735.2[3]
Klebsiella pneumoniae27Significantly Lower (p < 0.02)--[1][2]
Acinetobacter baumannii31Significantly Lower (p < 0.001)--[1][2]
Pseudomonas aeruginosa31Significantly Lower (p < 0.01)--[1][2]

Table 2: MIC50 and MIC90 Values (µg/mL)

OrganismDrugMIC50MIC90Reference
Pseudomonas aeruginosaThis compound B-2[9]
Pseudomonas aeruginosaColistin-2[9]
Acinetobacter spp.This compound B≤12[9]
Acinetobacter spp.Colistin≤12[9]

Experimental Protocols

Accurate and reproducible in vitro testing is critical for evaluating the efficacy of polymyxins. The following are detailed methodologies for key experiments.

Broth Microdilution (BMD) for MIC Determination

The broth microdilution method is the internationally recognized reference standard for determining the MIC of polymyxins.[6][7]

  • Preparation of Antibiotic Solutions: Stock solutions of this compound B sulfate and colistin sulfate are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CA-MHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in CA-MHB to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[6]

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Note: The use of polystyrene microtiter plates can lead to adsorption of polymyxins, potentially affecting MIC results. However, the addition of surfactants like polysorbate-80 is not recommended as it may synergistically interact with the antibiotics.[10]

Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in CA-MHB.

  • Antibiotic Exposure: this compound B or colistin is added to the bacterial suspensions at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without any antibiotic is included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each suspension, serially diluted, and plated onto appropriate agar plates.

  • Colony Counting: After incubation, the number of viable colonies is counted, and the CFU/mL for each time point is calculated.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[5]

Mandatory Visualizations

Experimental Workflow for In Vitro Comparison

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_time_kill Time-Kill Assay cluster_analysis Data Analysis isolates Bacterial Isolates (e.g., K. pneumoniae, A. baumannii) inoculation Inoculation (5x10^5 CFU/mL) isolates->inoculation exposure Antibiotic Exposure (Multiples of MIC) isolates->exposure polymyxin_b This compound B Stock serial_dilution Serial Dilutions in CA-MHB polymyxin_b->serial_dilution colistin Colistin Stock colistin->serial_dilution serial_dilution->inoculation incubation_mic Incubation (16-20h, 35°C) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic read_mic->exposure Use MIC for Assay Setup compare_mic Compare MIC Values read_mic->compare_mic sampling Time-Point Sampling (0, 2, 4, 8, 24h) exposure->sampling plating Serial Dilution & Plating sampling->plating incubation_tk Incubation plating->incubation_tk counting Colony Counting (CFU/mL) incubation_tk->counting plot_curves Plot Time-Kill Curves counting->plot_curves

Caption: Workflow for comparing in vitro efficacy.

Simplified Mechanism of Action and Resistance

G cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound (Positively Charged) binding Electrostatic Binding This compound->binding binding_reduction Reduced this compound Binding This compound->binding_reduction Inhibited lps Lipopolysaccharide (LPS) (Negatively Charged) lps->binding disruption Outer Membrane Disruption binding->disruption permeability Increased Permeability disruption->permeability cell_death Bacterial Cell Death permeability->cell_death lps_mod LPS Modification (e.g., addition of phosphoethanolamine) charge_reduction Reduced Negative Charge of LPS lps_mod->charge_reduction charge_reduction->binding_reduction resistance Resistance binding_reduction->resistance

Caption: this compound action and resistance mechanism.

Conclusion

Both this compound B and colistin are vital tools in combating multidrug-resistant Gram-negative infections. While their overall spectrum of activity is nearly identical, in vitro data frequently suggests that this compound B may be more potent, as indicated by lower MIC values against several key pathogens.[1][2][3] The choice between these two antibiotics for in vitro studies should be guided by the specific pathogens of interest and a clear understanding of the nuances of susceptibility testing. Adherence to standardized protocols, such as the broth microdilution method, is paramount for generating reliable and comparable data.

References

Validating Polymyxin-Carbapenem Synergy Against Carbapenem-Resistant Enterobacteriaceae (CRE): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) poses a significant threat to global public health, compelling clinicians to revisit older antibiotics and explore combination therapies. Among the most studied combinations is the pairing of polymyxins (e.g., colistin, polymyxin B) with carbapenems. This guide provides a comprehensive comparison of their synergistic activity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Analysis of Synergistic Activity

The combination of a this compound with a carbapenem has been shown to be synergistic against various Gram-negative bacteria, including CRE. This synergy is thought to arise from the this compound's ability to disrupt the outer membrane of the bacteria, thereby facilitating the entry of the carbapenem to its target, the penicillin-binding proteins involved in cell wall synthesis.[1]

Numerous in vitro studies have evaluated this synergy, primarily through checkerboard and time-kill assays. A systematic review and meta-analysis of 39 published studies and 15 conference proceedings, encompassing 1,054 bacterial isolates, provides a broad overview of these interactions.[2] Time-kill studies have generally reported higher rates of synergy compared to checkerboard and Etest methods.[2][3]

For Klebsiella pneumoniae, a common CRE species, time-kill assays on 146 isolates revealed a synergy rate of 44%, though an antagonism rate of 15% was also observed.[4] In contrast, synergy rates for Acinetobacter baumannii were higher, at 77% in time-kill studies.[2][4] The choice of carbapenem also influences the synergistic effect; for instance, doripenem has demonstrated high synergy rates across various bacteria.[2][3] For A. baumannii, meropenem appeared more synergistic than imipenem.[2][3]

While in vitro data are promising, clinical evidence has been more varied. Some meta-analyses suggest that combination therapy is associated with lower mortality in CRE bloodstream infections compared to monotherapy.[5] Specifically, this compound/carbapenem combination therapy was significantly associated with improved 28-day survival in a national cohort study of patients with CRE bloodstream infections.[6] However, large randomized controlled trials (the AIDA and OVERCOME trials) did not demonstrate a significant mortality benefit for colistin-meropenem combination therapy over colistin monotherapy for severe infections caused by carbapenem-resistant Gram-negative bacteria.[1]

Table 1: In Vitro Synergy Rates of this compound-Carbapenem Combinations from Time-Kill Studies

Bacterial SpeciesThis compound AgentCarbapenem AgentNumber of IsolatesSynergy Rate (95% CI)Antagonism Rate (95% CI)Reference
Acinetobacter baumanniiThis compound B/ColistinVarious18677% (64-87%)8% (5-13%)[2][3]
Klebsiella pneumoniaeThis compound B/ColistinVarious14644% (30-59%)15% (9-25%)[2][4]
Pseudomonas aeruginosaThis compound B/ColistinVariousNot specified50% (30-69%)Low[2]

Table 2: Comparison of Synergy Rates by Testing Method

Testing MethodGeneral ObservationReference
Time-Kill AssayGenerally reports higher synergy rates.[2][3]
Checkerboard AssayGenerally reports lower synergy rates than time-kill studies.[2][3]
EtestGenerally reports lower synergy rates than time-kill studies.[2][3]

Mechanism of Action and Experimental Workflows

The synergistic interaction between polymyxins and carbapenems is primarily attributed to a sequential mechanism of action.

General Mechanism of this compound-Carbapenem Synergy This compound This compound outer_membrane CRE Outer Membrane (Lipopolysaccharide Layer) This compound->outer_membrane Binds to LPS disruption Membrane Permeabilization outer_membrane->disruption carbapenem Carbapenem disruption->carbapenem Facilitates Entry periplasmic_space Periplasmic Space carbapenem->periplasmic_space pbp Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) periplasmic_space->pbp Accesses Target inhibition Inhibition of Cell Wall Synthesis pbp->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Mechanism of this compound-Carbapenem Synergy

Validation of this synergy in a laboratory setting involves specific experimental workflows.

Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_antibiotics Prepare Serial Dilutions of Antibiotics A and B dispense Dispense Antibiotics into 96-Well Plate (Drug A in rows, Drug B in columns) prep_antibiotics->dispense dispense->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of Each Drug Alone and in Combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret Results: Synergy (FIC ≤ 0.5) Indifference (0.5 < FIC ≤ 4) Antagonism (FIC > 4) calculate_fic->interpret

Checkerboard Assay Workflow

Time-Kill Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_tubes Prepare Test Tubes: 1. Growth Control (No Drug) 2. Drug A alone 3. Drug B alone 4. Drug A + Drug B prep_bacteria->prep_tubes incubate Incubate at 35-37°C prep_tubes->incubate sample Collect Aliquots at Multiple Time Points (0, 2, 4, 8, 24h) incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count_colonies Incubate Plates and Count Colonies (CFU/mL) plate->count_colonies plot_curves Plot Log10 CFU/mL vs. Time count_colonies->plot_curves interpret Interpret Results: Synergy (≥2-log10 decrease in CFU/mL with combination vs. most active single agent) Bactericidal (≥3-log10 decrease vs. inoculum) plot_curves->interpret

References

Polymyxin B in the Fight Against Pseudomonas aeruginosa: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Polymyxin B's performance against other antibiotics for treating Pseudomonas aeruginosa infections, supported by experimental data.

Pseudomonas aeruginosa continues to pose a significant threat in clinical settings, largely due to its intrinsic and acquired resistance to a wide array of antibiotics. As a last-resort antibiotic, this compound B has been increasingly utilized to combat multidrug-resistant (MDR) strains of this opportunistic pathogen. This guide provides a detailed comparison of this compound B with other antibiotics, presenting key experimental data, outlining methodologies, and illustrating relevant biological pathways and experimental workflows.

Performance Data: this compound B vs. Alternative Antibiotics

The efficacy of this compound B, both as a monotherapy and in combination, has been evaluated in numerous studies. The following tables summarize key quantitative data from comparative clinical and in vitro investigations.

Clinical Outcomes
Treatment RegimenInfection TypePrimary OutcomeResultCitation
This compound B vs. Ceftolozane/Tazobactam Carbapenem-Resistant P. aeruginosa (CRPA) Infections30-day MortalityPolymyxins: 39%C/T: 14%[1]
Drug-Resistant P. aeruginosa InfectionsClinical CureC/T was independently associated with clinical cure (aOR, 2.63)[2]
Drug-Resistant P. aeruginosa InfectionsAcute Kidney Injury (AKI)C/T was protective against AKI (aOR, 0.08)[2]
Pneumonia due to MDR P. aeruginosaFavorable Outcome (DOOR analysis)Ceftolozane/tazobactam had a higher probability of a more favorable outcome (61.3%)[3]
This compound B vs. Colistin Carbapenem-Resistant P. aeruginosa and A. baumannii BSI30-day MortalityNo significant difference (aHR, 0.82)[4][5][6]
This compound B Monotherapy vs. Combination Therapy Severe XDR A. baumannii or P. aeruginosa Infections30-day MortalityMonotherapy: 67.6%Combination Therapy: 42.4%[7]
This compound B vs. Other Comparators (β-lactams) P. aeruginosa BacteremiaIn-hospital MortalityThis compound B: 66.7%Comparators: 28.4%[8][9][10]
In Vitro Efficacy
Antibiotic(s)P. aeruginosa Strain(s)Key FindingCitation
This compound B vs. Colistin 31 clinical isolatesThis compound B had significantly lower MICs than colistin.[11]
This compound B + Meropenem This compound-resistant MDR strainsThe combination demonstrated synergistic bacterial killing and reduced biofilm formation.[12][13][14][15][16]
This compound B + Enrofloxacin Extensively drug-resistant (XDR) strainThe combination showed synergistic killing.[17][18]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative studies.

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution is a standard method for determining the MIC of antibiotics.

  • Procedure:

    • Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized suspension of the P. aeruginosa isolate to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assays
  • Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Procedure:

    • Prepare tubes containing Mueller-Hinton broth with the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 10^5 to 10^6 CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).

    • Plot the log10 CFU/mL versus time to visualize the killing kinetics. Synergy is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Clinical Cohort Study Design
  • Type: Retrospective observational cohort studies are frequently used to compare the effectiveness of different antibiotic regimens in real-world clinical settings.

  • Methodology:

    • Patient Selection: Identify a cohort of patients with documented infections caused by P. aeruginosa.

    • Group Allocation: Divide the cohort into treatment groups based on the antibiotic regimen they received (e.g., this compound B monotherapy, this compound B combination therapy, comparator antibiotic).

    • Data Collection: Retrospectively collect data from patient medical records, including demographics, comorbidities, severity of illness scores (e.g., APACHE II), infection characteristics, antibiotic dosing, and clinical outcomes (e.g., mortality, clinical cure, nephrotoxicity).

    • Statistical Analysis: Use appropriate statistical methods, such as multivariate logistic regression or Cox proportional hazards models, to compare outcomes between treatment groups while adjusting for potential confounding variables.[7][8][9]

Visualizing Mechanisms and Workflows

This compound B Resistance Signaling Pathway in P. aeruginosa

The primary mechanism of adaptive resistance to this compound B in P. aeruginosa involves the modification of the lipid A component of lipopolysaccharide (LPS). This process is regulated by two-component systems that sense environmental signals, such as the presence of cationic antimicrobial peptides.

Polymyxin_Resistance_Pathway cluster_membrane Bacterial Cell Envelope cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome LPS Lipopolysaccharide (LPS) (Negatively Charged) LipidA Lipid A ReducedBinding Reduced this compound B Binding (Electrostatic Repulsion) LPS->ReducedBinding Leads to ParS ParS (Sensor Kinase) ParR ParR (Response Regulator) ParS->ParR Phosphorylates PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates arn_operon arnBCADTEF operon (LPS modification genes) ParR->arn_operon Activates Transcription PhoP->PmrA Activates PmrA->arn_operon Activates Transcription Modified_LipidA Lipid A with Aminoarabinose arn_operon->Modified_LipidA Synthesizes & Adds Aminoarabinose Modified_LipidA->LPS Modifies PolymyxinB This compound B (Cationic) PolymyxinB->ParS Induces LowMg Low Mg2+ LowMg->PhoQ Senses Experimental_Workflow cluster_setup Phase 1: Isolate Characterization cluster_invitro Phase 2: In Vitro Testing cluster_invivo Phase 3: Advanced Models / Clinical Studies cluster_analysis Phase 4: Data Analysis & Conclusion Isolate Clinical P. aeruginosa Isolate Collection Identify Species Identification & Confirmation Isolate->Identify ResistanceProfile Antimicrobial Susceptibility Testing (AST) Identify->ResistanceProfile MIC MIC Determination (this compound B vs. Comparators) ResistanceProfile->MIC TimeKill Time-Kill Assays (Monotherapy & Combination) MIC->TimeKill Biofilm Biofilm Formation & Eradication Assays TimeKill->Biofilm HFIM Hollow-Fiber Infection Model (Pharmacodynamics) Biofilm->HFIM AnimalModel Animal Infection Models (Efficacy & Toxicity) HFIM->AnimalModel Clinical Retrospective/Prospective Clinical Trials AnimalModel->Clinical Data Data Compilation & Statistical Analysis Clinical->Data Conclusion Comparative Efficacy & Safety Conclusion Data->Conclusion

References

The Last Line of Defense: Colistin vs. Novel Antibiotic Combinations Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant (MDR) Acinetobacter baumannii, particularly carbapenem-resistant strains (CRAB), poses a significant threat to global health. For decades, colistin, a polymyxin antibiotic, has served as a last-resort treatment. However, increasing reports of colistin resistance and its associated nephrotoxicity have necessitated the development of novel therapeutic strategies. This guide provides a comprehensive comparison of colistin and emerging antibiotic combinations, focusing on their efficacy, safety, and mechanisms of action against the formidable pathogen, Acinetobacter baumannii.

Executive Summary

Recent clinical trials have demonstrated that novel antibiotic combinations, such as sulbactam-durlobactam and cefiderocol, offer promising alternatives to colistin for treating infections caused by carbapenem-resistant Acinetobacter baumannii. The phase 3 ATTACK trial revealed that sulbactam-durlobactam was non-inferior to colistin in terms of 28-day all-cause mortality and exhibited a significantly lower incidence of nephrotoxicity.[1][2][3][4] Similarly, meta-analyses of observational studies suggest that cefiderocol-based regimens are associated with lower all-cause mortality compared to colistin-based treatments, particularly in patients with bloodstream infections.[5][6] In vitro studies consistently show synergistic or additive effects when colistin is combined with other antimicrobials, highlighting the potential of combination therapy to combat resistance.

Data Presentation: Clinical Efficacy and Safety

The following tables summarize the key quantitative data from pivotal clinical studies comparing novel antibiotic combinations with colistin.

Table 1: Sulbactam-Durlobactam vs. Colistin for Carbapenem-Resistant A. baumannii Infections (ATTACK Trial)

OutcomeSulbactam-Durlobactam (n=63)Colistin (n=62)Difference (95% CI)
28-Day All-Cause Mortality19% (12/63)32% (20/62)-13.2% (-30.0 to 3.5)
Clinical Cure Rate61.9%40.3%21.6% (4.4 to 38.8)
Nephrotoxicity13% (12/91)38% (32/85)Statistically significant (p<0.001)

Data sourced from the ATTACK trial as reported in multiple sources.[1][2][3][4]

Table 2: Cefiderocol vs. Colistin-Based Regimens for Carbapenem-Resistant A. baumannii Infections (Meta-Analysis Data)

OutcomeCefiderocol-Based RegimensColistin-Based RegimensRisk Ratio (95% CI)
All-Cause MortalityLowerHigher0.71 (0.54–0.92)
30-Day MortalityLowerHigher0.64 (0.43–0.95)
14-Day MortalityNo significant differenceNo significant difference0.30 (0.07–1.27)
28-Day MortalityNo significant differenceNo significant difference-
Clinical Cure RateNo significant differenceNo significant difference1.10 (0.88–1.37)
Acute Kidney InjuryNo significant differenceNo significant difference-

Data synthesized from a meta-analysis of six observational studies.[5][6]

Table 3: In Vitro Synergy of Colistin Combinations against A. baumannii

Colistin CombinationMethodSynergy ObservedReference
MeropenemCheckerboard, Time-KillHigh rates of synergy (90% in one study)[7][8]
RifampicinMIC Test Strip91.52% synergy[7]
DaptomycinMIC Test Strip100% synergy[7]
VancomycinCheckerboardSynergistic against all tested strains[9]
AztreonamCheckerboardSynergistic against all tested strains[9]
CeftazidimeCheckerboardSynergistic against all tested strains[9]
ImipenemCheckerboardSynergistic against all tested strains[9]
TigecyclineTime-KillSynergy in 64% of isolates[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols for key experimental assays.

ATTACK Phase 3 Clinical Trial (Sulbactam-Durlobactam vs. Colistin)
  • Study Design: A multicenter, randomized, active-controlled, phase 3, non-inferiority clinical trial conducted at 59 sites in 16 countries.

  • Patient Population: Adults with confirmed hospital-acquired bacterial pneumonia, ventilator-associated bacterial pneumonia, ventilated pneumonia, or bloodstream infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC).

  • Intervention: Patients were randomized 1:1 to receive either:

    • Sulbactam-durlobactam (1.0 g of each drug) infused over 3 hours every 6 hours.

    • Colistin (2.5 mg/kg) infused over 30 minutes every 12 hours.

  • Background Therapy: All patients received imipenem-cilastatin (1.0 g of each) infused over 1 hour every 6 hours.

  • Treatment Duration: 7 to 14 days.

  • Primary Efficacy Endpoint: 28-day all-cause mortality in patients with laboratory-confirmed carbapenem-resistant ABC.

  • Primary Safety Endpoint: Incidence of nephrotoxicity assessed using modified RIFLE criteria through day 42.[1][2][3]

In Vitro Synergy Testing: Checkerboard Assay
  • Objective: To determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

  • Methodology:

    • Two antibiotics are prepared in a two-fold dilution series.

    • The dilutions are dispensed in a 96-well microtiter plate, with one antibiotic diluted along the x-axis and the other along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL).

    • The plate is incubated at 37°C for 18-24 hours.

    • The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[9][10]

In Vitro Synergy Testing: Time-Kill Assay
  • Objective: To assess the bactericidal activity of antibiotics alone and in combination over time.

  • Methodology:

    • A standardized bacterial inoculum (e.g., 5x10^5 to 5x10^6 CFU/mL) is added to flasks containing Mueller-Hinton broth.

    • Antibiotics are added at specified concentrations (e.g., 0.5x MIC, 1x MIC).

    • A growth control with no antibiotic is included.

    • The flasks are incubated at 37°C with shaking.

    • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Serial dilutions of the aliquots are plated on agar plates to determine the viable bacterial count (CFU/mL).

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8][11]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action of colistin, cefiderocol, and sulbactam-durlobactam, as well as the primary mechanisms of colistin resistance in Acinetobacter baumannii.

Mechanism of Action of Colistin and Resistance in A. baumannii cluster_action Colistin Action cluster_resistance Colistin Resistance colistin Colistin (+) lps Lipopolysaccharide (LPS) (Lipid A -) colistin->lps Electrostatic Interaction reduced_binding Reduced Colistin Binding colistin->reduced_binding Ineffective Binding outer_membrane Outer Membrane lps->outer_membrane Displacement of Mg2+ and Ca2+ membrane_disruption Membrane Disruption & Cell Death outer_membrane->membrane_disruption pmrAB pmrA/pmrB mutations pmrC Upregulation of pmrC pmrAB->pmrC pet Phosphoethanolamine (PEtN) transferase pmrC->pet lps_mod Modified LPS (Reduced Negative Charge) pet->lps_mod lps_mod->reduced_binding lpx lpxA, lpxC, lpxD mutations lps_loss Loss of LPS lpx->lps_loss lps_loss->reduced_binding

Caption: Colistin's action and resistance mechanisms in A. baumannii.

Mechanism of Action of Cefiderocol cluster_cell Bacterial Cell cefiderocol Cefiderocol complex Cefiderocol-Fe3+ Complex cefiderocol->complex iron Fe3+ iron->complex transporter Iron Transporter complex->transporter Active Transport periplasm Periplasmic Space transporter->periplasm pbp Penicillin-Binding Proteins (PBPs) periplasm->pbp Cefiderocol binds to inhibition Inhibition of Cell Wall Synthesis pbp->inhibition lysis Cell Lysis inhibition->lysis

Caption: Cefiderocol's "Trojan Horse" mechanism of action.

Mechanism of Action of Sulbactam-Durlobactam cluster_combo Sulbactam-Durlobactam cluster_bacterium A. baumannii sulbactam Sulbactam beta_lactamase Beta-lactamase (e.g., OXA-type) sulbactam->beta_lactamase Protected from degradation pbp Penicillin-Binding Proteins (PBPs) sulbactam->pbp Binds to durlobactam Durlobactam durlobactam->beta_lactamase Inhibits inhibition Inhibition of Cell Wall Synthesis pbp->inhibition cell_death Cell Death inhibition->cell_death Experimental Workflow for In Vitro Synergy Testing start Isolate A. baumannii from clinical sample mic Determine MIC of each antibiotic alone start->mic checkerboard Checkerboard Assay mic->checkerboard time_kill Time-Kill Assay mic->time_kill fici Calculate FICI checkerboard->fici log_reduction Calculate log10 CFU/mL reduction time_kill->log_reduction synergy_eval Evaluate for Synergy fici->synergy_eval log_reduction->synergy_eval report Report Findings synergy_eval->report

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Polymyxins and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where multidrug-resistant organisms pose a significant threat to global health, the scientific community is in a race against time to develop novel antimicrobial strategies. Polymyxins, often considered a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria, are facing a growing challenge of resistance. A critical aspect of this challenge is the potential for cross-resistance with other antimicrobial peptides (AMPs), which are a promising class of therapeutic agents. This guide provides a comprehensive comparison of cross-resistance profiles, details the underlying molecular mechanisms, and outlines the experimental protocols necessary for this vital research.

Quantitative Analysis of Cross-Resistance

The development of resistance to polymyxins can confer resistance to other structurally and functionally similar cationic AMPs. This phenomenon is primarily driven by modifications to the bacterial cell surface, which reduce the binding affinity of these peptides. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various AMPs against polymyxin-susceptible and this compound-resistant strains of clinically relevant Gram-negative bacteria.

Table 1: Cross-Resistance in Acinetobacter baumannii

StrainThis compound B MIC (µg/mL)TAT-RasGAP317-326 MIC (µg/mL)LL-37 MIC (µg/mL)
ATCC 19606 (Susceptible)0.5 - 18>128
ATCC 19606 (Resistant Mutant)>12832>128
Clinical Isolate (Susceptible)11664
Clinical Isolate (Resistant)6464>128

Table 2: Cross-Resistance in Pseudomonas aeruginosa

Isolate TypeThis compound B MIC Range (µg/mL)Colistin MIC Range (µg/mL)LL-37 MIC Range (µg/mL)Mel4 MIC Range (µg/mL)
This compound Susceptible0.5 - 20.5 - 216 - 648 - 32
This compound Intermediate Resistance4 - 84 - 832 - 12816 - 64
This compound Resistant16 - ≥25616 - ≥25664 - >25632 - 128

Data compiled from multiple studies on clinical isolates. A moderate correlation between this compound and LL-37 MICs was observed, while the correlation with Mel4 was weaker[1].

Table 3: Cross-Resistance in Klebsiella pneumoniae

Strain TypeColistin MIC (µg/mL)LL-37 MIC (µg/mL)Magainin 1 MIC (µg/mL)Cecropin A MIC (µg/mL)Ceragenin CSA-13 MIC (µg/mL)
ATCC 13883 (Susceptible)264>64161 - 3
Colistin-Resistant Clinical Isolate 116>64>64322 - 4
Colistin-Resistant Clinical Isolate 2200>64>64162 - 4

Studies on colistin-resistant K. pneumoniae suggest that while resistance to some AMPs like LL-37 is observed, other peptides and ceragenins may retain significant activity, indicating differences in resistance mechanisms[2].

Table 4: Susceptibility of MCR-1-Positive E. coli to Human Cationic Antimicrobial Peptides (CAMPs)

StrainColistin MIC (µg/mL)LL-37 MIC (µg/mL)α-defensin 5 (HD5) MIC (µg/mL)β-defensin 3 (HDB3) MIC (µg/mL)
MCR-1 negative≤2>32>32>32
MCR-1 positive4 - 16>32>32>32

The presence of the plasmid-mediated mcr-1 gene, which confers resistance to colistin, does not appear to cause cross-resistance to the tested human CAMPs in E. coli[3][4].

Unraveling the Mechanisms: Signaling Pathways of Resistance

The primary mechanism of acquired resistance to polymyxins in Gram-negative bacteria involves the modification of the lipid A component of lipopolysaccharide (LPS). This process is tightly regulated by two-component systems (TCS), primarily PhoP/PhoQ and PmrA/PmrB. Environmental signals, such as low magnesium levels or the presence of cationic peptides, trigger a signaling cascade that leads to the addition of positively charged moieties to lipid A, reducing its net negative charge and thus its affinity for cationic antimicrobial peptides.

Signaling_Pathway cluster_environment Environmental Stimuli cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm cluster_outcome Outcome Low Mg2+ Low Mg2+ PhoQ PhoQ Low Mg2+->PhoQ Cationic Peptides Cationic Peptides Cationic Peptides->PhoQ High Fe3+ High Fe3+ PmrB PmrB High Fe3+->PmrB PhoP PhoP PhoQ->PhoP Phosphorylation PmrA PmrA PmrB->PmrA Phosphorylation PhoP-P PhoP-P PhoP->PhoP-P PmrD PmrD PhoP-P->PmrD Activates arnBCADTEF arnBCADTEF operon PhoP-P->arnBCADTEF Activates PmrA-P PmrA-P PmrA->PmrA-P PmrA-P->arnBCADTEF Activates pmrCAB pmrCAB operon PmrA-P->pmrCAB Activates PmrD->PmrB Activates MgrB MgrB (Negative Regulator) MgrB->PhoQ Inhibits L-Ara4N Addition Addition of L-Ara4N to Lipid A arnBCADTEF->L-Ara4N Addition PEtN Addition Addition of PEtN to Lipid A pmrCAB->PEtN Addition Reduced Negative Charge of LPS Reduced Negative Charge of LPS L-Ara4N Addition->Reduced Negative Charge of LPS PEtN Addition->Reduced Negative Charge of LPS This compound/AMP Resistance This compound/AMP Resistance Reduced Negative Charge of LPS->this compound/AMP Resistance

Caption: Signaling pathway for this compound resistance.

Experimental Protocols

Standardized and reproducible methods are crucial for assessing cross-resistance. Below are detailed methodologies for the key experiments.

In Vitro Evolution of this compound Resistance

This protocol is designed to induce resistance to polymyxins in a controlled laboratory setting.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain from a frozen stock onto an appropriate agar plate (e.g., Mueller-Hinton Agar) and incubate overnight at 37°C.

    • Inoculate a single colony into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB) and grow overnight at 37°C with shaking (200 rpm).

    • Dilute the overnight culture in fresh CAMHB to a starting optical density at 600 nm (OD600) of 0.01.

  • Serial Passaging:

    • Prepare a series of tubes with increasing concentrations of this compound B or colistin in CAMHB. Start with a concentration that is half the baseline MIC of the susceptible strain.

    • Inoculate the diluted bacterial culture into the tubes.

    • Incubate at 37°C with shaking until turbidity is observed in the tube with the highest this compound concentration that still permits growth.

    • Use the culture from this tube to inoculate a new series of tubes with further increasing concentrations of the this compound.

    • Repeat this process for 20-30 passages or until a significant increase in the MIC is observed.

  • Isolation and Verification of Resistant Mutants:

    • Plate the culture from the final passage onto agar plates containing a high concentration of the this compound to select for resistant single colonies.

    • Confirm the elevated MIC of the isolated colonies using the broth microdilution method described below.

    • Store the verified resistant mutants at -80°C for further analysis.

Experimental_Workflow start Start with Susceptible Strain prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum serial_passage Serial Passaging with Increasing this compound Concentration prepare_inoculum->serial_passage isolate_mutants Isolate Resistant Mutants on Selective Agar serial_passage->isolate_mutants confirm_mic Confirm Elevated MIC of Resistant Mutants isolate_mutants->confirm_mic cross_resistance_testing Test Susceptibility to Other AMPs (Broth Microdilution) confirm_mic->cross_resistance_testing analyze_data Analyze and Compare MIC Data cross_resistance_testing->analyze_data

Caption: Experimental workflow for cross-resistance testing.
Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of antimicrobial agents. For cationic AMPs, specific modifications are recommended to prevent peptide loss due to binding to plastic surfaces.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of polymyxins and other AMPs in an appropriate solvent (e.g., sterile water, 0.01% acetic acid with 0.2% bovine serum albumin for some AMPs).

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well polypropylene microtiter plate.

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strains (both susceptible and resistant) in CAMHB to the early to mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 1 x 106 CFU/mL in CAMHB.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of 5 x 105 CFU/mL.

    • Include a growth control well (bacteria without antimicrobial) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

    • Results should be read visually or using a microplate reader.

Conclusion

The emergence of cross-resistance between polymyxins and other antimicrobial peptides is a significant concern in the development of new therapeutics. A thorough understanding of the underlying mechanisms, primarily the modification of LPS through the PhoP/PhoQ and PmrA/PmrB signaling pathways, is essential. The quantitative data presented here highlights that the extent of cross-resistance can vary depending on the bacterial species, the specific AMP, and the resistance mechanism. While some this compound-resistant strains exhibit broad cross-resistance, others remain susceptible to certain AMPs and related compounds like ceragenins. Rigorous and standardized experimental protocols are paramount for generating reliable and comparable data to guide future drug development efforts. This guide provides a foundational resource for researchers dedicated to overcoming the challenge of antimicrobial resistance.

References

The In Vivo-In Vitro Disconnect: Reassessing Polymyxin MIC as a Predictor of Clinical Success in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the correlation between polymyxin Minimum Inhibitory Concentration (MIC) and its therapeutic efficacy in preclinical animal models reveals a complex relationship, challenging the conventional reliance on standard in vitro susceptibility testing to predict in vivo outcomes. This guide synthesizes key experimental findings, offering researchers and drug development professionals a comparative analysis of the factors influencing this correlation and the methodologies employed in its investigation.

The re-emergence of polymyxins as a last-resort treatment against multidrug-resistant Gram-negative bacteria has intensified the need for a precise understanding of their pharmacokinetic and pharmacodynamic (PK/PD) properties. While the MIC has traditionally been a cornerstone of antibiotic susceptibility testing, recent studies in animal models highlight a significant disconnect between in vitro MIC values and the actual clinical efficacy of polymyxins. This guide will explore the nuances of this correlation, presenting data from key studies and detailing the experimental protocols used to derive these findings.

The fAUC/MIC as a More Reliable Predictor of Efficacy

A growing body of evidence suggests that the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) is a more robust PK/PD index for predicting this compound efficacy in vivo compared to MIC alone.[1][2][3] Studies in murine thigh and lung infection models have consistently demonstrated a strong correlation between the fAUC/MIC ratio and bacterial killing.

Table 1: this compound B PK/PD Parameters against Gram-Negative Bacteria in Murine Infection Models
Bacterial SpeciesInfection ModelPK/PD IndexTarget for Stasis (fAUC/MIC)Target for 1-log10 Kill (fAUC/MIC)Reference
Klebsiella pneumoniaeThighfAUC/MIC1.22–13.53.72–28.0[4]
Escherichia coliThighfAUC/MIC27.5–102.6Achieved in 2 isolates[2][5]
Klebsiella pneumoniaeThighfAUC/MIC5.9–60.5Achieved in 1 isolate[2][5]

Note: A 2-log10 kill was not achieved for any K. pneumoniae strain even at the highest tolerated dose in one study.[4]

The Critical Role of In Vitro Testing Conditions

Recent research has brought to light the profound impact of the in vitro testing environment on this compound MIC values, which in turn affects the correlation with in vivo outcomes. Standard Mueller-Hinton II (MHII) broth, the conventional medium for MIC testing, may not accurately reflect the physiological conditions of an infection.

A pivotal study on Acinetobacter baumannii demonstrated that supplementing MHII with sodium bicarbonate, to mimic physiological pH and bicarbonate levels, significantly lowered the colistin and this compound B MICs of isolates previously deemed resistant.[6][7][8][9] More importantly, these lower MICs, obtained in a more physiologically relevant medium, were better predictors of in vivo efficacy in a lethal murine infection model.[6][7][8][10] This suggests that current standard susceptibility testing may overestimate this compound resistance and incorrectly predict treatment failure.[6][7][8]

Table 2: Impact of Media on this compound MIC and In Vivo Efficacy against Acinetobacter baumannii
StrainResistance MechanismColistin MIC in MHII (mg/L)Colistin MIC in MHII + NaHCO3 (mg/L)In Vivo Outcome (Murine Model)Reference
LAC-4 ColRUnknown>2≤2Improved survival with colistin treatment[6][7]
Multiple Isolatesmcr-1, pmr>2≤2 for manyIn vivo efficacy predicted by lower MICs[6][7]

Experimental Protocols: A Closer Look

The methodologies employed in these animal model studies are crucial for interpreting the data. Below are detailed protocols for key experiments cited in this guide.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized infections.

  • Animal Model: Neutropenic mice are commonly used to minimize the influence of the host immune system on bacterial clearance.[2][3]

  • Bacterial Strains: Clinically relevant strains of K. pneumoniae, E. coli, or A. baumannii with varying this compound MICs are selected.[2][4]

  • Inoculation: A bacterial suspension is injected into the thigh muscle of the mice.[4]

  • Treatment: this compound B or colistin is administered, often subcutaneously, at various dosing regimens starting a few hours post-infection.[4][10]

  • Outcome Assessment: At predetermined time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh).[4] The reduction in bacterial count compared to untreated controls is the primary measure of efficacy.

Murine Lung Infection Model

This model simulates pneumonia and is used to assess antibiotic efficacy in a different physiological compartment.

  • Animal Model: Similar to the thigh infection model, neutropenic mice are often utilized.[3]

  • Bacterial Strains: Pathogens known to cause respiratory infections, such as A. baumannii and K. pneumoniae, are used.[11]

  • Inoculation: A bacterial suspension is instilled intranasally or intratracheally to establish a lung infection.[11]

  • Treatment: Systemic administration of polymyxins is initiated post-infection.[11]

  • Outcome Assessment: Lungs are harvested and homogenized to quantify the bacterial burden (CFU/lung).[11] Survival rates and histopathological analysis can also be used as endpoints.

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the interplay of different factors, the following diagrams illustrate the workflow and the logical relationships discussed.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation strain_selection Bacterial Strain Selection mic_testing MIC Determination (e.g., MHII Broth) strain_selection->mic_testing Broth Microdilution infection Infection Establishment mic_testing->infection Challenge Strain animal_model Animal Model (e.g., Murine Thigh/Lung) animal_model->infection treatment This compound Treatment infection->treatment outcome Outcome Assessment (CFU, Survival) treatment->outcome correlation Correlation of MIC with Clinical Outcome outcome->correlation Data for Correlation Analysis

Caption: Experimental workflow from in vitro MIC testing to in vivo outcome assessment.

MIC_InVivo_Relationship cluster_testing In Vitro Susceptibility Testing cluster_outcome In Vivo Outcome standard_mic Standard MIC (MHII Broth) in_vivo_efficacy This compound Efficacy in Animal Model standard_mic->in_vivo_efficacy Poor Correlation (Overestimation of Resistance) physio_mic Physiological MIC (Bicarbonate-supplemented) physio_mic->in_vivo_efficacy Stronger Correlation (Better Prediction of Success) pk_pd PK/PD Index (fAUC/MIC) pk_pd->in_vivo_efficacy Strong Correlation

Caption: Relationship between MIC testing conditions and in vivo this compound efficacy.

Conclusion and Future Directions

The evidence from animal models strongly indicates that the correlation between this compound MIC and clinical outcome is not straightforward. The fAUC/MIC ratio has emerged as a more reliable predictor of in vivo efficacy. Furthermore, the composition of the in vitro testing medium can significantly influence MIC values, leading to a potential misclassification of resistance and an inaccurate prediction of treatment failure.

For researchers and drug development professionals, these findings underscore the importance of:

  • Utilizing PK/PD principles, particularly the fAUC/MIC ratio, in the preclinical evaluation of polymyxins and novel this compound-like antibiotics.

  • Developing and standardizing in vitro susceptibility testing methods that more accurately mimic the physiological conditions of the host to improve the predictive power of MICs.

  • Conducting well-designed animal model studies to validate in vitro findings and to understand the complex interplay between the drug, the pathogen, and the host.

By moving beyond a simplistic reliance on standard MIC values, the scientific community can foster a more accurate and predictive preclinical assessment of this compound efficacy, ultimately guiding more effective clinical use of these critical last-line antibiotics.

References

Preclinical Showdown: Polymyxin Combination Therapies Outshine Monotherapy in Combating Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of polymyxin monotherapy versus combination therapies in preclinical models. The evidence from in vitro and in vivo studies strongly suggests that combining polymyxins with other antibiotics offers a significant advantage in the fight against multidrug-resistant Gram-negative pathogens.

Polymyxins, including colistin and this compound B, have re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the rise of this compound resistance and concerns about toxicity have spurred research into combination therapies. This guide synthesizes preclinical data to evaluate the efficacy of these approaches.

Executive Summary of Preclinical Findings

Preclinical studies, encompassing both in vitro and in vivo models, consistently demonstrate the superiority of this compound-based combination therapies over monotherapy. The most promising combinations often involve polymyxins paired with carbapenems or rifampicin. These combinations have shown synergistic or additive effects against critical pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

The primary mechanism behind this synergy is believed to be the ability of polymyxins to disrupt the bacterial outer membrane, thereby facilitating the entry of the partner antibiotic to its target site.[1][2] This one-two punch leads to enhanced bacterial killing and can help suppress the emergence of resistance.

Quantitative Data Comparison

The following tables summarize the quantitative outcomes from key preclinical studies, highlighting the enhanced efficacy of combination therapies.

Table 1: In Vitro Synergy of this compound Combinations
PathogenCombinationModelKey Finding
Acinetobacter baumanniiThis compound B + MeropenemCheckerboard AssaySynergistic effect observed in 6 out of 7 carbapenem-resistant isolates.[3]
Acinetobacter baumanniiThis compound B + RifampicinCheckerboard AssaySynergistic effect observed in 8 out of 10 carbapenem-resistant isolates.[4]
Klebsiella pneumoniaeColistin + MeropenemTime-Kill AssayCombination therapy resulted in a >2 log10 CFU/mL reduction compared to the most active single agent.
Pseudomonas aeruginosaColistin + RifampicinTime-Kill AssayThe combination was bactericidal against the tested strains.[5]
Table 2: In Vivo Efficacy in Murine Infection Models
PathogenCombinationModelKey Finding
Acinetobacter baumanniiThis compound B + MeropenemMurine Pneumonia ModelCombination therapy significantly reduced bacterial load in the lungs compared to monotherapy.[4]
Klebsiella pneumoniaeThis compound B + Rifampicin + AmikacinMurine Thigh Infection ModelTriple therapy resulted in a ~1.7-log10 CFU/thigh reduction compared to the starting inoculum, while monotherapy was ineffective.[1][6]
Escherichia coli & Klebsiella pneumoniaeThis compound B + RifampicinMurine Thigh Infection ModelClear synergistic effect observed, with a stronger effect against K. pneumoniae.[3]
Acinetobacter baumanniiColistin + Ampicillin/Sulbactam + CarbapenemHollow-Fibre Infection ModelTriple combination eradicated this compound-resistant A. baumannii, whereas monotherapies and double combinations resulted in regrowth.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols used in the cited studies.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.

  • Preparation: Two antibiotics are serially diluted in a microtiter plate, with one diluted along the x-axis and the other along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

In Vitro Synergy Testing: Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.

  • Preparation: Bacterial cultures in the logarithmic growth phase are diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Treatment: Antibiotics are added at desired concentrations, both individually and in combination. A growth control without antibiotics is included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted and plated to determine the viable bacterial count (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted for each treatment group. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

In Vivo Efficacy: Murine Thigh Infection Model

The murine thigh infection model is a well-established preclinical model to evaluate the in vivo efficacy of antimicrobial agents.

  • Immunosuppression: Mice are often rendered neutropenic by injecting them with cyclophosphamide a few days before infection to mimic an immunocompromised state.

  • Infection: A standardized inoculum of the test bacterium (e.g., 10^6 - 10^7 CFU) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agents (monotherapy or combination) is initiated. Dosing regimens are designed to simulate human pharmacokinetics.

  • Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • Quantification: The homogenate is serially diluted and plated to determine the bacterial burden (CFU/thigh).

  • Analysis: The reduction in bacterial load in the treated groups is compared to the control group (untreated or vehicle-treated).

Visualizing the Path to Synergy

The following diagrams illustrate key concepts in the comparison of this compound monotherapy and combination therapy.

Synergy_Mechanism cluster_0 This compound Action cluster_1 Partner Antibiotic Action This compound This compound Outer_Membrane Bacterial Outer Membrane (LPS) This compound->Outer_Membrane Binds to LPS Disruption Membrane Disruption Outer_Membrane->Disruption Causes Partner_Drug Partner Antibiotic Disruption->Partner_Drug Facilitates Entry Target_Site Intracellular Target Partner_Drug->Target_Site Blocked by Outer Membrane Partner_Drug->Target_Site Reaches Target Inhibition Inhibition of Bacterial Growth Target_Site->Inhibition

Caption: Proposed mechanism of synergy between polymyxins and a partner antibiotic.

Experimental_Workflow Start Select Bacterial Strain & Antibiotics In_Vitro In Vitro Synergy Testing Start->In_Vitro Checkerboard Checkerboard Assay (Determine FICI) In_Vitro->Checkerboard Time_Kill Time-Kill Assay (Assess Bactericidal Activity) In_Vitro->Time_Kill In_Vivo In Vivo Efficacy Testing (Murine Model) Checkerboard->In_Vivo Time_Kill->In_Vivo Thigh_Model Thigh Infection Model (Measure Bacterial Load) In_Vivo->Thigh_Model Pneumonia_Model Pneumonia Model (Assess Survival & CFU) In_Vivo->Pneumonia_Model Analysis Data Analysis & Interpretation Thigh_Model->Analysis Pneumonia_Model->Analysis

Caption: A typical preclinical workflow for evaluating this compound combination therapy.

References

Next-Generation Polymyxins: A Comparative Guide to Overcoming Resistant Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a critical global health challenge, compelling the reinvestigation and innovation of last-resort antibiotics like polymyxins. While effective, the clinical use of legacy polymyxins (Polymyxin B and Colistin) is hampered by significant nephrotoxicity. This guide provides a comparative analysis of three novel this compound derivatives—QPX9003, SPR206, and MRX-8—which are in clinical development and exhibit improved efficacy and safety profiles against resistant bacterial strains.

Performance Against Resistant Strains: A Quantitative Comparison

The in vitro activity of these novel derivatives has been extensively evaluated against a panel of challenging Gram-negative pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a direct comparison of their potency against legacy polymyxins.

Table 1: Comparative In Vitro Activity (MIC₅₀/₉₀ in mg/L) Against Key Resistant Pathogens

OrganismResistance ProfileQPX9003SPR206MRX-8ColistinThis compound B
Acinetobacter baumanniiCarbapenem-Resistant (CRAB)0.125 / 1[1]0.12 / 2[2]0.5 / 0.5-1[3]0.5 / 4[1]-
Pseudomonas aeruginosaMultidrug-Resistant (MDR)0.25 / 0.25[1]0.25 / 0.5[2]1 / 1[3]1 / 1[1]-
Klebsiella pneumoniaeCarbapenem-Resistant (CRKP)0.06 / 16[1]-0.125 / 0.5[3]--
Escherichia coliCarbapenem-Resistant0.06 / 0.12[1]-0.06 / 0.125[3]--
EnterobacteralesCarbapenem-Resistant (CRE)0.06 / 16[1]0.5 / 64 (Eastern Europe)[2]---

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple studies and geographical locations; direct cross-study comparisons should be made with caution.

Enhanced Safety Profile: Reduced Nephrotoxicity

A significant advantage of these next-generation polymyxins is their reduced potential for kidney damage. Preclinical studies have consistently demonstrated a wider therapeutic window compared to this compound B and colistin.

Table 2: Comparative Nephrotoxicity Profile

DerivativeKey Findings
QPX9003 Preclinical models show reduced nephrotoxicity and acute toxicity compared to this compound B and colistin[4][5]. Phase 1 studies in healthy adults reported excellent safety and tolerability with no significant adverse events[4].
SPR206 The N-terminal lipophilic side chain has been modified to decrease the potential for adverse events[6]. Animal models have demonstrated a reduced risk of nephrotoxicity compared to this compound B[7].
MRX-8 A novel this compound B analog that displays reduced toxicity in in vitro and animal assays[3][8].

Mechanism of Action and Resistance

The primary mechanism of action for polymyxins involves targeting the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane's integrity, leading to cell death. Resistance typically arises from modifications to lipid A, which reduce the binding affinity of polymyxins. These modifications are often mediated by the PhoP/PhoQ and PmrA/B two-component signal transduction systems. The novel derivatives are designed to maintain potent antibacterial activity despite these resistance mechanisms.

G cluster_membrane Bacterial Outer Membrane cluster_environment Environmental Stimuli cluster_tcs Two-Component System cluster_modification LPS Modification LPS Lipopolysaccharide (LPS) (Lipid A) Disruption Membrane Disruption LPS->Disruption leads to stimuli Low Mg2+ Antimicrobial Peptides PhoQ PhoQ stimuli->PhoQ PmrB PmrB stimuli->PmrB PhoP PhoP PhoQ->PhoP Phosphorylates LipidA_mod Lipid A Modification (e.g., addition of L-Ara4N, pEtN) PhoP->LipidA_mod Regulates genes for PmrA PmrA PmrB->PmrA Phosphorylates PmrA->LipidA_mod Regulates genes for Resistance This compound Resistance LipidA_mod->Resistance Results in This compound This compound Derivative This compound->LPS Binds to Lipid A Resistance->this compound Reduces binding of

This compound mechanism of action and resistance pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of these novel this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Method: Broth microdilution is performed according to the Clinical & Laboratory Standards Institute (CLSI) guidelines.

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial isolates, and antimicrobial agents.

  • Procedure:

    • Prepare serial twofold dilutions of the antimicrobial agents in CAMHB in the microtiter plates.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of the this compound derivatives on mammalian cells, particularly kidney cells.

Methodology:

  • Cell Lines: Human kidney proximal tubule epithelial cell lines such as HK-2 or RPTEC/TERT1 are commonly used.

  • Assay: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.

    • Expose the cells to a range of concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours).

    • After incubation, add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

    • The 50% cytotoxic concentration (CC₅₀) is calculated.

Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of the this compound derivatives in a neutropenic mouse model.

Methodology:

  • Animal Model: Neutropenic mice are used to mimic an immunocompromised state. Neutropenia is typically induced by cyclophosphamide injections.

  • Procedure:

    • Induce neutropenia in the mice.

    • Inoculate the thigh muscle with a standardized suspension of the test bacterium.

    • Initiate treatment with the this compound derivative at various doses and dosing intervals, typically starting 2 hours post-infection.

    • After 24 hours of treatment, euthanize the mice and homogenize the thigh tissue.

    • Determine the bacterial load (CFU/thigh) by plating serial dilutions of the homogenate.

    • Efficacy is determined by the reduction in bacterial load compared to untreated controls.

G cluster_setup Model Setup cluster_treatment Treatment & Analysis cluster_evaluation Efficacy Evaluation A Induce Neutropenia (Cyclophosphamide) B Bacterial Inoculation (Thigh Muscle) A->B C Administer this compound Derivative (Various Doses) B->C 2h post-infection D 24h Treatment Period C->D E Euthanize & Harvest Thigh D->E F Homogenize Tissue E->F G Determine Bacterial Load (CFU/thigh) F->G H Compare CFU/thigh to Untreated Control G->H

Workflow for the murine thigh infection model.

Conclusion

The novel this compound derivatives QPX9003, SPR206, and MRX-8 represent a significant advancement in the fight against multidrug-resistant Gram-negative infections. Their potent in vitro activity against a broad range of resistant pathogens, coupled with a markedly improved safety profile, offers a promising alternative to legacy polymyxins. Further clinical evaluation is ongoing, but the data presented in this guide underscores their potential to become invaluable tools in the clinical setting.

References

In Vitro Post-Antibiotic Effect of Polymyxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of polymyxins as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria has necessitated a thorough understanding of their pharmacodynamic properties. One crucial parameter is the post-antibiotic effect (PAE), the period of suppressed bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative assessment of the in vitro PAE of polymyxins against key Gram-negative pathogens, supported by experimental data and detailed methodologies.

Polymyxin B and Colistin: An Overview

This compound B and colistin (this compound E) are cationic polypeptide antibiotics effective against a majority of Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1] Their primary mechanism of action involves interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death. Despite their efficacy, concerns regarding nephrotoxicity and neurotoxicity have historically limited their use.

The Post-Antibiotic Effect of Polymyxins: A Comparative Analysis

The PAE is a significant factor in optimizing dosing regimens, as a longer PAE may allow for less frequent administration, potentially reducing toxicity. However, in vitro studies have shown that polymyxins generally exhibit a short to negligible PAE against many Gram-negative bacteria, particularly at clinically relevant concentrations.

The following table summarizes the in vitro PAE of polymyxins and other antibiotic classes against key MDR Gram-negative pathogens.

Bacterial SpeciesAntibioticConcentration (x MIC)PAE Duration (hours)Reference
Pseudomonas aeruginosaThis compound B20.1[2]
This compound BNot SpecifiedUp to 1.83[3]
Gentamicin20.75[2]
Ciprofloxacin21.5[2]
Klebsiella pneumoniaeColistin0.5 - 64No or very modest PAE[4]
Acinetobacter baumanniiColistin1-0.07 to 3.2[2]
Colistin1 and 43.90 and 4.48[5]
Colistin16, 32, 641.0, 2.3, 3.5 (ATCC 19606)[6]
Colistin16, 32, 64-0.8 to -8.15 (Clinical Isolates)[6]
Colistin + MeropenemNot Specified2.4 to >5[2]

Key Observations:

  • Variable and Often Short PAE: The PAE of polymyxins is highly variable and often short, particularly for P. aeruginosa and K. pneumoniae.

  • Strain-Dependent Effects: The duration of the PAE can be significantly influenced by the specific bacterial strain, as demonstrated by the contrasting results between the reference strain and clinical isolates of A. baumannii.

  • Concentration Dependence: For some strains, a modest concentration-dependent increase in PAE has been observed.

  • Combination Therapy: The combination of colistin with other antibiotics, such as meropenem, has been shown to prolong the PAE against A. baumannii, suggesting a potential strategy to enhance their efficacy.

Experimental Protocols for PAE Determination

The in vitro PAE of polymyxins is typically determined using one of two primary methods: the viable count method or the optical density method. Both methods follow a similar initial procedure of exposing a standardized bacterial inoculum to the antibiotic for a defined period.

General Experimental Workflow

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_monitoring Monitoring Phase cluster_calculation Calculation Bacterial_Culture Bacterial Culture (Logarithmic Growth Phase) Inoculum_Prep Prepare Standardized Inoculum (~5 x 10^7 CFU/mL) Bacterial_Culture->Inoculum_Prep Exposure Expose Bacteria to Antibiotic (1-2 hours) Inoculum_Prep->Exposure Control Control Culture (No Antibiotic) Inoculum_Prep->Control Antibiotic_Prep Prepare Antibiotic Solutions (e.g., 10x MIC) Antibiotic_Prep->Exposure Removal Remove Antibiotic (Centrifugation/Washing or Dilution) Exposure->Removal Regrowth_Monitoring Monitor Bacterial Regrowth (Viable Counts or Optical Density) Control->Regrowth_Monitoring Parallel Monitoring Removal->Regrowth_Monitoring PAE_Calculation Calculate PAE (PAE = T - C) Regrowth_Monitoring->PAE_Calculation

General workflow for in vitro PAE determination.
Method 1: Viable Count Method

  • Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture in the logarithmic phase of growth and adjusted to a standardized concentration (e.g., ~5 x 10^7 CFU/mL) in a suitable broth medium like cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Exposure: The bacterial suspension is divided into test and control tubes. The test antibiotic is added to the test tube at a specified concentration (e.g., 10 times the Minimum Inhibitory Concentration - MIC). The control tube receives no antibiotic. Both tubes are incubated for a defined period (e.g., 1-2 hours) at 37°C.

  • Antibiotic Removal: The antibiotic is removed from the test culture. This can be achieved by:

    • Centrifugation and Washing: The bacterial suspension is centrifuged, the supernatant containing the antibiotic is discarded, and the bacterial pellet is washed and resuspended in fresh, pre-warmed broth. This process is typically repeated three times.

    • Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels.

  • Monitoring of Regrowth: Both the test and control cultures are incubated at 37°C. Aliquots are taken from both tubes at regular intervals (e.g., every hour) for viable counting. This is done by performing serial dilutions and plating on a suitable agar medium.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C

    • T: The time required for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C: The time required for the count of CFU/mL in the untreated control culture to increase by 1 log10 above its initial count at time zero.

Method 2: Optical Density Method

This method follows the same initial steps of inoculum preparation, antibiotic exposure, and removal as the viable count method. The key difference lies in the monitoring of regrowth.

  • Monitoring of Regrowth: Instead of viable counts, bacterial regrowth is monitored by measuring the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm) at regular intervals using a spectrophotometer or a microplate reader.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C

    • T: The time it takes for the OD of the antibiotic-exposed culture to reach a predetermined value or a certain percentage (e.g., 50%) of the final OD of the control culture.

    • C: The time it takes for the OD of the control culture to reach the same value.

Signaling Pathways and Logical Relationships

The interaction of polymyxins with the bacterial outer membrane is the initiating event that ultimately leads to cell death and the induction of a PAE, however short it may be.

Polymyxin_Action This compound This compound (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) This compound->LPS Electrostatic Interaction Divalent_Cations Mg2+, Ca2+ LPS->Divalent_Cations Displacement of Outer_Membrane Outer Membrane Divalent_Cations->Outer_Membrane Destabilizes Permeability Increased Permeability Outer_Membrane->Permeability Inner_Membrane Inner Membrane Permeability->Inner_Membrane Disruption of Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death PAE Post-Antibiotic Effect (Suppressed Regrowth) Cell_Death->PAE

Mechanism of this compound action leading to PAE.

Conclusion

The in vitro post-antibiotic effect of polymyxins against multidrug-resistant Gram-negative bacteria is generally short or negligible. This characteristic underscores the importance of maintaining adequate therapeutic concentrations throughout the dosing interval to ensure sustained bactericidal activity and prevent regrowth. While combination therapies may offer a strategy to prolong the PAE and enhance the efficacy of polymyxins, further research is warranted to optimize their clinical use. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance.

References

A Comparative Analysis of Polymyxin B and Daptomycin Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A fundamental disparity in spectrum of activity defines the roles of polymyxin B and daptomycin in the context of Gram-negative bacterial infections. While this compound B serves as a last-resort therapeutic agent against multidrug-resistant Gram-negative pathogens, daptomycin is inherently inactive against this class of bacteria. This guide provides a detailed comparative analysis, supported by experimental data and methodologies, to elucidate the distinct mechanisms and resulting in-vitro and in-vivo performance of these two critical antibiotics.

Executive Summary

This compound B exerts its potent bactericidal effect on Gram-negative bacteria by targeting the lipid A component of lipopolysaccharide (LPS) in the outer membrane, leading to membrane disruption and cell death.[1][2][3] In stark contrast, daptomycin's mechanism of action relies on a calcium-dependent interaction with phosphatidylglycerol (PG) in the cell membrane of Gram-positive bacteria, a target that is largely absent or inaccessible in Gram-negative organisms.[4][5][6][7] This fundamental difference in their targets renders daptomycin ineffective against Gram-negative bacteria, even when the outer membrane permeability barrier is artificially compromised.[4][8] Consequently, a direct comparison of their efficacy against Gram-negative bacteria is a study in contrasts, highlighting the specialized and non-overlapping clinical applications of these two antibiotics.

Mechanism of Action: A Tale of Two Membranes

The disparate activities of this compound B and daptomycin against Gram-negative bacteria are rooted in their distinct molecular targets and mechanisms of action.

This compound B: This cationic lipopeptide antibiotic initiates its attack by electrostatically binding to the negatively charged lipid A moiety of LPS, a key component of the outer membrane of Gram-negative bacteria.[2][3][9] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a detergent-like disruption of both the outer and inner membranes.[2][10] The hydrophobic tail of this compound B is crucial for this membrane damage.[2] This disruption results in increased membrane permeability, leakage of intracellular contents, and ultimately, bacterial cell death.[1][3]

Daptomycin: This anionic cyclic lipopeptide's bactericidal activity is contingent upon the presence of calcium ions and phosphatidylglycerol (PG) in the bacterial cell membrane.[5][7][11] In Gram-positive bacteria, daptomycin forms a complex with calcium, which then binds to PG, leading to membrane insertion, oligomerization, and the formation of ion-conducting channels.[5][7] This results in potassium efflux, membrane depolarization, and cessation of essential cellular processes, leading to cell death.[5][12] Gram-negative bacteria, however, have a significantly lower proportion of anionic phospholipids like PG in their cytoplasmic membrane, and the outer membrane acts as an effective barrier, preventing daptomycin from reaching its potential target.[4][6]

Comparative Data on In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound B against common multidrug-resistant Gram-negative bacteria. Data for daptomycin is not presented as it is clinically ineffective against these pathogens.

Gram-Negative PathogenThis compound B MIC₅₀ (µg/mL)This compound B MIC₉₀ (µg/mL)Daptomycin MIC
Acinetobacter baumannii≤12Not Applicable
Pseudomonas aeruginosa≤12Not Applicable
Klebsiella pneumoniae≤0.52Not Applicable

Note: MIC values can vary based on the specific isolates and testing methodologies. The data presented is a general representation from surveillance studies.[13][14][15]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

The reference method for determining the MIC of this compound B is broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]

Methodology:

  • Media Preparation: Cation-adjusted Mueller-Hinton broth (CA-MHB) is used.[16]

  • Antibiotic Dilution: A two-fold serial dilution of this compound B is prepared in the CA-MHB in a 96-well microtiter plate. Concentrations typically range from 0.12 to 512 µg/mL.[16]

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of 5 × 10⁵ colony-forming units (CFU)/mL in each well.[16]

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.[17]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Quality Control: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are used as quality control strains.[17][18]

For daptomycin susceptibility testing against Gram-positive bacteria, the broth microdilution method is also employed, with the critical modification of supplementing the Mueller-Hinton broth with calcium to a final concentration of 50 µg/mL.[4][19]

Mechanisms of Resistance

This compound B Resistance: Resistance to this compound B in Gram-negative bacteria primarily involves modifications of the LPS structure.[9][20][21] The most common mechanism is the addition of positively charged molecules, such as phosphoethanolamine or 4-amino-L-arabinose, to the lipid A portion of LPS.[20][21] This reduces the net negative charge of the bacterial outer membrane, thereby decreasing the electrostatic attraction for the cationic this compound B.[9][20] In some cases, complete loss of the LPS has been observed in highly resistant strains of Acinetobacter baumannii.[20] Both chromosomally encoded and plasmid-mediated (e.g., mcr genes) resistance mechanisms have been identified.[20][21]

Daptomycin "Resistance" in Gram-Negative Bacteria: Gram-negative bacteria are intrinsically resistant to daptomycin.[4][5] This is not an acquired resistance but a fundamental lack of susceptibility due to:

  • The protective outer membrane acting as a permeability barrier.[4]

  • The absence of the specific target, phosphatidylglycerol, in sufficient quantities in the cytoplasmic membrane.[4][6]

Visualizing the Mechanisms

This compound B Mechanism of Action

PolymyxinB_Mechanism cluster_outer_membrane Gram-Negative Outer Membrane cluster_inner_membrane Inner Membrane & Cytoplasm LPS Lipopolysaccharide (LPS) (Negatively Charged) DivalentCations Ca²⁺ / Mg²⁺ InnerMembrane Inner Membrane LPS->InnerMembrane Membrane Disruption PolymyxinB This compound B (Positively Charged) PolymyxinB->LPS Electrostatic Binding PolymyxinB->DivalentCations Displaces Cations CellContents Intracellular Contents InnerMembrane->CellContents Leakage

Caption: this compound B disrupts the Gram-negative outer membrane by binding to LPS.

Daptomycin's Inability to Act on Gram-Negative Bacteria

Daptomycin_GramNegative cluster_cell_envelope Gram-Negative Cell Envelope Daptomycin Daptomycin + Ca²⁺ OuterMembrane Outer Membrane (Permeability Barrier) Daptomycin->OuterMembrane Blocked InnerMembrane Inner Membrane (Low Phosphatidylglycerol) Cytoplasm Cytoplasm

Caption: The Gram-negative outer membrane blocks daptomycin from reaching its target.

Conclusion

The comparative analysis of this compound B and daptomycin against Gram-negative bacteria reveals a clear division of labor based on their fundamental mechanisms of action and molecular targets. This compound B, despite its toxicity concerns, remains a crucial last-line agent for treating infections caused by multidrug-resistant Gram-negative pathogens due to its ability to disrupt the outer membrane via LPS binding.[1][13] In contrast, daptomycin is ineffective against Gram-negative bacteria due to the intrinsic barrier of the outer membrane and the lack of its specific target, phosphatidylglycerol, in the cytoplasmic membrane.[4][6] This understanding is paramount for researchers and clinicians in the development of new therapeutic strategies and the appropriate use of existing antimicrobial agents.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Polymyxin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of polymyxin antibiotics is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposing of these potent, last-resort antibiotics is essential to prevent the contamination of ecosystems and the potential development of antimicrobial resistance. This guide provides a detailed, step-by-step approach to the safe disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always refer to the Safety Data Sheet (SDS) for the specific this compound product you are using for detailed safety information.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to protect from spills.

  • Respiratory Protection: In the case of handling this compound powder, a dust mask or respirator is recommended to prevent inhalation.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on its form and concentration. A cardinal rule is to never dispose of this compound waste down the drain, as this can contribute to environmental contamination and the emergence of antibiotic-resistant bacteria.

Step 1: Waste Segregation and Collection

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1] This includes:

  • Unused or expired this compound powder

  • High-concentration stock solutions[1]

  • Used cell culture media containing this compound

  • Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks, gloves, and bench paper)

Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be sealed to prevent spills and stored in a secure, designated area away from general lab traffic.

Step 2: Decontamination of Labware

For reusable labware, a thorough decontamination process is necessary. This can be achieved through autoclaving, which uses high-pressure steam to sterilize the equipment. However, it is crucial to note that the heat stability of polymyxins is not well-documented in the context of waste disposal. Therefore, autoclaving should be considered a method for sterilization of infectious agents on the labware, but the resulting liquid waste should still be treated as chemical waste.

Step 3: Disposal of this compound Waste

Solid Waste:

  • Carefully place all contaminated solid materials, including unused this compound powder, into the designated hazardous waste container.

  • Ensure the container is securely sealed and properly labeled with its contents.

Liquid Waste:

  • Collect all liquid this compound waste, including stock solutions and used media, in a compatible, sealed hazardous waste container.[2]

  • Do not mix this compound waste with other chemical waste streams unless approved by your institution's EHS department.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. This waste will be handled by a licensed chemical waste disposal company, which will ensure its proper treatment and disposal in accordance with all federal, state, and local regulations.[3]

Summary of this compound Waste Disposal

Waste TypeDescriptionDisposal Procedure
Solid this compound Waste Unused/expired powder, contaminated gloves, pipette tips, flasks, etc.Collect in a labeled, sealed hazardous waste container for professional disposal.
High-Concentration Liquid Waste Stock solutions of this compound.Treat as hazardous chemical waste. Collect in a labeled, sealed container for professional disposal.[1]
Low-Concentration Liquid Waste Used cell culture media containing this compound.Collect in a labeled, sealed hazardous waste container for professional disposal. Do not pour down the drain.

Experimental Protocols: Enzymatic Inactivation

Recent research has identified enzymatic pathways for the inactivation of polymyxins. For instance, the alkaline protease Apr, produced by Bacillus licheniformis, has been shown to cleave and inactivate this compound E (colistin).[4][5][6] The enzyme targets two specific peptide bonds, one in the linear tripeptide side chain and another within the cyclic heptapeptide ring.[4][5][6]

While this presents a potential future avenue for the biological treatment of this compound waste, standardized protocols for its application in a laboratory waste disposal context have not yet been established. The research primarily focuses on understanding mechanisms of bacterial resistance. Further investigation is required to develop and validate a practical and scalable enzymatic degradation procedure for routine laboratory use.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PolymyxinDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, used media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid no_drain Do NOT Pour Down Drain liquid_waste->no_drain seal_store Seal Container and Store in Designated Area collect_solid->seal_store collect_liquid->seal_store ehs_pickup Arrange for EHS Pickup and Professional Disposal seal_store->ehs_pickup

Caption: A workflow diagram for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, thereby contributing to a safer laboratory environment and protecting our ecosystems.

References

Safeguarding Your Research: A Guide to Handling Polymyxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling Polymyxin, a crucial antibiotic in many research applications. Adherence to these procedures will minimize risk and ensure operational integrity.

Hazard Identification and Toxicological Data

This compound B Sulfate is classified as hazardous. It is harmful if swallowed and is suspected of damaging fertility or the unborn child[1]. The primary routes of exposure are ingestion, inhalation of dust, and contact with skin or eyes[1][2][3].

Acute Toxicity Data

A summary of the acute toxicity for this compound B Sulfate is provided below, primarily from studies involving mice.

Route of AdministrationTest SpeciesLD50 Value
OralMouse790 mg/kg[4][5]
IntraperitonealMouse20,500 µg/kg[4][5]
SubcutaneousMouse59,500 µg/kg[4][5]
IntravenousMouse5,400 µg/kg[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be used when handling this compound[1][6][7]:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically compatible gloves, such as nitrile or neoprene gloves[8]. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat or a disposable gown is required to prevent skin contact[8][9]. Ensure it is kept clean and worn buttoned.

  • Respiratory Protection: If there is a risk of generating dust (e.g., when weighing the powder), use a NIOSH-approved dust respirator or work within a chemical fume hood to avoid inhalation[3][7].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for safety.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area[1][2][6]. Some formulations may require refrigeration; always follow the manufacturer's storage instructions[6].

  • Store the container in a locked-up location to control access[1][10].

Preparation and Handling
  • Weighing: Conduct all weighing operations of powdered this compound within a chemical fume hood or a ventilated balance enclosure to prevent dust inhalation[9][10].

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid all contact with skin, eyes, and clothing[1][3][6]. Do not eat, drink, or smoke in areas where this compound is handled[1][4][5]. Wash hands thoroughly after handling the substance[1][2][4][5].

Spill Management
  • In case of a spill, evacuate unnecessary personnel from the area[10].

  • Avoid generating dust during cleanup[10].

  • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal[6][10].

  • Clean the spill area with water and dispose of the cleaning materials as hazardous waste[10].

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spilled material, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations[1][2][4][5][6].

  • Do not dispose of this compound down the drain or into the environment[2][3][6]. Empty containers may pose a fire risk and any residue should be evaporated under a fume hood before disposal[9][10].

Visualizing Safety Protocols

To further clarify the necessary procedures, the following diagrams illustrate the hierarchy of safety controls and the operational workflow for handling this compound.

G Hierarchy of Controls for Handling this compound cluster_controls PPE Most Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training) PPE_Node Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Least_Effective Least Effective

Caption: Hierarchy of safety controls for handling hazardous substances.

G Operational Workflow for Handling this compound cluster_prep Preparation & Handling cluster_cleanup Contingency & Disposal Receiving 1. Receive & Inspect Container Storage 2. Store Securely (Cool, Dry, Ventilated) Receiving->Storage Weighing 3. Weigh Powder in Fume Hood Storage->Weighing Handling 4. Prepare Solution & Handle with PPE Weighing->Handling Spill 5a. Manage Spills (Avoid Dust) Handling->Spill Potential Spill Use 5. Use in Experiment Handling->Use Disposal 6. Dispose as Hazardous Waste Spill->Disposal Use->Disposal End End Disposal->End Start Start Start->Receiving

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。